molecular formula C26H31I2N3O B12369680 YO-PRO-3

YO-PRO-3

Cat. No.: B12369680
M. Wt: 655.4 g/mol
InChI Key: ZVUUXEGAYWQURQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YO-PRO-3 is a useful research compound. Its molecular formula is C26H31I2N3O and its molecular weight is 655.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H31I2N3O

Molecular Weight

655.4 g/mol

IUPAC Name

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide

InChI

InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

ZVUUXEGAYWQURQ-UHFFFAOYSA-L

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Foundational & Exploratory

YO-PRO-3: An In-depth Technical Guide to a Key Apoptosis and Necrosis Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain belonging to the carbocyanine dye family.[1][2] It serves as a critical tool in cell biology and drug development for identifying and quantifying cells in the later stages of apoptosis and necrosis.[1] The core principle of this compound relies on differential plasma membrane permeability.[1] In healthy, viable cells, the intact cell membrane effectively excludes the dye.[3] However, as cells undergo programmed cell death (apoptosis) or necrosis, their membrane integrity becomes compromised, allowing this compound to enter, bind to nucleic acids, and emit a bright fluorescent signal.[3][4]

The primary mechanism of action involves the intercalation of the this compound molecule between the base pairs of double-stranded DNA (dsDNA).[5] In its unbound state in solution, the dye is essentially non-fluorescent.[4] Upon binding to DNA, its molecular rotation is restricted, leading to a significant enhancement in its fluorescence quantum yield.[5] This property provides a high signal-to-noise ratio, making it a sensitive probe for detecting cell death.[5]

Primary applications include:

  • Identification of Dead and Membrane-Compromised Cells: A reliable marker for cell death across various experimental systems.[1]

  • Apoptosis and Necrosis Assays: When used with other dyes like Propidium Iodide (PI), it allows for the differentiation between late apoptotic and necrotic cell populations.[1]

  • Flow Cytometry: Well-suited for high-throughput analysis of cell viability and apoptosis.[1]

  • Fluorescence Microscopy: Enables visualization of cell death in both live-cell imaging and fixed-cell applications.[1][6]

  • 3D Cell Culture Models: Effective for identifying dead cells within complex structures like spheroids and organoids.[3]

Mechanism of Cellular Uptake and Signaling

The entry of this compound into a cell is a definitive indicator of lost plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[4] During the execution phase of apoptosis, activated caspases cleave cellular substrates, leading to the breakdown of the cell membrane.[4][7] This allows this compound to traverse the now-permeable membrane.

While the related dye, YO-PRO-1, can enter cells in the earlier stages of apoptosis through pores formed by channels like the P2X7 purinergic receptor, this compound is generally considered a marker for later stages when membrane integrity is more significantly compromised.[8][9][10]

cluster_healthy Healthy Cell cluster_apoptotic Late Apoptotic Cell cluster_necrotic Necrotic Cell Healthy Intact Plasma Membrane Apoptotic Compromised Plasma Membrane Healthy->Apoptotic Apoptosis Induction YOPRO_out This compound YOPRO_out->Healthy Excluded PI_out PI PI_out->Healthy Excluded YOPRO_in_Apo This compound Apoptotic->YOPRO_in_Apo Entry Necrotic Severely Compromised Plasma Membrane Apoptotic->Necrotic Progression Nucleus_Apo Nucleus YOPRO_in_Apo->Nucleus_Apo Intercalates with DNA PI_out2 PI PI_out2->Apoptotic Excluded YOPRO_in_Nec This compound Necrotic->YOPRO_in_Nec Entry PI_in_Nec PI Necrotic->PI_in_Nec Entry Nucleus_Nec Nucleus YOPRO_in_Nec->Nucleus_Nec Intercalates with DNA PI_in_Nec->Nucleus_Nec Intercalates with DNA/RNA

Caption: Differential membrane permeability to this compound and PI during cell death.

Quantitative Data Summary

The physicochemical and spectral properties of this compound are essential for designing robust experimental protocols and selecting appropriate instrumentation.

PropertyValueReference(s)
Molecular Formula C₂₆H₃₁I₂N₃O[2]
Molecular Weight 655.36 g/mol [2]
Excitation Maximum (DNA-bound) 612 nm[2][11]
Emission Maximum (DNA-bound) 631 nm[2][11]
Molar Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) 0.16[2]
Solubility Soluble in DMSO[2]
Appearance Solid[2]

Experimental Protocols

Protocol for Apoptosis Detection by Flow Cytometry

This protocol outlines the dual staining of a cell suspension with this compound and Propidium Iodide (PI) to differentiate between live, late apoptotic, and necrotic cells.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Cell suspension (control and treated) at 1 x 10⁶ cells/mL

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in the desired cell line using an appropriate method. Include an untreated cell population as a negative control.

  • Harvest cells (e.g., by centrifugation at 300 x g for 5 minutes) and wash once with cold PBS.[1]

  • Resuspend the cell pellet in cold PBS to a final concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[1][2]

  • Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[1][2]

  • Data Acquisition: Analyze the stained cells by flow cytometry as soon as possible. Do not wash the cells after staining.

    • Excite the stained cells with a 488 nm or 561 nm laser.[1]

    • Collect this compound fluorescence using a filter appropriate for the far-red spectrum (e.g., ~660/20 nm bandpass filter).[1]

    • Collect PI fluorescence using an appropriate filter (e.g., ~610/20 nm or ~670 nm longpass filter).[1]

  • Gating and Analysis: Use unstained and single-stained controls to set up compensation and gates correctly.

    • Live cells: this compound negative / PI negative.

    • Late Apoptotic cells: this compound positive / PI negative.

    • Necrotic cells: this compound positive / PI positive.

cluster_results Expected Populations A Induce Apoptosis (e.g., Drug Treatment) B Harvest & Wash Cells (Centrifugation) A->B C Resuspend in PBS (1x10^6 cells/mL) B->C D Dual Stain: This compound (0.1 µM) PI (1.5 µM) C->D E Incubate 20-30 min (On Ice, Protected from Light) D->E F Analyze on Flow Cytometer (No Wash Step) E->F G Data Analysis: Compensation & Gating F->G Live Live (this compound- / PI-) G->Live Apoptotic Late Apoptotic (this compound+ / PI-) G->Apoptotic Necrotic Necrotic (this compound+ / PI+) G->Necrotic

Caption: Experimental workflow for apoptosis detection via flow cytometry.
Protocol for Staining Dead Cells for Fluorescence Microscopy

This protocol is for visualizing dead or membrane-compromised cells in an adherent cell culture.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on coverslips or in imaging-compatible dishes

  • Fluorescence microscope with appropriate far-red filter sets (e.g., Cy5)

Procedure:

  • Cell Preparation: Culture cells under desired experimental conditions. Include positive and negative controls.

  • Gently wash the cells twice with PBS to remove culture medium.[1]

  • Staining: Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[1]

  • Add the staining solution to the cells, ensuring the culture surface is completely covered.

  • Incubate for 5-15 minutes at room temperature, protected from light.[1]

  • Imaging:

    • Gently wash the cells twice with PBS to remove excess, unbound dye.[1]

    • Mount the coverslip or place the imaging dish on the microscope stage.

    • Visualize the cells using a far-red filter set. Dead and membrane-compromised cells will exhibit bright nuclear fluorescence, while live cells will show little to no signal.[1]

References

YO-PRO-3: An In-depth Technical Guide to its Mechanism of Action in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of YO-PRO-3, a far-red fluorescent nucleic acid stain, and its application in the detection of late-stage apoptosis. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate the underlying cellular processes and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of programmed cell death.

Core Principles of this compound in Apoptosis Detection

This compound is a carbocyanine-based monomeric nucleic acid stain that is a valuable tool for identifying cells in the later stages of apoptosis and necrosis.[1][2] The fundamental principle behind its utility lies in the differential permeability of the plasma membrane throughout the cell death process.[3][4]

  • Viable Cells: Healthy, viable cells possess an intact plasma membrane that is impermeable to this compound.[3][5] Consequently, these cells exhibit little to no fluorescence when exposed to the dye.

  • Early Apoptotic Cells: In the initial phases of apoptosis, the plasma membrane undergoes changes, including the opening of specific channels like pannexin channels and P2X7 receptors.[6] While these alterations allow the entry of smaller dyes like YO-PRO-1, the membrane largely remains intact and excludes the larger this compound molecule.[7][8]

  • Late-Stage Apoptotic and Necrotic Cells: As apoptosis progresses to its execution phase, or during necrosis, the integrity of the plasma membrane is significantly compromised.[5] This loss of membrane integrity allows this compound to passively enter the cell.[3][5]

Once inside the cell, this compound intercalates with double-stranded DNA (dsDNA).[1] In its unbound state in aqueous solution, the dye is essentially non-fluorescent.[1][5] However, upon binding to dsDNA, its structure becomes more rigid, which restricts non-radiative decay pathways and leads to a dramatic enhancement of its fluorescence quantum yield.[1] This results in intense, far-red fluorescence specifically from the nuclei of late-stage apoptotic and necrotic cells.[5]

Quantitative Data Summary

A precise understanding of the physicochemical and spectral properties of fluorescent probes is essential for accurate experimental design and data interpretation. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectral Properties of this compound

Property Value Reference
Chemical Formula C₂₆H₃₁I₂N₃O [3]
Molecular Weight 655.36 g/mol [2][3]
Molecular Charge Dicationic (2+) [7]
Excitation Maximum (DNA-bound) 612-613 nm [2][3][5]
Emission Maximum (DNA-bound) 631 nm [3][5][6]
Molar Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹ [3][6]
Quantum Yield (Φ) (DNA-bound) 0.16 [3][6]

| Solubility | Soluble in DMSO |[3] |

Table 2: Comparison with Other Common Apoptosis Probes

Dye Target Stage of Apoptosis Detected Mechanism
This compound Nuclear DNA Late-stage Apoptosis, Necrosis Enters cells with compromised membrane integrity and intercalates with DNA.[3][5]
YO-PRO-1 Nuclear DNA Early to Mid-stage Apoptosis Enters cells with moderately increased membrane permeability and intercalates with DNA.[7][8][9]
Propidium Iodide (PI) Nuclear DNA Late-stage Apoptosis, Necrosis A common viability dye that enters cells only when membrane integrity is lost.[7][9]
Annexin V Phosphatidylserine (B164497) (PS) Early to Mid-stage Apoptosis Binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane.[5]

| 7-AAD | Nuclear DNA | Late-stage Apoptosis, Necrosis | Similar application to PI and this compound for identifying dead cells.[5] |

Signaling and Uptake Mechanism

The entry of this compound into a cell is a direct consequence of the catastrophic loss of plasma membrane integrity that characterizes the final stages of apoptosis. This process is the culmination of a signaling cascade initiated by apoptotic stimuli.

G cluster_0 cluster_1 cluster_2 Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptotic_Stimulus->Caspase_Activation Substrate_Cleavage Cleavage of Cellular Substrates Caspase_Activation->Substrate_Cleavage Membrane_Blebbing Membrane Blebbing Substrate_Cleavage->Membrane_Blebbing Loss_of_Integrity Loss of Plasma Membrane Integrity Membrane_Blebbing->Loss_of_Integrity YOPRO3_Intracellular This compound (Intracellular) Loss_of_Integrity->YOPRO3_Intracellular Uptake YOPRO3_Extracellular This compound (Extracellular) DNA_Binding Intercalation with dsDNA YOPRO3_Intracellular->DNA_Binding Fluorescence Intense Far-Red Fluorescence DNA_Binding->Fluorescence

Signaling cascade leading to this compound uptake in late apoptosis.

The process begins with an apoptotic stimulus leading to the activation of executioner caspases, such as caspase-3.[5][6] These proteases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including the eventual breakdown of the plasma membrane.[5] This allows this compound to enter, bind to DNA, and fluoresce.

G cluster_live Healthy Cell cluster_late Late Apoptotic / Necrotic Cell live_cell Intact Plasma Membrane yopro3_out_live This compound yopro3_out_live->live_cell No Entry late_cell Compromised Plasma Membrane nucleus Nucleus (dsDNA) yopro3_in_late This compound yopro3_in_late->nucleus Intercalation yopro3_out_late->late_cell Entry

Differential uptake of this compound based on cell membrane integrity.

Experimental Protocols

Reproducible and accurate results depend on meticulous adherence to experimental protocols. The following are detailed methodologies for using this compound in apoptosis detection.

Protocol 1: Detection of Late-Stage Apoptosis by Fluorescence Microscopy

This protocol is designed for the qualitative and quantitative assessment of late-stage apoptotic cells in an adherent cell culture.

  • Materials:

    • This compound Iodide (1 mM solution in DMSO)[5]

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Complete cell culture medium

    • Cells of interest cultured on coverslips or imaging-compatible plates

    • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

    • (Optional) Nuclear counterstain such as Hoechst 33342

    • Fluorescence microscope with appropriate filters (e.g., Cy5 filter set for this compound)[4]

  • Procedure:

    • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent at a predetermined concentration and duration. Include an untreated control group.[5]

    • Prepare Staining Solution: Prepare a fresh working solution of this compound in complete cell culture medium or PBS. A final concentration in the range of 200-500 nM is a good starting point (dilute the 1 mM stock solution 1:5000 to 1:2000).[5] If using a nuclear counterstain, add it to this solution (e.g., Hoechst 33342 at 1 µg/mL).[7]

    • Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells.[5]

    • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[5]

    • Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.[5]

    • Imaging: Immediately image the cells using a fluorescence microscope.[5]

      • Live cells: Will show little to no fluorescence (or only the nuclear counterstain if used).[4]

      • Late-stage apoptotic/necrotic cells: Will exhibit bright far-red nuclear staining.[4][7]

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol allows for the quantification of different cell populations (live, apoptotic, necrotic) using this compound, often in conjunction with a viability dye like Propidium Iodide (PI).

  • Materials:

    • This compound Iodide (1 mM solution in DMSO)

    • Propidium Iodide (PI) solution

    • 1X Annexin-Binding Buffer or PBS

    • Cell suspension (treated and untreated controls)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Induce apoptosis as required. Harvest cells (including supernatant) and wash once with cold PBS.[3]

    • Cell Suspension: Resuspend the cell pellet in cold 1X Annexin-Binding Buffer or PBS at a concentration of approximately 1 x 10⁶ cells/mL.[3][5]

    • Staining:

      • Add this compound to the cell suspension to a final concentration of 200-500 nM.[5]

      • If distinguishing from necrotic cells, add PI to a final concentration of 1.5 µM.[3]

      • Gently vortex to mix.

    • Incubation: Incubate the cells for 15-30 minutes on ice or at room temperature, protected from light.[3][5]

    • Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer without washing.[5] Use appropriate laser excitation (e.g., 594 nm or 633 nm) and emission filters (e.g., ~660/20 nm bandpass) for this compound.[3][7]

      • Live cells: Negative for both this compound and PI.

      • Late Apoptotic/Necrotic cells: Positive for this compound. The addition of PI can help further distinguish populations, as necrotic cells typically show higher PI staining.

G start Start: Adherent Cells on Coverslip induce 1. Induce Apoptosis (e.g., Staurosporine) start->induce wash1 2. Wash with PBS induce->wash1 stain 3. Add Staining Solution (this compound +/- Hoechst) wash1->stain incubate 4. Incubate 15-30 min (Protect from light) stain->incubate wash2 5. Wash 2-3x with PBS incubate->wash2 image 6. Image with Fluorescence Microscope wash2->image end End: Data Analysis image->end

Experimental workflow for fluorescence microscopy using this compound.

Conclusion

This compound is a robust and sensitive fluorescent probe for the identification and quantification of late-stage apoptotic and necrotic cells. Its mechanism of action is directly linked to the loss of plasma membrane integrity, a definitive hallmark of the terminal phases of cell death.[5] With its far-red emission profile, it is particularly well-suited for multicolor fluorescence experiments where minimizing spectral overlap is critical.[7] By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to investigate programmed cell death in a wide range of biological and pharmacological studies.

References

The Core Principles of YO-PRO-3 Dye: A Technical Guide to Cellular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the cell permeability of YO-PRO-3 dye, a crucial tool for the assessment of apoptosis and necrosis. By elucidating its mechanism of action, this guide provides a comprehensive resource for researchers employing this far-red fluorescent probe in cell-based assays.

Core Mechanism of Action: Selective Permeability and DNA Intercalation

This compound is a carbocyanine-based nucleic acid stain that is virtually non-fluorescent in its unbound state.[1] Its utility in cell health assays is predicated on its differential permeability across the plasma membrane of viable, apoptotic, and necrotic cells.[2][3]

  • Viable Cells: Healthy cells maintain an intact plasma membrane that effectively excludes this compound, resulting in minimal to no fluorescence.[3][4] The dicationic nature of the this compound molecule at physiological pH prevents its passive diffusion across the hydrophobic lipid bilayer.[5]

  • Apoptotic Cells: A key event in the later stages of apoptosis is the loss of plasma membrane integrity.[4] This compromised membrane allows for the influx of this compound into the cell.[4][5]

  • Necrotic Cells: Necrotic cells are characterized by a complete loss of membrane integrity, readily allowing the entry of this compound.[6]

Once inside the cell, this compound intercalates with double-stranded DNA (dsDNA).[1] This binding event leads to a significant enhancement in its fluorescence quantum yield, producing a bright, far-red signal that is detectable by fluorescence microscopy and flow cytometry.[1][4] The restriction of rotational and vibrational freedom of the dye molecule upon intercalation is believed to be the primary reason for this dramatic increase in fluorescence.[1]

Quantitative Data Summary

The spectral and physical properties of this compound are summarized below for easy reference in experimental design.

PropertyValueReference
Excitation Maximum (with DNA)612-613 nm[4][7]
Emission Maximum (with DNA)629-631 nm[4][7]
Molecular FormulaC26H31I2N3O[2]
Molecular Weight655.36 g/mol [2]
Extinction Coefficient (ε)100,100 cm⁻¹M⁻¹[2]
Quantum Yield (Φ)0.16[2]
SolubilitySoluble in DMSO[2]

Experimental Protocols

Below are detailed methodologies for utilizing this compound to assess cell viability and apoptosis.

Fluorescence Microscopy Protocol for Detecting Dead Cells

This protocol outlines the use of this compound for visualizing dead or membrane-compromised cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets for far-red fluorescence

Procedure:

  • Cell Preparation: Culture cells under the desired experimental conditions. Gently wash the cells twice with PBS.[3]

  • Staining Solution Preparation: Prepare a working solution of this compound in PBS or a suitable buffer. A final concentration in the range of 1-10 µM is a good starting point, though the optimal concentration may need to be determined empirically.[3][8]

  • Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[4]

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS.[4]

  • Imaging: Immediately image the cells using a fluorescence microscope. Live cells will exhibit little to no fluorescence, while late-stage apoptotic and necrotic cells will show bright far-red nuclear staining.[4]

Flow Cytometry Protocol for Apoptosis Detection

This protocol describes a method for distinguishing between live, apoptotic, and necrotic cell populations using this compound, often in conjunction with a vital dye like Propidium Iodide (PI).

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • 1X Annexin-Binding Buffer or cold PBS

  • Cell suspension

  • Flow cytometer with appropriate lasers and filters

Procedure:

  • Cell Preparation: Induce apoptosis in the target cell line using a suitable method. Include an untreated control group. Harvest the cells and wash them once with cold PBS. Resuspend the cells in 1X Annexin-Binding Buffer or cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[2][4]

  • Staining: Add this compound to the cell suspension to a final concentration of 0.1 µM to 500 nM.[2][4] If co-staining, add PI to a final concentration of 1.5 µM.[2] Gently vortex and incubate for 15-30 minutes on ice or at room temperature, protected from light.[2][4]

  • Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer without washing.[4] Use appropriate laser lines for excitation (e.g., 594 nm or 633 nm for this compound and 488 nm for PI) and corresponding emission filters.[2]

Visualizing Cellular States and Experimental Workflows

The following diagrams illustrate the principles of this compound permeability and its application in experimental settings.

G Cellular State and this compound Permeability cluster_live Live Cell cluster_apoptotic Late Apoptotic Cell cluster_necrotic Necrotic Cell Live Intact Plasma Membrane No_Fluorescence No Fluorescence Live->No_Fluorescence Results in Apoptotic Compromised Plasma Membrane Fluorescence Far-Red Fluorescence Apoptotic->Fluorescence Results in Necrotic Loss of Membrane Integrity Necrotic->Fluorescence Results in YOPRO This compound Dye YOPRO->Live Impermeable YOPRO->Apoptotic Permeable YOPRO->Necrotic Permeable

Caption: Logical relationship of this compound permeability based on cell membrane integrity.

G Apoptotic Signaling Pathway Leading to Membrane Permeability Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine, Etoposide) Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Substrate_Cleavage Cleavage of Cellular Substrates Caspase_Activation->Substrate_Cleavage DNA_Fragmentation DNA Fragmentation Substrate_Cleavage->DNA_Fragmentation Membrane_Breakdown Breakdown of Cellular Membrane Substrate_Cleavage->Membrane_Breakdown YOPRO_Entry This compound Entry Membrane_Breakdown->YOPRO_Entry Fluorescence Far-Red Fluorescence YOPRO_Entry->Fluorescence

Caption: Signaling pathway in late apoptosis leading to this compound influx.

G Experimental Workflow for Flow Cytometry cluster_results Cell Populations Start Start: Cell Population (Live, Apoptotic, Necrotic) Stain Stain with this compound (and optional PI) Start->Stain Incubate Incubate 15-30 min Stain->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze Gating Gate Populations Analyze->Gating Results Results Gating->Results Live_Cells Live: this compound Negative Results->Live_Cells Apoptotic_Cells Late Apoptotic: this compound Positive Results->Apoptotic_Cells Necrotic_Cells Necrotic: this compound Positive Results->Necrotic_Cells

Caption: Workflow for differentiating cell populations using this compound in flow cytometry.

References

Unraveling the Brilliance: A Technical Guide to YO-PRO-3 Fluorescence Enhancement with DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the fluorescence enhancement of YO-PRO-3 upon its interaction with DNA. This compound, a carbocyanine-based nucleic acid stain, has emerged as a critical tool for assessing cell viability and apoptosis. Its utility is rooted in a dramatic increase in fluorescence quantum yield when bound to double-stranded DNA (dsDNA), providing a robust signal for detecting cells with compromised plasma membranes. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of this compound fluorescence.

Core Principles: Mechanism of Fluorescence Enhancement

This compound is a cell-impermeant dye that, in its unbound state in aqueous solution, is essentially non-fluorescent.[1][2] This low intrinsic fluorescence is highly advantageous as it minimizes background signal and significantly enhances the signal-to-noise ratio in various cellular imaging and analysis applications.[1] The fluorescence of this compound is dramatically amplified upon binding to dsDNA.[3][4] The primary mechanism for this enhancement is the intercalation of the planar this compound molecule between the base pairs of the DNA double helix.[2]

This intercalation imposes a significant steric hindrance on the molecule, restricting its rotational freedom.[1][2] In the unbound state, absorbed energy is readily dissipated through non-radiative pathways like molecular vibrations and rotations.[2] However, once intercalated within the rigid structure of DNA, these non-radiative decay pathways are suppressed, favoring the radiative decay pathway of fluorescence, resulting in a substantial increase in the quantum yield.[1][2]

Quantitative Data Summary

The photophysical properties of this compound are central to its application. The following tables summarize the key quantitative data associated with its fluorescence and spectral characteristics.

PropertyValueReference(s)
Chemical Formula C₂₆H₃₁I₂N₃O[5]
Molecular Weight 655.36 g/mol [5]
Solubility Soluble in DMSO[5]
Cell Permeability Impermeant to live cells[4]

Table 1: Chemical and Physical Properties of this compound

ConditionQuantum Yield (Φ)Excitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Fluorescence EnhancementReference(s)
Free in aqueous solution < 0.01~612 nm~631 nmNot reported-[2]
Bound to dsDNA 0.16~612 nm~631 nm100,100 cm⁻¹M⁻¹20- to 200-fold (for "3-series" dyes)[2][4][5]

Table 2: Spectroscopic and Fluorescence Properties of this compound

Signaling Pathway for this compound Uptake in Apoptosis

The entry of this compound into apoptotic cells is not a passive event solely due to membrane collapse. It is linked to specific signaling pathways activated during programmed cell death. A key pathway involves the activation of caspase-3, which then leads to the opening of pannexin-1 (PANX1) channels and purinergic P2X7 receptors. These channels form pores in the plasma membrane large enough for this compound to enter the cell and intercalate with the nuclear DNA.

G Apoptotic_Stimulus Apoptotic Stimulus Caspase_3 Caspase-3 Activation Apoptotic_Stimulus->Caspase_3 PANX1_P2X7 Pannexin-1 / P2X7 Channel Opening Caspase_3->PANX1_P2X7 YO_PRO_3_influx This compound Influx PANX1_P2X7->YO_PRO_3_influx DNA_Binding Binding to Nuclear DNA YO_PRO_3_influx->DNA_Binding Fluorescence Fluorescence Enhancement DNA_Binding->Fluorescence G start Start seed_cells Seed Cells on Glass-Bottom Dish start->seed_cells induce_apoptosis Induce Apoptosis (Include Untreated Control) seed_cells->induce_apoptosis prepare_staining_solution Prepare this compound Staining Solution (200-500 nM) induce_apoptosis->prepare_staining_solution wash_cells_1 Wash Cells with PBS prepare_staining_solution->wash_cells_1 stain_cells Incubate with this compound (15-30 min, RT or 37°C) wash_cells_1->stain_cells wash_cells_2 Wash Cells with PBS (2-3 times) stain_cells->wash_cells_2 image_cells Image with Fluorescence Microscope wash_cells_2->image_cells end End image_cells->end G start Start induce_apoptosis Induce Apoptosis (Include Controls) start->induce_apoptosis prepare_cells Prepare Cell Suspension (1x10^6 cells/mL) induce_apoptosis->prepare_cells stain_cells Stain with this compound (0.1-1 µM) and PI (1-2 µg/mL) prepare_cells->stain_cells incubate Incubate (15-30 min) stain_cells->incubate analyze Analyze on Flow Cytometer incubate->analyze data_analysis Gate Populations: - Live - Apoptotic - Necrotic analyze->data_analysis end End data_analysis->end

References

YO-PRO-3: A Technical Guide for the Differentiation of Apoptotic and Necrotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate differentiation between apoptotic and necrotic cell death is critical in various fields, including cancer research, toxicology, and the development of novel therapeutics. YO-PRO-3 is a carbocyanine nucleic acid stain that serves as a valuable tool for identifying cells in the various stages of cell death. This technical guide provides an in-depth overview of the core principles of this compound, its applications in distinguishing between apoptotic and necrotic cells, detailed experimental protocols, and the underlying signaling pathways.

This compound is a cell-impermeant dye that is selectively taken up by cells with compromised plasma membranes, a hallmark of both apoptosis and necrosis.[1] In its unbound state, this compound is virtually non-fluorescent; however, upon binding to nucleic acids, its fluorescence quantum yield increases significantly, leading to a bright signal.[2][3] This property provides a high signal-to-noise ratio, making it an excellent probe for identifying dead and dying cells.

The key to differentiating between apoptosis and necrosis with this compound lies in its use in conjunction with a second, spectrally distinct, cell-impermeant dye such as Propidium Iodide (PI). The differential permeability of the plasma membrane during the progression of apoptosis and necrosis allows for the distinct staining patterns of these two dyes, enabling the categorization of cells into live, early apoptotic, late apoptotic, and necrotic populations.

Data Presentation

Quantitative Data Summary

The following tables summarize the key spectral and physicochemical properties of this compound and provide a comparison with the commonly used viability dye, Propidium Iodide (PI).

PropertyValue
Excitation Maximum (DNA-bound) ~612 nm
Emission Maximum (DNA-bound) ~631 nm
Molecular Weight 655.26 g/mol
Quantum Yield (unbound) < 0.01
Quantum Yield (DNA-bound) ~0.16
Cell Permeability Impermeant to live cells

Table 1: Physicochemical and Spectral Properties of this compound

FeatureThis compoundPropidium Iodide (PI)
Primary Application Dead/Late Apoptotic/Necrotic Cell StainDead/Necrotic Cell Stain
Mechanism of Action Intercalates into DNA of membrane-compromised cellsIntercalates into DNA and RNA of membrane-compromised cells
Membrane Permeability Impermeant to live cells, enters early apoptotic cellsStrictly impermeant to live and early apoptotic cells
Apoptosis/Necrosis Can distinguish early/late apoptosis from necrosis with a vital dyePrimarily identifies late apoptotic and necrotic cells
Spectral Properties Far-red fluorescence, minimal spectral overlap with common fluorophoresBroad emission spectrum with potential overlap with PE and other dyes

Table 2: Comparison of this compound and Propidium Iodide

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound Uptake in Apoptosis

The entry of this compound into early apoptotic cells is not a passive process but is linked to specific signaling events that alter the permeability of the plasma membrane. A key pathway involves the activation of caspase-3, which in turn leads to the opening of pannexin-1 (Panx1) channels and the activation of P2X7 receptors.

G Mechanism of this compound Uptake in Early Apoptosis Apoptotic_Stimulus Apoptotic Stimulus Caspase_3_Activation Caspase-3 Activation Apoptotic_Stimulus->Caspase_3_Activation Pannexin_1_Opening Pannexin-1 Channel Opening Caspase_3_Activation->Pannexin_1_Opening P2X7_Activation P2X7 Receptor Activation Caspase_3_Activation->P2X7_Activation Membrane_Permeability_Increase Increased Plasma Membrane Permeability Pannexin_1_Opening->Membrane_Permeability_Increase P2X7_Activation->Membrane_Permeability_Increase YO_PRO_3_Entry This compound Entry Membrane_Permeability_Increase->YO_PRO_3_Entry DNA_Binding Binding to DNA YO_PRO_3_Entry->DNA_Binding Fluorescence Bright Far-Red Fluorescence DNA_Binding->Fluorescence

Caption: this compound uptake in early apoptosis is mediated by caspase-3 dependent opening of pannexin-1 and P2X7 channels.

Experimental Workflow for Flow Cytometry

A common application of this compound is in flow cytometry, where it is used with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.

G Flow Cytometry Workflow for Apoptosis/Necrosis Differentiation cluster_populations Expected Populations Cell_Preparation 1. Prepare Cell Suspension (1 x 10^6 cells/mL) Staining 2. Stain with this compound and PI Cell_Preparation->Staining Incubation 3. Incubate on Ice (20-30 minutes, protected from light) Staining->Incubation Data_Acquisition 4. Analyze by Flow Cytometry Incubation->Data_Acquisition Data_Analysis 5. Gate Populations Data_Acquisition->Data_Analysis Live Live (this compound-, PI-) Early_Apoptotic Early Apoptotic (this compound+, PI-) Late_Apoptotic_Necrotic Late Apoptotic/Necrotic (this compound+, PI+)

Caption: A typical workflow for differentiating cell populations using this compound and PI in flow cytometry.

Experimental Protocols

Protocol 1: Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol details the simultaneous use of this compound and Propidium Iodide (PI) to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[4]

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)

  • Flow cytometer with 488 nm and/or 561 nm laser excitation capabilities

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice using a suitable method. Include both positive (treated) and negative (untreated) control samples.

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with cold PBS and resuspend the cell pellet in 1X binding buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[4]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[4]

    • Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[4]

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry as soon as possible after staining.

    • Excite the stained cells with a 488 nm or 561 nm laser.

    • Collect the fluorescence emission using appropriate filters:

      • This compound (or a spectrally similar dye like PE-Cy5): ~660/20 nm bandpass filter.[4]

      • PI: ~610/20 nm or ~670 nm longpass filter.[4]

    • Use unstained and single-stained controls to set up compensation and gates correctly.

Expected Results:

  • Live cells: Low fluorescence in both the this compound and PI channels.

  • Early Apoptotic cells: High this compound fluorescence and low PI fluorescence.

  • Late Apoptotic/Necrotic cells: High fluorescence in both the this compound and PI channels.

Protocol 2: Fluorescence Microscopy of Apoptotic and Necrotic Cells

This protocol outlines the use of this compound to visualize dead and dying cells in a population using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Hoechst 33342 (optional, for nuclear counterstaining)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that may induce cell death.

    • Gently wash the cells twice with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.

    • If using a nuclear counterstain, add Hoechst 33342 to the staining solution (e.g., 1 µg/mL).

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging:

    • Gently wash the cells twice with PBS to remove excess dye.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., Cy5 for this compound and DAPI for Hoechst 33342).

Expected Results:

  • Live cells: Will show only the nuclear counterstain (if used).

  • Early Apoptotic cells: Will show bright far-red fluorescence from this compound in the nucleus.

  • Late Apoptotic/Necrotic cells: Will show intense this compound staining in the nucleus.

References

Spectral Properties of YO-PRO-3: An In-depth Technical Guide for Multicolor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of YO-PRO-3, a carbocyanine nucleic acid stain, with a focus on its utility in multicolor imaging. This compound is a valuable tool for assessing cell viability and apoptosis due to its differential permeability across cell membranes.[1]

Core Spectral and Physicochemical Properties

This compound is a far-red fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids.[2] It is essentially non-fluorescent in its unbound state.[3] This property provides a high signal-to-noise ratio in staining applications. Its far-red emission spectrum minimizes spectral overlap with commonly used green and red fluorophores, making it an excellent candidate for multicolor imaging experiments.[4]

PropertyValueNotes
Excitation Maximum (λex) ~612-613 nmWhen bound to DNA.[4]
Emission Maximum (λem) ~629-631 nmWhen bound to DNA.[4]
Molar Extinction Coefficient (ε) 100,100 cm⁻¹M⁻¹When bound to DNA.
Quantum Yield (Φ) 0.16When bound to DNA.
Molecular Weight 655.36 g/mol
Solubility DMSO

Mechanism of Cellular Uptake in Apoptotic Cells

In viable cells, the intact plasma membrane excludes this compound. However, during the early stages of apoptosis, the cell membrane becomes permeable to small molecules, allowing this compound to enter and stain the nucleus. In late-stage apoptosis and necrosis, the cell membrane is further compromised, leading to more intense staining. This differential permeability is the basis for its use in cell viability and apoptosis assays.[1][5]

Mechanism of this compound Uptake in Apoptosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YO-PRO-3_ext This compound Healthy_Membrane Intact Membrane (Viable Cell) YO-PRO-3_ext->Healthy_Membrane Blocked Apoptotic_Membrane Permeable Membrane (Apoptotic Cell) YO-PRO-3_ext->Apoptotic_Membrane Enters Cell Nucleus Nucleus (DNA) Apoptotic_Membrane->Nucleus Intercalates with DNA Fluorescence Bright Far-Red Fluorescence Nucleus->Fluorescence

Mechanism of this compound uptake during apoptosis.

Experimental Protocols

Protocol 1: Apoptosis and Necrosis Assay using Flow Cytometry

This protocol allows for the differentiation of live, apoptotic, and necrotic cell populations.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension (1 x 10⁶ cells/mL)

  • Flow cytometer with 488 nm and/or 633 nm laser excitation

Procedure:

  • Induce apoptosis in the cell line of interest using a suitable method. Include untreated control cells.

  • Harvest cells and wash once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.

  • Gently vortex the cells and incubate for 20-30 minutes on ice or at room temperature, protected from light.

  • Analyze the stained cells by flow cytometry as soon as possible. Excite this compound with a 633 nm laser and collect emission using a filter such as a 660/20 nm bandpass filter. Excite PI with a 488 nm laser and collect emission using a filter such as a 670 nm long-pass filter.[5]

  • Use single-stained controls for compensation setup.

Expected Results:

  • Live cells: Low fluorescence in both this compound and PI channels.

  • Apoptotic cells: High this compound fluorescence and low PI fluorescence.

  • Necrotic/Late Apoptotic cells: High fluorescence in both this compound and PI channels.

Flow Cytometry Workflow for Apoptosis Assay Start Induce Apoptosis in Cell Culture Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add this compound and PI Resuspend->Stain Incubate Incubate (20-30 min) Stain->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze Data Live, Apoptotic, Necrotic Population Data Analyze->Data

Flow cytometry workflow for apoptosis detection.

Protocol 2: Multicolor Immunofluorescence with this compound Nuclear Counterstain

This protocol outlines the use of this compound as a nuclear counterstain in a multicolor immunofluorescence experiment.

Materials:

  • Cells cultured on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • This compound Iodide (1 mM solution in DMSO)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells on coverslips to the desired confluency.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with 1% BSA for 30-60 minutes.

  • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Prepare a 1 µM working solution of this compound in PBS and incubate with the cells for 5-15 minutes.[4]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with filter sets for the secondary antibody fluorophore (e.g., FITC/GFP filter set for Alexa Fluor 488) and a far-red filter set for this compound (e.g., Cy5 filter set).[5]

Multicolor Immunofluorescence Workflow Start Cell Culture on Coverslips Fix Fixation Start->Fix Permeabilize Permeabilization Fix->Permeabilize Block Blocking Permeabilize->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody (e.g., Alexa Fluor 488) Incubation PrimaryAb->SecondaryAb YOPRO3_Stain This compound Staining SecondaryAb->YOPRO3_Stain Mount Mount Coverslip YOPRO3_Stain->Mount Image Image Acquisition Mount->Image

Immunofluorescence workflow with this compound.

Considerations for Multicolor Imaging

This compound's far-red emission makes it highly compatible with a wide range of other fluorophores for multicolor imaging.

  • Flow Cytometry: In multicolor flow cytometry panels, this compound can be used to identify dead cells. Its emission is well-separated from common fluorophores excited by the 488 nm laser, such as FITC and PE. However, there can be some spectral overlap with fluorochromes like Allophycocyanin (APC) and Alexa Fluor 647, which are excited by a red laser. Therefore, proper compensation is crucial when designing panels that include these dyes. It is recommended to use single-stain controls to accurately calculate compensation values.

  • Fluorescence Microscopy: For immunofluorescence, this compound serves as an excellent nuclear counterstain alongside green (e.g., GFP, Alexa Fluor 488) and red (e.g., RFP, Alexa Fluor 594) fluorescent probes.[4] Its use avoids the spectral bleed-through often encountered with blue nuclear stains like DAPI into the green channel. When imaging, use appropriate filter sets to ensure clean separation of the emission signals. For example, a standard Cy5 filter set is suitable for this compound.[5]

Troubleshooting

  • High Background: This can be caused by excessive dye concentration or inadequate washing.[3] Optimize the this compound concentration (typically in the range of 0.1-1.0 µM for microscopy) and ensure thorough washing steps.[4]

  • Weak Signal: This may indicate a low number of apoptotic or necrotic cells. Include a positive control (e.g., cells treated with an apoptosis-inducing agent) to validate the staining protocol.[3] It could also be due to a suboptimal dye concentration, which may need to be increased.

  • Photobleaching: While this compound is relatively photostable, minimize exposure to the excitation light, especially during live-cell imaging. The use of an anti-fade mounting medium is recommended for fixed-cell imaging.[4]

References

The Sentinel Dye: An In-depth Technical Guide to YO-PRO-3 as a Marker for Compromised Plasma Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular analysis, the ability to reliably distinguish between healthy, apoptotic, and necrotic cells is paramount. This is particularly crucial in the realm of drug discovery and development, where assessing the cytotoxic or cytostatic effects of novel compounds is a cornerstone of preclinical evaluation. YO-PRO-3, a carbocyanine-based fluorescent dye, has emerged as a powerful tool for identifying cells with compromised plasma membranes, a key indicator of late-stage apoptosis and necrosis. Its utility in various analytical platforms, including fluorescence microscopy and high-throughput flow cytometry, makes it an indispensable marker for researchers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, experimental protocols, and applications in drug discovery.

Core Principles and Mechanism of Action

This compound operates on the principle of differential plasma membrane permeability. In healthy, viable cells, the intact and selectively permeable plasma membrane effectively excludes the this compound dye.[1] However, as a cell enters the later stages of apoptosis or undergoes necrosis, the integrity of its plasma membrane is compromised.[1][2] This loss of integrity allows this compound to enter the cell.[1][2]

Once inside, this compound intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its fluorescence.[1][3] This dramatic increase in fluorescence upon binding to nucleic acids is a key feature of this compound, providing a high signal-to-noise ratio and enabling clear identification of affected cells.[4] The far-red fluorescence of this compound is particularly advantageous in multiplexing experiments, as it minimizes spectral overlap with other commonly used fluorophores.[5]

The entry of this compound into apoptotic cells is not a passive event but is linked to specific signaling pathways. During apoptosis, the activation of caspase-3 triggers a cascade of events, including the opening of pannexin channels and P2X7 receptors on the cell surface.[1] These channels form pores large enough for this compound to traverse the once-impermeable plasma membrane.[1]

dot

Caption: Mechanism of this compound entry and fluorescence in a cell with a compromised plasma membrane.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound, including its spectral properties and recommended working concentrations for various applications. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and empirical determination is often recommended.[2]

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum (with DNA)612[2]
Emission Maximum (with DNA)631[2]
Recommended Laser Line594 nm[2]
Common Filter Set630/69 nm[2]

Table 2: Recommended Working Concentrations for this compound

ApplicationTypical Concentration Range
Fluorescence Microscopy1 - 10 µM[6]
Flow Cytometry25 nM - 1 µM[2]

Experimental Protocols

Fluorescence Microscopy Protocol for Detecting Late-Stage Apoptotic and Necrotic Cells

This protocol outlines the use of this compound for visualizing dead and membrane-compromised cells using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging-compatible dishes

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

  • Cell Preparation: Culture cells under experimental conditions that may induce cell death. Include appropriate positive and negative controls.

  • Washing: Gently wash the cells twice with PBS to remove any residual medium.

  • Staining Solution Preparation: Prepare a working solution of this compound in PBS or a suitable buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[6]

  • Staining: Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[6]

  • Washing: Gently wash the cells twice with PBS to remove excess dye.

  • Imaging: Mount the coverslip or place the imaging dish on the microscope stage and visualize the cells using a far-red filter set. Cells with compromised plasma membranes will exhibit bright nuclear fluorescence.[6]

Flow Cytometry Protocol for Distinguishing Live, Apoptotic, and Necrotic Cells

This protocol describes the use of this compound in conjunction with a viability dye like Propidium Iodide (PI) to differentiate between different cell populations by flow cytometry.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)

  • 1X Annexin-Binding Buffer or PBS

  • Cell suspension of interest (control and treated)

  • Flow cytometer with appropriate laser lines (e.g., 488 nm and/or 561 nm) and emission filters

Procedure:

  • Cell Preparation: Induce apoptosis in the target cells using the desired method. Harvest the cells and wash them once with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Staining: Add this compound to the cell suspension to a final concentration of 200-500 nM.[3] If using PI for dual staining, add it to a final concentration of 1-2 µg/mL.[2]

  • Incubation: Gently vortex the cell suspension and incubate for 15-30 minutes on ice or at room temperature, protected from light.[3]

  • Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer without washing. Use the appropriate laser and filters for this compound (e.g., ~660/20 nm bandpass filter) and PI (e.g., ~610/20 nm or ~670 nm longpass filter).[2][6]

dot

Experimental_Workflow_Apoptosis_Detection start Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells start->harvest resuspend Resuspend Cells in Binding Buffer harvest->resuspend stain Stain with this compound and PI resuspend->stain incubate Incubate (15-30 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: A typical experimental workflow for apoptosis detection using this compound and PI with flow cytometry.

Application in Drug Discovery and High-Throughput Screening

The robust and sensitive nature of the this compound assay makes it highly suitable for high-throughput screening (HTS) in drug discovery to identify compounds that induce cytotoxicity. The assay can be adapted for multi-well plate formats (e.g., 96- or 384-well plates) and read using fluorescence plate readers or high-content imaging systems.

High-Throughput Cytotoxicity Assay Protocol

This protocol provides a general framework for a this compound-based cytotoxicity assay in a 96- or 384-well plate format.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Hoechst 33342 (or another nuclear counterstain for total cell counting)

  • Cells seeded in 96- or 384-well imaging-compatible plates

  • Test compounds and controls (e.g., staurosporine (B1682477) as a positive control for apoptosis)

  • Automated fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding: Seed cells at an optimal density in 96- or 384-well plates and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a dilution series of the test compounds. Include vehicle-only controls and positive controls.

  • Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, or 72 hours).

  • Staining: Prepare a staining solution containing this compound (e.g., 1-5 µM) and a nuclear counterstain like Hoechst 33342 (e.g., 1-2 µg/mL) in an appropriate buffer or medium.[2][5] Add the staining solution to each well.

  • Incubation: Incubate the plates for 15-30 minutes at room temperature, protected from light.[2]

  • Imaging: Acquire images using an automated fluorescence microscope or high-content imager with appropriate filter sets for this compound and the nuclear counterstain.

  • Data Analysis: Use image analysis software to quantify the number of this compound-positive cells (dead/dying) and the total number of cells (from the nuclear counterstain). Calculate the percentage of cytotoxic cells for each compound concentration and determine dose-response curves.

dot

Apoptosis_Signaling_Pathway apoptotic_stimulus Apoptotic Stimulus (e.g., Drug Compound) caspase_activation Caspase Cascade Activation (e.g., Caspase-3) apoptotic_stimulus->caspase_activation pannexin_p2x7 Opening of Pannexin and P2X7 Channels caspase_activation->pannexin_p2x7 membrane_permeability Increased Plasma Membrane Permeability pannexin_p2x7->membrane_permeability yopro_entry This compound Entry membrane_permeability->yopro_entry dna_binding Intercalation with dsDNA yopro_entry->dna_binding fluorescence Fluorescence Signal dna_binding->fluorescence

Caption: Signaling pathway leading to plasma membrane permeability and this compound uptake during apoptosis.

Conclusion

This compound is a versatile and reliable fluorescent probe for the detection of cells with compromised plasma membranes. Its straightforward application, high sensitivity, and compatibility with high-throughput platforms make it an invaluable tool for researchers in both academic and industrial settings. By providing a clear and quantifiable measure of late-stage apoptosis and necrosis, this compound aids in the elucidation of cell death mechanisms and the identification of novel therapeutic agents. This in-depth guide serves as a comprehensive resource for the effective implementation of this compound in your research endeavors.

References

A Technical Guide to Apoptosis Detection Using YO-PRO-3

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of YO-PRO-3, a far-red fluorescent nucleic acid stain for the detection of late-stage apoptosis and necrosis. The document details the dye's mechanism of action, compares it with other viability probes, and offers detailed experimental protocols for its application in flow cytometry and fluorescence microscopy.

Core Principles and Mechanism of Action

This compound is a carbocyanine-based, cell-impermeant dye that serves as a robust indicator of compromised plasma membrane integrity.[1][2] In its unbound state, the dye is essentially non-fluorescent.[3] However, upon intercalating with double-stranded DNA (dsDNA) inside a cell, its fluorescence quantum yield increases significantly, leading to a bright signal.[1][3]

The utility of this compound in apoptosis detection is based on the principle of differential membrane permeability across different cell populations:

  • Live, Healthy Cells : Possess an intact plasma membrane that effectively excludes this compound. These cells exhibit little to no fluorescence.[1][4]

  • Early Apoptotic Cells : In the initial stages of apoptosis, the plasma membrane undergoes changes, becoming selectively permeable. While some smaller dyes like YO-PRO-1 can enter at this stage, this compound is generally excluded, making it a less suitable marker for early apoptosis.[5][6]

  • Late Apoptotic and Necrotic Cells : In the later phases of apoptosis and in necrosis, the plasma membrane integrity is severely compromised. This allows this compound to readily enter the cell, bind to nucleic acids, and emit a strong far-red fluorescence.[1][2][7]

This differential staining allows for the clear identification of cells in the final stages of programmed cell death or those that have undergone necrosis.[1]

Fig 1. Mechanism of this compound staining based on membrane integrity.

Apoptotic Signaling and Membrane Permeabilization

The loss of membrane integrity during late-stage apoptosis is not a random event but the result of a highly regulated signaling cascade. The execution phase of apoptosis is primarily driven by the activation of caspase enzymes, particularly caspase-3.[8] Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including the breakdown of the plasma membrane.[2] One of the key events is the opening of specific channels and pores, such as pannexin channels and P2X7 receptors, which allows for the passage of molecules like this compound that are normally excluded from the cell.[7][8]

stimulus Apoptotic Stimulus (e.g., Drug, Toxin) caspase Caspase-3 Activation stimulus->caspase p2x7 Opening of Pannexin Channels & P2X7 Receptors caspase->p2x7 pores Pore Formation in Plasma Membrane p2x7->pores yopro_entry This compound Entry pores->yopro_entry dna_binding Intercalation with Nuclear DNA yopro_entry->dna_binding fluorescence Far-Red Fluorescence dna_binding->fluorescence

Fig 2. Signaling pathway leading to this compound uptake in apoptosis.

Quantitative Data and Reagent Specifications

Accurate experimental design requires a clear understanding of the probe's properties. The following tables summarize key quantitative data for this compound.

Table 1: Spectral Properties of this compound

Property Wavelength / Specification Reference
Excitation Maximum (DNA-bound) 612 nm [5][8]
Emission Maximum (DNA-bound) 631 nm [5][8]
Recommended Excitation Laser 594 nm or 633 nm [5]

| Recommended Emission Filter | ~660/20 nm bandpass |[1][5] |

Table 2: Comparison of this compound with Other Common Apoptosis Dyes

Dye Target Stage of Apoptosis Detected Emission Color Key Characteristics
This compound Nuclear DNA Late-stage Apoptosis, Necrosis Far-Red Cell-impermeant; requires significant membrane compromise.[2] Excellent for multiplexing due to minimal spectral overlap.[8]
YO-PRO-1 Nuclear DNA Early-stage Apoptosis Green Enters cells with early changes in membrane permeability, often before Annexin V binding.[5][9]
Propidium Iodide (PI) Nuclear DNA & RNA Late-stage Apoptosis, Necrosis Red Strictly excluded from live and early apoptotic cells; a classic marker for cell death.[6][10]

| Annexin V | Phosphatidylserine (PS) | Early to Mid-stage Apoptosis | Varies | Binds to PS exposed on the outer leaflet of the plasma membrane, a key early apoptotic event.[11] |

Table 3: Recommended Working Concentrations

Application Dye Typical Concentration Range Reference
Flow Cytometry This compound 25 nM - 1 µM [7][12]

| Fluorescence Microscopy | this compound | 1 µM - 10 µM |[7][12] |

Experimental Protocols

Protocol 1: Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol uses this compound in combination with Propidium Iodide (PI) to differentiate between live, late apoptotic, and necrotic cell populations.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • 1X Annexin-binding buffer or Phosphate-Buffered Saline (PBS)

  • Cell suspension (control and treated) at 1 x 10⁶ cells/mL

  • Flow cytometer with appropriate laser lines (e.g., 488 nm and 633 nm)

Procedure:

  • Cell Preparation: Induce apoptosis in the desired cell line. Include untreated (negative) and positive control samples.

  • Harvest cells and wash once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin-binding buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[1]

  • Incubation: Gently mix and incubate the cells for 20-30 minutes on ice or at room temperature, protected from light.[1][4]

  • Analysis: Analyze the samples on a flow cytometer as soon as possible without washing.

    • Excite this compound using a ~633 nm laser and collect emission with a filter such as a 660/20 nm bandpass filter.[1]

    • Excite PI using a 488 nm laser and collect emission with a filter such as a 610/20 nm bandpass filter.[10]

    • Use unstained and single-color stained controls to set up compensation and gates correctly.

Data Interpretation:

  • Live Cells: this compound Negative / PI Negative

  • Late Apoptotic Cells: this compound Positive / PI Negative (Membrane is permeable to this compound but still able to exclude PI)

  • Necrotic/Final-Stage Apoptotic Cells: this compound Positive / PI Positive (Complete loss of membrane integrity)

start Start: Cell Suspension (1x10^6 cells/mL) induce Induce Apoptosis (Include Controls) start->induce wash Wash with Cold PBS induce->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add this compound (0.1 µM) & PI (1.5 µM) resuspend->stain incubate Incubate 20-30 min on Ice (in dark) stain->incubate analyze Analyze on Flow Cytometer (No Wash Step) incubate->analyze end End: Quadrant Analysis (Live, Apoptotic, Necrotic) analyze->end

Fig 3. Experimental workflow for apoptosis detection via flow cytometry.
Protocol 2: Visualization of Late Apoptosis by Fluorescence Microscopy

This protocol allows for the direct visualization of late apoptotic and necrotic cells within a population.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Hoechst 33342 (or other nuclear counterstain)

  • PBS or complete cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI and Cy5)

Procedure:

  • Cell Culture: Seed cells on a suitable imaging vessel and allow them to adhere.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include an untreated control group.

  • Staining Solution: Prepare a fresh working solution of this compound in PBS or culture medium. A final concentration of 1-5 µM is a good starting point.[7] If desired, include a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL).

  • Staining: Remove the culture medium, wash cells once with PBS, and add the staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[2][7]

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS.[2]

  • Imaging: Immediately image the cells using a fluorescence microscope.

Data Interpretation:

  • Live Cells: Will show only the blue nuclear counterstain (Hoechst).

  • Late Apoptotic/Necrotic Cells: Will exhibit bright far-red nuclear staining from this compound in addition to the blue counterstain.[7]

start Start: Adherent Cells on Coverslip induce Induce Apoptosis (Include Controls) start->induce wash1 Wash Once with PBS induce->wash1 stain Add Staining Solution: This compound (1-5 µM) + Hoechst 33342 wash1->stain incubate Incubate 15-30 min (in dark) stain->incubate wash2 Wash 2-3 times with PBS incubate->wash2 image Image on Fluorescence Microscope wash2->image end End: Observe Staining Patterns image->end

Fig 4. Experimental workflow for apoptosis detection via microscopy.

References

YO-PRO-3 in Cell Viability Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of YO-PRO-3, a carbocyanine-based nucleic acid stain, and its applications in the nuanced assessment of cell viability, apoptosis, and necrosis. This compound serves as a critical tool for researchers, offering a reliable method to identify cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis.

Core Principles of this compound in Cell Viability

This compound is a cell-impermeant, far-red fluorescent dye that is essentially non-fluorescent in its unbound state.[1][2] Its utility in cell viability assays is predicated on the principle of differential plasma membrane permeability.[3] In healthy, viable cells, an intact plasma membrane effectively excludes the dye. However, as cells progress through the later stages of apoptosis or undergo necrosis, the integrity of the plasma membrane is compromised.[2][3][4] This loss of membrane integrity allows this compound to enter the cell, where it intercalates with double-stranded DNA (dsDNA).[1][3] This binding event results in a significant enhancement of its fluorescence quantum yield, producing a bright, far-red signal that can be readily detected by fluorescence microscopy and flow cytometry.[1][2]

The primary mechanism of interaction between this compound and DNA is believed to be intercalation, where the planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix.[1] This interaction is stabilized by non-covalent forces. Upon intercalation, the dye molecule becomes physically constrained, which restricts its rotational and vibrational freedom. This restriction hinders non-radiative energy dissipation pathways, leading to a dramatic increase in fluorescence.[1]

Distinguishing Apoptotic and Necrotic Cells

This compound is particularly valuable for its ability to help differentiate between different stages of cell death, especially when used in conjunction with other fluorescent dyes like Propidium Iodide (PI).[3][5] While this compound can enter cells in the later stages of apoptosis due to compromised membrane integrity, PI, another cell-impermeant DNA stain, can only enter cells with completely ruptured membranes, a characteristic of necrosis or very late-stage apoptosis.[3] This differential permeability allows for the categorization of cell populations:

  • Live Cells: Impermeable to both this compound and PI, thus exhibiting low fluorescence.[3]

  • Apoptotic Cells: Permeable to this compound but still largely impermeable to PI, resulting in high this compound fluorescence and low PI fluorescence.[3]

  • Necrotic/Late Apoptotic Cells: Permeable to both dyes, leading to high fluorescence for both this compound and PI.[3]

Quantitative Data Summary

The following tables provide a summary of the spectral properties of this compound and recommended working concentrations for common applications. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and therefore empirical determination is often recommended.[6]

PropertyWavelength (nm)Reference
Excitation Maximum 612[2][5][7]
Emission Maximum 631[2][5][7]
Recommended Laser Line 594 or 633[2][5]
Common Filter Set 630/69 nm or Cy®5[2][3]
ApplicationTypical Concentration RangeReference
Flow Cytometry 25 nM - 1 µM[6]
Fluorescence Microscopy 1 µM - 10 µM[6]
3D Cell Culture Staining 1 µM - 5 µM[4]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Apoptosis and Necrosis

This protocol outlines the use of this compound in combination with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cell populations via flow cytometry.[3][5]

Materials:

  • This compound Iodide (1 mM in DMSO)[3]

  • Propidium Iodide (PI) (1 mg/mL in water)[3][7]

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free[7]

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)[3]

  • Flow cytometer with 488 nm and/or 561/633 nm laser excitation capabilities[3][7]

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the desired cell line using an appropriate method. Include untreated (negative) and positive control samples.[5]

    • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).[3]

    • Wash the cells once with cold PBS.[5]

    • Resuspend the cell pellet in 1X binding buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[3][5]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[3][5]

    • Add PI to a final concentration of 1.5 µM.[3][5]

    • Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[3][5]

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry as soon as possible after staining.[3]

    • Excite the stained cells with a 488 nm or 561 nm laser.[3]

    • Collect the fluorescence emission using appropriate filters:

      • This compound: ~660/20 nm bandpass filter[3]

      • PI: ~610/20 nm or ~670 nm longpass filter[3]

    • Use unstained and single-stained controls to set up compensation and gates correctly.[3]

Protocol 2: Fluorescence Microscopy of Dead Cells

This protocol describes the use of this compound to visualize dead or membrane-compromised cells in an adherent cell culture using fluorescence microscopy.[3][6]

Materials:

  • This compound Iodide (1 mM in DMSO)[3]

  • Hoechst 33342 (or another nuclear counterstain)[6]

  • Cells cultured on coverslips or in imaging-compatible dishes[6]

  • Culture medium or PBS[6]

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI and Cy5)[6]

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that may induce cell death. Include a control group.[6]

    • Gently wash the cells twice with PBS.[3]

  • Staining:

    • Prepare a working solution of this compound in culture medium or PBS at a final concentration of 1-10 µM.[3][6] The optimal concentration may need to be determined empirically.

    • If a nuclear counterstain is used, include it in the staining solution (e.g., Hoechst 33342 at 1 µg/mL).[6]

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[2]

  • Imaging:

    • Gently remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.[2]

    • Mount the coverslip or place the imaging dish on the microscope stage.[3]

    • Visualize the cells using appropriate filter sets:

      • This compound: Far-red filter set (e.g., Cy5)[3][6]

      • Hoechst 33342: DAPI filter set[6]

    • Dead cells will exhibit bright far-red nuclear fluorescence.[3] Live cells will only show the nuclear counterstain if used.[6]

Visualizing Mechanisms and Workflows

G Mechanism of this compound Staining in Different Cell States cluster_live Live Cell cluster_apoptotic Apoptotic Cell cluster_necrotic Necrotic/Late Apoptotic Cell live_cell Intact Plasma Membrane live_result No Fluorescence yopro_out_live This compound yopro_out_live->live_cell Excluded pi_out_live PI pi_out_live->live_cell Excluded apoptotic_cell Compromised Plasma Membrane apop_nucleus Nucleus (DNA) yopro_in_apop This compound yopro_in_apop->apoptotic_cell Enters yopro_in_apop->apop_nucleus Intercalates pi_out_apop PI pi_out_apop->apoptotic_cell Excluded apop_result This compound Positive (Far-Red Fluorescence) necrotic_cell Ruptured Plasma Membrane nec_nucleus Nucleus (DNA) yopro_in_nec This compound yopro_in_nec->necrotic_cell Enters yopro_in_nec->nec_nucleus Intercalates pi_in_nec PI pi_in_nec->necrotic_cell Enters pi_in_nec->nec_nucleus Intercalates nec_result This compound & PI Positive (Dual Fluorescence)

Caption: Differential permeability of cell membranes to this compound and PI.

G Experimental Workflow for Flow Cytometry using this compound start Start: Cell Culture (Control & Treated) induce_apoptosis Induce Apoptosis start->induce_apoptosis harvest Harvest & Wash Cells induce_apoptosis->harvest resuspend Resuspend Cells (1x10^6 cells/mL) harvest->resuspend stain Stain with this compound & PI (20-30 min, protected from light) resuspend->stain acquire Data Acquisition (Flow Cytometer) stain->acquire analyze Data Analysis (Gating & Quantification) acquire->analyze end End: Results (Live, Apoptotic, Necrotic %) analyze->end

Caption: A typical workflow for analyzing cell viability with this compound.

G Apoptotic Signaling Leading to this compound Uptake stimulus Apoptotic Stimulus caspase_activation Caspase-3 Activation stimulus->caspase_activation pannexin_opening Opening of Pannexin Channels & P2X7 Receptors caspase_activation->pannexin_opening pore_formation Pore Formation in Plasma Membrane pannexin_opening->pore_formation yopro_entry This compound Enters Cell pore_formation->yopro_entry dna_binding Intercalation with Nuclear DNA yopro_entry->dna_binding fluorescence Far-Red Fluorescence dna_binding->fluorescence

References

Methodological & Application

YO-PRO-3: A Detailed Protocol for Flow Cytometry in Apoptosis and Viability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that is a critical tool for identifying cells with compromised plasma membranes, a key indicator of late-stage apoptosis and necrosis.[1][2] This carbocyanine-based dye is essentially non-fluorescent in its unbound state but exhibits a significant increase in fluorescence upon intercalating with double-stranded DNA (dsDNA).[2][3] In healthy, viable cells, the intact plasma membrane effectively excludes this compound. However, as cells undergo apoptosis or necrosis, the integrity of the plasma membrane is compromised, allowing the dye to enter and brightly stain the nucleus.[1][4] This characteristic makes this compound an invaluable probe for quantifying cell death in various research and drug development applications, particularly in multi-color flow cytometry experiments where its far-red emission minimizes spectral overlap with common fluorophores.[5]

When used in conjunction with a viability dye such as Propidium Iodide (PI), this compound allows for the discrimination between live, early apoptotic, late apoptotic, and necrotic cell populations.[1] Healthy cells exclude both dyes, while early apoptotic cells with partially compromised membranes may show some permeability to this compound but still exclude PI. Late apoptotic and necrotic cells, having lost membrane integrity, will be permeable to both dyes.[1][5]

Quantitative Data

Spectral and Physical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (with dsDNA)612 nm[1][4][6][7][8]
Emission Maximum (with dsDNA)631 nm[1][4][6][7][8]
Recommended Laser Line594 nm (He-Ne) or 633 nm[1][4][6]
Common Filter SetFar-Red (e.g., Cy5, ~660/20 nm bandpass)[1][6]
Molecular Weight655.36 g/mol [1][4]
Supplied Concentration1 mM in DMSO[1]
Comparison with Propidium Iodide (PI)
FeatureThis compoundPropidium Iodide (PI)
Primary Application Dead/Late Apoptotic/Necrotic Cell StainDead/Necrotic Cell Stain
Mechanism of Action Intercalates into DNA of membrane-compromised cells.Intercalates into DNA and RNA of membrane-compromised cells.[5]
Membrane Permeability Impermeant to live cells, gains entry into cells with compromised plasma membranes.[5]Strictly impermeant to live and early apoptotic cells; only enters cells with severely compromised membranes (late apoptotic/necrotic).[5]
Apoptosis/Necrosis Differentiation Can distinguish early/late apoptosis from necrosis, often in combination with another viability dye.[5]Primarily identifies late apoptotic and necrotic cells.[5]
Spectral Properties Far-red fluorescence, minimizing spectral overlap with common fluorochromes.[5]Broad emission spectrum with significant overlap with PE and other common fluorochromes.[5]
Multicolor Panel Friendliness HighModerate

Signaling Pathway and Mechanism of Action

The mechanism of this compound staining is based on the differential permeability of the plasma membrane during the process of cell death.

G cluster_0 Cell States cluster_1 Dye Permeability cluster_2 Cellular Staining Live Live Cell (Intact Plasma Membrane) Live_unstained No Staining Live->Live_unstained Apoptotic Apoptotic Cell (Compromised Plasma Membrane) Apoptotic_stained This compound Positive Apoptotic->Apoptotic_stained Necrotic Necrotic/Late Apoptotic Cell (Loss of Membrane Integrity) Necrotic_stained This compound & PI Positive Necrotic->Necrotic_stained YO_PRO_3_out This compound YO_PRO_3_out->Apoptotic Enters YO_PRO_3_out->Necrotic Enters PI_out Propidium Iodide PI_out->Necrotic Enters

Caption: Mechanism of this compound and PI staining in different cell populations.

Experimental Protocols

This protocol describes the use of this compound in combination with Propidium Iodide (PI) for the differentiation of live, apoptotic, and necrotic cells by flow cytometry.[1]

Materials
  • This compound Iodide (1 mM in DMSO)[1]

  • Propidium Iodide (PI) (1 mg/mL in water)[1]

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin-Binding Buffer (or other suitable buffer)

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)[1]

  • Flow cytometer with 488 nm and/or 594/633 nm laser excitation capabilities[1][4]

Cell Preparation
  • Induce apoptosis in the cell line of choice using a suitable method. It is crucial to include both positive (treated) and negative (untreated) control samples.[1]

  • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).[1]

  • Wash the cells once with cold PBS.[1]

  • Resuspend the cell pellet in cold 1X Annexin-Binding Buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[1][4]

Staining Protocol
  • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[1][4] For initial experiments, a titration in the range of 25 nM to 1 µM may be necessary to determine the optimal concentration for your specific cell type and application.[9]

  • Add PI to a final concentration of 1.5 µM.[1][4]

  • Gently vortex the cell suspension.[1]

  • Incubate for 20-30 minutes on ice or at room temperature, protected from light.[1][4]

Data Acquisition by Flow Cytometry
  • Analyze the stained cells by flow cytometry as soon as possible after staining.[1]

  • Excite the stained cells with a 488 nm laser for PI and a 594 nm or 633 nm laser for this compound.[1][4]

  • Collect the fluorescence emission using appropriate filters:

    • This compound: ~660/20 nm bandpass filter (e.g., PE-Cy5 or similar channel).[1][6]

    • PI: ~610/20 nm or ~670 nm longpass filter.[1]

  • Use unstained and single-stained controls (this compound only and PI only) to set up proper compensation and gates.[4]

Expected Results
  • Live cells: Low fluorescence in both the this compound and PI channels.[1]

  • Apoptotic cells: High this compound fluorescence and low PI fluorescence.[1]

  • Necrotic/Late Apoptotic cells: High fluorescence in both the this compound and PI channels.[1]

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing apoptosis using this compound and PI with flow cytometry.

G cluster_0 Preparation cluster_1 Staining cluster_2 Analysis Induce Induce Apoptosis Harvest Harvest & Wash Cells Induce->Harvest Resuspend Resuspend Cells (1x10^6 cells/mL) Harvest->Resuspend Add_Dyes Add this compound (0.1 µM) & PI (1.5 µM) Resuspend->Add_Dyes Incubate Incubate 20-30 min (on ice, protected from light) Add_Dyes->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Analyze Analyze Data (Live, Apoptotic, Necrotic) Acquire->Analyze

Caption: Experimental workflow for apoptosis detection with this compound and PI.

References

Application Notes and Protocols for Fluorescence Microscopy Using YO-PRO-3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a sensitive indicator for identifying apoptotic and necrotic cells.[1][2] As a carbocyanine monomer, this compound is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[1][2] In viable cells, the intact plasma membrane effectively excludes the dye.[3][4] However, during the intermediate and later stages of apoptosis, as well as in necrosis, the integrity of the plasma membrane becomes compromised. This allows this compound to enter the cell, intercalate with the nuclear DNA, and emit a bright far-red fluorescent signal.[2][4] This key feature makes this compound a valuable probe for cell viability and cytotoxicity assays in fluorescence microscopy and flow cytometry.[1][5]

The primary mechanism of this compound's interaction with DNA is intercalation, where the dye molecule inserts itself between the base pairs of the DNA double helix.[1] This binding event restricts the molecule's rotational freedom, leading to a substantial increase in its fluorescence quantum yield.[1][6]

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Chemical Formula C₂₆H₃₁I₂N₃O[3]
Molecular Weight 655.36 g/mol [3]
Excitation Maximum (with DNA) 612-613 nm[3][7]
Emission Maximum (with DNA) 629-631 nm[3][8][7]
Recommended Laser Line 594 nm or 633 nm[2][3]
Common Filter Set Cy5 or similar far-red filter[9]
Solubility DMSO[3]
Storage -5°C to -30°C, protected from light

Table 2: Recommended Staining Conditions for this compound

ApplicationRecommended ConcentrationIncubation TimeTemperature
Fluorescence Microscopy (Live/Apoptotic Cells) 1 - 5 µM15 - 30 minutesRoom Temperature or 37°C
Fluorescence Microscopy (Fixed/Permeabilized Cells) 1 - 10 µM5 - 15 minutesRoom Temperature
Flow Cytometry 0.1 - 1 µM15 - 30 minutesRoom Temperature or On Ice

Experimental Protocols

This protocol details the use of this compound to differentiate between live, apoptotic, and necrotic adherent cells. It is often used in conjunction with a cell-permeant nuclear counterstain like Hoechst 33342 to label the entire cell population.

Materials and Reagents:

  • This compound Iodide (1 mM stock solution in DMSO)[9]

  • Hoechst 33342 (1 mg/mL stock solution in water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI for Hoechst 33342 and Cy5 for this compound)[9]

Procedure:

  • Cell Preparation: Culture adherent cells on a suitable imaging vessel to the desired confluency. If inducing apoptosis, treat the cells with the desired agent and include an untreated control group.[9]

  • Preparation of Staining Solution: Prepare a fresh staining solution by diluting the this compound stock solution to a final concentration of 1-5 µM in cell culture medium or PBS.[4][9] If using a nuclear counterstain, add Hoechst 33342 to a final concentration of 1 µg/mL.[9]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with PBS.[9]

    • Add the prepared staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at the appropriate temperature (e.g., 37°C or room temperature), protected from light.[9]

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS to minimize background fluorescence.[2][10]

  • Imaging: Immediately image the cells using a fluorescence microscope.[9]

    • Live cells: Will only exhibit fluorescence from the nuclear counterstain (e.g., blue from Hoechst 33342).[9]

    • Apoptotic cells: Will show both the nuclear counterstain and far-red fluorescence from this compound in the nucleus.[9]

    • Necrotic/Late Apoptotic cells: Will display intense far-red this compound staining.[9][11]

This compound can also be used as a nuclear counterstain in fixed-cell immunofluorescence protocols.[10]

Materials and Reagents:

  • This compound Iodide (1 mM stock solution in DMSO)

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Mounting medium (anti-fade recommended)

Procedure:

  • Fixation and Permeabilization:

    • Following your standard immunofluorescence protocol, fix the cells with 4% PFA for 10-15 minutes at room temperature.[10]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[10]

    • Wash the cells three times with PBS.

  • This compound Staining:

    • Prepare a working solution of this compound in PBS at a concentration of 1-10 µM.[10][11]

    • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[11]

  • Washing and Mounting:

    • Wash the cells three times with PBS.[10]

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the far-red nuclear stain using the appropriate filter set on a fluorescence microscope.

Mandatory Visualization

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging & Analysis start Culture Adherent Cells induce Induce Apoptosis (Optional) start->induce wash1 Wash Cells with PBS induce->wash1 prep_stain Prepare Staining Solution (this compound in Media/PBS) add_stain Add Staining Solution to Cells wash1->add_stain incubate Incubate 15-30 min (Protect from Light) add_stain->incubate wash2 Wash Cells 2-3x with PBS incubate->wash2 image Fluorescence Microscopy wash2->image analyze Differentiate Cell Populations (Live/Apoptotic/Necrotic) image->analyze

Caption: Experimental workflow for staining cells with this compound.

G cluster_live Live Cell cluster_apoptotic Apoptotic Cell cluster_necrotic Necrotic Cell yopro This compound live_cell Intact Membrane yopro->live_cell Blocked apoptotic_cell Compromised Membrane yopro->apoptotic_cell Entry necrotic_cell Ruptured Membrane yopro->necrotic_cell Entry nucleus_live Nucleus nucleus_apoptotic Nucleus apoptotic_cell->nucleus_apoptotic Staining nucleus_necrotic Nucleus necrotic_cell->nucleus_necrotic Staining

References

Application Notes: Differenzierung von Apoptose und Nekrose mittels YO-PRO-3 und Propidiumiodid-Doppelfärbung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die genaue Unterscheidung zwischen verschiedenen Wegen des Zelltods, wie Apoptose und Nekrose, ist in der biologischen Forschung und der Arzneimittelentwicklung von entscheidender Bedeutung. Die Ko-Färbung mit YO-PRO-3 und Propidiumiodid (PI) bietet eine robuste und zuverlässige Methode zur Identifizierung von lebenden, früh-apoptotischen und spät-apoptotischen/nekrotischen Zellen mittels Fluoreszenzmikroskopie und Durchflusszytometrie.[1][2][3] Diese Anwendungshinweise bieten detaillierte Protokolle und Richtlinien für die erfolgreiche Implementierung dieser Färbetechnik.

This compound ist ein grün fluoreszierender Carbocyanin-Farbstoff, der für lebende Zellen mit intakten Plasmamembranen undurchlässig ist. In den frühen Stadien der Apoptose kommt es jedoch zu Veränderungen in der Permeabilität der Plasmamembran, die es this compound ermöglichen, in die Zelle einzudringen und an die DNA zu binden, was zu einer hellen grünen Fluoreszenz führt.[2][3] Propidiumiodid ist ein rot fluoreszierender interkalierender Farbstoff, der nur Zellen mit kompromittierten Plasmamembranen, wie sie in späten Stadien der Apoptose und bei der Nekrose auftreten, färben kann.[2][3] Durch die kombinierte Anwendung dieser beiden Farbstoffe können Zellpopulationen eindeutig unterschieden werden:

  • Lebende Zellen: Schließen beide Farbstoffe aus und zeigen keine Fluoreszenz.

  • Früh-apoptotische Zellen: Sind für this compound durchlässig und fluoreszieren grün.

  • Spät-apoptotische/nekrotische Zellen: Sind für beide Farbstoffe durchlässig und fluoreszieren sowohl grün als auch rot.

Datenpräsentation

Die quantitative Analyse der mit this compound und PI gefärbten Zellen kann mittels Durchflusszytometrie durchgeführt werden. Die Ergebnisse werden typischerweise in einem Dot-Plot dargestellt, der die Fluoreszenzintensität von this compound (z. B. im FITC-Kanal) gegen die von Propidiumiodid (z. B. im PE-Kanal) aufträgt. Dies ermöglicht die Quantifizierung der prozentualen Anteile der verschiedenen Zellpopulationen.

Tabelle 1: Quantitative Analyse der Apoptose mittels this compound und PI-Färbung in Jurkat-Zellen

ZellpopulationBeschreibungUnbehandelte Kontrolle (%)Behandelt mit Camptothecin (%)
Lebend (this compound⁻ / PI⁻)Zellen, die beide Farbstoffe ausschließen.> 95Variabel, reduziert
Früh-apoptotisch (this compound⁺ / PI⁻)Zellen mit erhöhter Membranpermeabilität, die nur this compound aufnehmen.< 2Signifikant erhöht
Spät-apoptotisch/Nekrotisch (this compound⁺ / PI⁺)Zellen mit stark geschädigter Membran, die beide Farbstoffe aufnehmen.< 3Erhöht

Hinweis: Die dargestellten prozentualen Anteile sind beispielhaft und können je nach Zelltyp, experimentellen Bedingungen und der Art des apoptotischen Stimulus variieren. Die Daten basieren auf dem Prinzip, das in Studien mit Jurkat-Zellen, die mit Camptothecin behandelt wurden, um Apoptose zu induzieren, beobachtet wurde.[3]

Tabelle 2: Spektrale Eigenschaften der Fluorophore

FluorophorAnregungsmaximum (gebunden an DNA)Emissionsmaximum (gebunden an DNA)Fluoreszenzfarbe
This compound~612 nm~631 nmFernrot
Propidiumiodid~535 nm~617 nmRot

Diagramme

Färbemechanismus

G cluster_0 Lebende Zelle cluster_1 Frühe Apoptose cluster_2 Späte Apoptose / Nekrose a Intakte Plasmamembran b Erhöhte Membranpermeabilität c This compound gelangt in die Zelle b->c d Grüne Fluoreszenz c->d e Kompromittierte Plasmamembran f This compound und PI gelangen in die Zelle e->f g Grüne und rote Fluoreszenz f->g yopro This compound yopro->a ausgeschlossen yopro->b yopro->e pi Propidiumiodid pi->a ausgeschlossen pi->b ausgeschlossen pi->e

Abbildung 1: Mechanismus der differentiellen Färbung von lebenden, apoptotischen und nekrotischen Zellen.

Experimenteller Arbeitsablauf

G start Zellkultur und Induktion der Apoptose harvest Zellen ernten und waschen start->harvest resuspend Zellen in 1x Bindungspuffer oder PBS resuspendieren harvest->resuspend stain This compound und Propidiumiodid hinzufügen resuspend->stain incubate Inkubation (15-30 min, RT oder auf Eis, lichtgeschützt) stain->incubate analyze Analyse incubate->analyze flow Durchflusszytometrie analyze->flow microscopy Fluoreszenzmikroskopie analyze->microscopy

Abbildung 2: Allgemeiner Arbeitsablauf für die this compound und Propidiumiodid Ko-Färbung.

Experimentelle Protokolle

Protokoll 1: Analyse mittels Durchflusszytometrie

Dieses Protokoll ist für die Analyse von Suspensionszellen oder adhärenten Zellen, die abgelöst wurden, optimiert.

Benötigte Materialien:

  • This compound Iodid (z.B. 1 mM Stammlösung in DMSO)

  • Propidiumiodid (z.B. 1 mg/mL Stammlösung in Wasser)

  • 1x Phosphat-gepufferte Salzlösung (PBS), kalt

  • 1x Bindungspuffer (optional, kann die Färbung verbessern)

  • Durchflusszytometer (z.B. mit 488 nm und/oder 633 nm Laseranregung)

  • Durchflusszytometrie-Röhrchen

Vorgehensweise:

  • Zellvorbereitung:

    • Induzieren Sie Apoptose in Ihrer Zellkultur mit der gewünschten Methode. Führen Sie eine unbehandelte Zellprobe als Negativkontrolle mit.

    • Ernten Sie die Zellen (ca. 1 x 10⁶ Zellen pro Probe). Für Suspensionszellen zentrifugieren Sie bei 300 x g für 5 Minuten. Für adhärente Zellen verwenden Sie eine schonende Methode wie Trypsinierung, gefolgt von der Inaktivierung des Trypsins.

    • Waschen Sie das Zellpellet einmal mit kaltem PBS und zentrifugieren Sie erneut.

    • Resuspendieren Sie die Zellen in 1 mL kaltem PBS oder 1x Bindungspuffer bei einer Konzentration von ca. 1 x 10⁶ Zellen/mL.

  • Färbung:

    • Bereiten Sie eine frische Arbeitslösung der Farbstoffe vor. Fügen Sie der Zellsuspension this compound zu einer Endkonzentration von 200-500 nM hinzu.

    • Fügen Sie Propidiumiodid zu einer Endkonzentration von 1-5 µg/mL hinzu.

    • Mischen Sie die Zellsuspension durch leichtes Vortexen oder vorsichtiges Pipettieren.

    • Inkubieren Sie die Zellen für 15-30 Minuten bei Raumtemperatur oder auf Eis, geschützt vor Licht.[4]

  • Analyse:

    • Analysieren Sie die Zellen unmittelbar nach der Inkubation (innerhalb von 1 Stunde) am Durchflusszytometer, ohne die Zellen zu waschen.

    • Verwenden Sie die entsprechenden Laser und Emissionsfilter. Für die Anregung von this compound kann ein 488 nm Laser verwendet werden, wobei die Emission typischerweise im FITC-Kanal (z.B. 530/30 nm Bandpassfilter) detektiert wird. Für Propidiumiodid wird ebenfalls der 488 nm Laser zur Anregung genutzt, mit Detektion im PE- oder PE-Texas Red-Kanal (z.B. >610 nm Langpassfilter).[4] Alternativ kann für this compound eine Anregung mit einem 633 nm Laser erfolgen.

    • Stellen Sie sicher, dass eine korrekte Kompensation für die spektrale Überlappung zwischen den Fluorophoren durchgeführt wird, indem Sie einzeln gefärbte Kontrollen verwenden.

    • Erstellen Sie ein Dot-Plot von this compound-Fluoreszenz versus PI-Fluoreszenz, um die lebenden (doppelt negativ), früh-apoptotischen (this compound-positiv) und spät-apoptotischen/nekrotischen (doppelt positiv) Populationen zu identifizieren und zu quantifizieren.

Protokoll 2: Analyse mittels Fluoreszenzmikroskopie

Dieses Protokoll eignet sich für die Visualisierung von adhärenten oder auf Objektträgern zentrifugierten Zellen.

Benötigte Materialien:

  • This compound Iodid (z.B. 1 mM Stammlösung in DMSO)

  • Propidiumiodid (z.B. 1 mg/mL Stammlösung in Wasser)

  • 1x Phosphat-gepufferte Salzlösung (PBS)

  • Kulturmedium ohne Phenolrot (für die Bildgebung)

  • Fluoreszenzmikroskop mit geeigneten Filtersets (z.B. für FITC und TRITC/Texas Red)

  • Objektträger oder Kulturplatten mit optisch klarem Boden

Vorgehensweise:

  • Zellvorbereitung:

    • Kultivieren Sie die Zellen auf einem geeigneten Träger für die Mikroskopie (z.B. Deckgläser, Kammerobjektträger).

    • Induzieren Sie Apoptose wie gewünscht und führen Sie eine unbehandelte Kontrolle mit.

    • Entfernen Sie das Kulturmedium und waschen Sie die Zellen vorsichtig einmal mit PBS.

  • Färbung:

    • Bereiten Sie eine Färbelösung vor, indem Sie this compound (Endkonzentration 200-500 nM) und Propidiumiodid (Endkonzentration 1-5 µg/mL) in serumfreiem Kulturmedium ohne Phenolrot oder in PBS verdünnen.

    • Fügen Sie die Färbelösung zu den Zellen hinzu, sodass diese vollständig bedeckt sind.

    • Inkubieren Sie für 15-30 Minuten bei Raumtemperatur oder 37°C, geschützt vor Licht.

  • Bildgebung:

    • Entfernen Sie die Färbelösung und waschen Sie die Zellen 2-3 Mal vorsichtig mit PBS oder dem Medium ohne Phenolrot.

    • Fügen Sie frisches Medium ohne Phenolrot oder PBS hinzu, um die Zellen während der Bildgebung hydriert zu halten.

    • Visualisieren Sie die Zellen sofort mit einem Fluoreszenzmikroskop.

    • Nehmen Sie Bilder in den entsprechenden Kanälen auf (z.B. blau für einen Kernmarker wie Hoechst, falls verwendet, grün für this compound und rot für PI).

    • Überlagern Sie die Bilder, um die verschiedenen Zellpopulationen zu identifizieren: lebende Zellen (nur Kernmarker, falls verwendet), früh-apoptotische Zellen (grüne Kerne) und spät-apoptotische/nekrotische Zellen (rote und grüne/gelb-orange Kerne).

Fehlerbehebung

Tabelle 3: Leitfaden zur Fehlerbehebung

ProblemMögliche UrsacheLösungsvorschlag
Hoher Hintergrund bei allen ProbenFarbstoffkonzentration zu hoch.Führen Sie eine Titration der Farbstoffkonzentration durch, um das optimale Signal-Rausch-Verhältnis zu finden.
Unzureichendes Waschen (Mikroskopie).Erhöhen Sie die Anzahl und Dauer der Waschschritte nach der Färbung.
Schwaches oder kein SignalFarbstoffkonzentration zu niedrig.Erhöhen Sie die Farbstoffkonzentration innerhalb des empfohlenen Bereichs.
Geringe Anzahl an apoptotischen/nekrotischen Zellen.Optimieren Sie die Induktion der Apoptose (z.B. längere Inkubationszeit, höhere Konzentration des Induktors).
Falsche Filter/Laser-Einstellungen.Überprüfen Sie die Anregungs- und Emissionsspektren der Farbstoffe und stellen Sie sicher, dass die Geräteeinstellungen korrekt sind.
Alle Zellen sind PI-positivZu harsche Zellbehandlung (z.B. übermäßige Trypsinierung, starkes Vortexen).Behandeln Sie die Zellen schonender während der Ernte und des Waschens.
Zellen waren bereits vor der Behandlung nicht lebensfähig.Überprüfen Sie die allgemeine Gesundheit Ihrer Zellkultur.
Schwierigkeiten bei der Kompensation (Durchflusszytometrie)Hohe spektrale Überlappung.Verwenden Sie einzeln gefärbte Kompensationskontrollen und passen Sie die Kompensationseinstellungen sorgfältig an.
Sehr helle Signale.Reduzieren Sie die PMT-Spannungen für die entsprechenden Kanäle.

References

Application Notes and Protocols for YO-PRO-3 Staining in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that is a highly effective tool for identifying late-stage apoptotic and necrotic cells.[1] As a carbocyanine monomer, this compound is virtually non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[1][2] In healthy, viable cells, the intact plasma membrane effectively excludes the dye.[3] However, during the later stages of apoptosis or necrosis, the integrity of the cell membrane becomes compromised, allowing this compound to enter the cell and intercalate with DNA, producing a bright far-red fluorescent signal.[3][4] This key feature makes this compound a valuable probe for quantifying cell death across various experimental applications, including flow cytometry and fluorescence microscopy.[2]

Principle of Detection

The utility of this compound in detecting cell death is based on the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[1] During the execution phase of apoptosis, a cascade of events is triggered, leading to the activation of caspases. These enzymes cleave critical cellular substrates, resulting in profound morphological changes such as DNA fragmentation and the breakdown of the plasma membrane.[1] Because this compound is a cell-impermeant dye, it can only traverse this compromised membrane.[1] Once inside the cell, it binds to DNA, leading to a strong fluorescent signal that can be readily detected and quantified.[3]

Data Presentation

Spectral Properties of this compound
PropertyWavelength (nm)
Excitation Maximum (with DNA)612[1][5]
Emission Maximum (with DNA)631[1][5]
Recommended Laser Line594 nm[1]
Common Filter630/69 nm[1]
Recommended Staining Conditions for this compound in Live Cells
ApplicationCell TypeThis compound ConcentrationIncubation TimeIncubation TemperatureReference
Flow CytometrySuspension Cells (e.g., Jurkat)0.1 µM20-30 minutesOn ice[5]
Flow CytometryVarious Cell Lines0.1 - 1 µM15-30 minutesRoom Temperature[6]
Flow CytometryGeneral200-500 nM15-30 minutesOn ice or Room Temperature[1]
Fluorescence MicroscopyAdherent Cells1-10 µM5-15 minutesRoom Temperature[3]
Fluorescence MicroscopyAdherent CellsNot Specified15-30 minutesRoom Temperature or 37°C[1]
3D Cell Culture Models (Spheroids/Organoids)Various1-5 µMMinimum 2 hours (up to 24 hours for large models)37°C[4]

Experimental Protocols

Protocol 1: Assessing Apoptosis by Flow Cytometry

This protocol outlines a standard method for differentiating between live, apoptotic, and necrotic cells using this compound in conjunction with a viability dye such as Propidium Iodide (PI).

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • 1X Annexin-binding buffer (optional, for co-staining with Annexin V)

  • Cell suspension of interest (control and treated)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cell line using a suitable method. Include an untreated control group.

    • Harvest both control and treated cells and wash them once with cold PBS.[6]

    • Resuspend the cells in 1X Annexin-binding buffer or PBS at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[5]

    • Add Propidium Iodide to a final concentration of 1.5 µM.[5]

    • Incubate the cells on ice, protected from light, for 20-30 minutes.[5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer without washing.[6]

    • Excite this compound using a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect the emission around 631 nm.[5]

    • Excite PI with a 488 nm laser and detect the emission around 617 nm.[5]

    • Gate on the cell population and analyze the fluorescence to distinguish between live (this compound and PI negative), early apoptotic (this compound positive, PI negative), and late apoptotic/necrotic (this compound and PI positive) cells.

Protocol 2: Visualizing Apoptosis in Adherent Cells by Fluorescence Microscopy

This protocol provides a method for visualizing this compound uptake in adherent cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that may induce cell death.

    • Gently wash the cells once with PBS.[6]

  • Staining:

    • Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM.[3] The optimal concentration may need to be determined empirically.

    • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[3]

  • Washing:

    • Gently remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.[1][3]

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for far-red fluorescence (e.g., Cy5 filter set).[6]

    • Live cells will show minimal to no fluorescence, while late-stage apoptotic and necrotic cells will exhibit bright far-red nuclear staining.[1]

Mandatory Visualization

G Signaling Pathway to Membrane Permeability in Apoptosis Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation initiates Substrate_Cleavage Substrate Cleavage Caspase_Activation->Substrate_Cleavage leads to Membrane_Blebbing Membrane Blebbing Substrate_Cleavage->Membrane_Blebbing results in Membrane_Permeability Increased Membrane Permeability Membrane_Blebbing->Membrane_Permeability and YO_PRO_3_Entry This compound Entry Membrane_Permeability->YO_PRO_3_Entry allows

Caption: Apoptosis signaling leading to this compound uptake.

G Experimental Workflow for this compound Staining cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Induce_Apoptosis 1. Induce Apoptosis (e.g., drug treatment) Harvest_Cells 2. Harvest Cells (Control & Treated) Induce_Apoptosis->Harvest_Cells Wash_Cells 3. Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Cells 4. Resuspend Cells Wash_Cells->Resuspend_Cells Add_YO_PRO_3 5. Add this compound (and PI if applicable) Resuspend_Cells->Add_YO_PRO_3 Incubate 6. Incubate (protected from light) Add_YO_PRO_3->Incubate Acquire_Data 7. Acquire Data (Flow Cytometry or Microscopy) Incubate->Acquire_Data Analyze_Results 8. Analyze Results Acquire_Data->Analyze_Results

Caption: General workflow for this compound cell staining.

References

Application Notes: YO-PRO-3 as a Nuclear Counterstain in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a robust tool for nuclear counterstaining in fixed-cell imaging applications.[1] As a carbocyanine monomer dye, it exhibits a significant increase in fluorescence upon binding to DNA, making it an effective marker for the nucleus in permeabilized cells.[2] Its far-red emission spectrum is particularly advantageous for multicolor imaging experiments, as it minimizes spectral overlap with commonly used green and red fluorophores.[2] This document provides detailed application notes and protocols for the use of this compound as a nuclear counterstain in fixed-cell imaging workflows.

While this compound is widely recognized as a viability stain for identifying apoptotic and necrotic cells due to its inability to cross the intact membranes of live cells, its utility extends to nuclear counterstaining in fixed and permeabilized cells.[1] Upon fixation and permeabilization, the cell membrane becomes permeable, allowing this compound to enter and bind to the nuclear DNA.

Quantitative Data

The spectral and physical properties of this compound are summarized in the table below, alongside a comparison with other common nuclear counterstains.

Table 1: Spectral and Physical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (with dsDNA)~612 nm[1][2]
Emission Maximum (with dsDNA)~631 nm[1][2]
Molecular Weight655 g/mol [2]
Molar Extinction Coefficient100,100 cm⁻¹M⁻¹[2]

Table 2: Recommended Staining Parameters for this compound in Fixed Cells

| Parameter | Recommended Range | Notes | Reference(s) | | --- | --- | --- | | Concentration | 1 - 10 µM | The optimal concentration should be determined empirically for each cell type and experimental condition. A good starting point is 1 µM. |[2] | | Incubation Time | 5 - 15 minutes | Longer incubation times (e.g., 30 minutes) may be necessary if staining is weak. |[2] | | Incubation Temperature | Room Temperature | |[1] | | Wash Buffer | Phosphate-Buffered Saline (PBS) | |[2] |

Table 3: Comparison of Common Nuclear Counterstains

FeatureThis compoundTO-PRO-3DAPIHoechst 33342
Excitation Max ~612 nm~642 nm~358 nm~350 nm
Emission Max ~631 nm~661 nm~461 nm~461 nm
Spectral Range Far-RedFar-RedBlueBlue
Cytoplasmic Staining Can exhibit weak cytoplasmic staining.More specific nuclear staining with minimal cytoplasmic signal.[2]Minimal cytoplasmic staining.Minimal cytoplasmic staining.
Photostability High stability of fluorescence intensity has been demonstrated.[2]High stability of fluorescence intensity.[3]Generally considered more photostable than Hoechst dyes.[4][5]Generally considered less photostable than DAPI.[4][5]
Fixable Staining is performed on pre-fixed and permeabilized cells.Staining is performed on pre-fixed and permeabilized cells.Staining is performed on pre-fixed and permeabilized cells.Can be used on live or fixed cells.

Experimental Protocols

Protocol 1: Nuclear Counterstaining of Fixed Adherent Cells with this compound

This protocol outlines the steps for using this compound as a nuclear counterstain in adherent cells cultured on coverslips or in imaging plates.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Mounting medium (anti-fade recommended)

Procedure:

  • Cell Culture: Culture adherent cells on sterile coverslips or in imaging-compatible multi-well plates to the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove any residual culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[2] This step is crucial for allowing this compound to access the nucleus.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM. A starting concentration of 1 µM is recommended.[2]

    • Incubate the cells with the this compound staining solution for 5-15 minutes at room temperature, protected from light.[1]

  • Washing: Wash the cells gently twice with PBS to remove excess dye.[1]

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. If using an imaging plate, add PBS to the wells to prevent drying during imaging.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a far-red filter set (e.g., Cy5).

Protocol 2: this compound Nuclear Counterstaining in an Immunofluorescence Workflow

This protocol integrates this compound nuclear counterstaining with a standard immunofluorescence (IF) procedure.

Materials:

  • Same as Protocol 1

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Fluorophore-conjugated secondary antibody

Procedure:

  • Fixation and Permeabilization: Follow steps 1-6 from Protocol 1.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[2]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • This compound Nuclear Counterstaining:

    • Prepare a 1-10 µM working solution of this compound in PBS.[2]

    • Incubate the cells with the this compound staining solution for 5-15 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.[2]

  • Mounting and Imaging: Mount and visualize the sample as described in Protocol 1.

Diagrams

G Experimental Workflow for this compound Nuclear Staining cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain Staining & Imaging cell_culture 1. Adherent Cell Culture wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS (3x) fixation->wash2 permeabilization 5. Permeabilize with 0.1% Triton X-100 wash2->permeabilization wash3 6. Wash with PBS (3x) permeabilization->wash3 yo_pro_stain 7. Stain with this compound (1-10 µM) wash3->yo_pro_stain wash4 8. Wash with PBS (2x) yo_pro_stain->wash4 mount 9. Mount with Anti-fade Medium wash4->mount image 10. Image with Far-Red Filter mount->image

Caption: Workflow for this compound nuclear counterstaining in fixed cells.

G Logical Flow for Multicolor Immunofluorescence with this compound start Start: Fixed & Permeabilized Cells blocking Blocking Step start->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash_primary Wash primary_ab->wash_primary secondary_ab Secondary Antibody Incubation (with fluorophore) wash_primary->secondary_ab wash_secondary Wash secondary_ab->wash_secondary yo_pro_stain This compound Nuclear Counterstain wash_secondary->yo_pro_stain final_wash Final Wash yo_pro_stain->final_wash imaging Multicolor Imaging final_wash->imaging

Caption: Integration of this compound staining in an IF workflow.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePossible CauseSuggested SolutionReference(s)
Weak or No Nuclear Staining Suboptimal this compound concentrationPerform a concentration titration from 1 µM to 10 µM.[2]
Insufficient incubation timeIncrease the incubation time to 30 minutes.[2]
Inadequate permeabilizationEnsure the permeabilization step is sufficient for the cell type.[2]
High Background/Cytoplasmic Staining Excessive this compound concentrationDecrease the concentration of this compound.
Incomplete washingEnsure thorough washing after the this compound incubation.[2]
RNA bindingAlthough this compound primarily binds DNA, some cytoplasmic RNA binding can occur. For highly specific nuclear staining, consider using TO-PRO-3.[2]
Photobleaching Excessive exposure to excitation lightMinimize light exposure and use an anti-fade mounting medium.[2]
High laser powerReduce the laser power during image acquisition.[2]

Concluding Remarks

This compound is a versatile and bright far-red nuclear counterstain suitable for a wide range of fixed-cell imaging applications.[2] Its spectral properties make it an excellent choice for multicolor experiments, minimizing spectral overlap with other common fluorophores.[2] While it provides robust nuclear staining, researchers should be aware of the potential for some cytoplasmic signal and consider the use of TO-PRO-3 for applications demanding the highest degree of nuclear specificity.[2] By following the recommended protocols and optimizing for specific experimental conditions, this compound can be a valuable tool for generating high-quality fluorescence microscopy data.

References

Multiplexing YO-PRO-3 with Other Fluorescent Probes: Application Notes and Protocols for Advanced Cell Death Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a sensitive indicator of apoptosis and necrosis.[1] In healthy cells, the intact plasma membrane excludes this compound. However, during the early to mid-stages of apoptosis, specific pores and channels form in the plasma membrane, allowing for the selective uptake of this compound, which then intercalates with DNA and RNA, producing a bright fluorescent signal.[1][2] In late-stage apoptotic and necrotic cells with completely compromised membranes, this compound readily enters and stains the nucleus.[1] This differential permeability makes this compound an excellent candidate for multiplexing with other fluorescent probes to dissect the intricate stages of cell death, providing a more comprehensive understanding of cellular responses to various stimuli.

This document provides detailed application notes and protocols for multiplexing this compound with other commonly used fluorescent probes for apoptosis and cell viability analysis by flow cytometry and fluorescence microscopy.

Key Applications

  • Distinguishing between live, early apoptotic, late apoptotic, and necrotic cell populations. [3]

  • Multiparametric analysis of cell death pathways.

  • High-content screening for cytotoxic and apoptotic effects of drug candidates.

  • Studying the kinetics of apoptosis and necrosis.

Data Presentation

Spectral Properties of this compound and Common Multiplexing Partners

The far-red emission of this compound minimizes spectral overlap with many common green and red fluorophores, making it well-suited for multicolor analysis.[1][4] However, careful selection of fluorochromes and filter sets is crucial for accurate data acquisition.

ProbeTargetExcitation Max (nm)Emission Max (nm)Common Laser Line (nm)Recommended Filter Set
This compound Nucleic Acids (in membrane-compromised cells)612631594 or 633/640630/69 BP or similar
Annexin V-FITC Phosphatidylserine (PS)495519488530/30 BP
Annexin V-PE Phosphatidylserine (PS)496, 565578488 or 561585/42 BP
Annexin V-APC Phosphatidylserine (PS)650660633/640660/20 BP
Propidium Iodide (PI) Nucleic Acids (in late-stage apoptotic/necrotic cells)535617488 or 561610/20 BP or 617 LP
Hoechst 33342 dsDNA (all cells)350461UV (e.g., 355) or Violet (e.g., 405)460/50 BP
DAPI dsDNA (all cells)358461UV (e.g., 355) or Violet (e.g., 405)460/50 BP

Note: BP denotes bandpass and LP denotes longpass. The optimal filter sets may vary depending on the specific instrumentation.

Signaling Pathway

Caspase-Mediated Apoptosis and Membrane Permeability

The uptake of this compound in early apoptotic cells is linked to the activation of the caspase cascade.[2] Initiator caspases (e.g., caspase-8, caspase-9) are activated by extrinsic or intrinsic signals, which in turn activate executioner caspases, primarily caspase-3.[5][6] Activated caspase-3 cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including changes in plasma membrane permeability that allow for this compound entry.[5][7] One of the mechanisms involves the opening of pannexin channels and P2X7 receptors.[2]

G Caspase Activation and this compound Uptake Pathway cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade cluster_2 Cellular Events cluster_3 Probe Detection Extrinsic Extrinsic Pathway (e.g., TNF-α, FasL) Casp8 Caspase-8 Activation Extrinsic->Casp8 Intrinsic Intrinsic Pathway (e.g., DNA damage) Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Membrane Plasma Membrane Permeabilization (Pannexin/P2X7 channels) Casp3->Membrane PS Phosphatidylserine (PS) Externalization Casp3->PS DNA_frag DNA Fragmentation Casp3->DNA_frag YOPRO3 This compound Uptake (Far-Red Fluorescence) Membrane->YOPRO3 AnnexinV Annexin V Binding (e.g., FITC - Green) PS->AnnexinV

Caption: Caspase activation pathway leading to membrane changes detected by this compound and Annexin V.

Experimental Protocols

Protocol 1: Multiplexing this compound and Annexin V-FITC with Propidium Iodide for Flow Cytometry

This protocol enables the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Annexin V-FITC

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • 1X Annexin-Binding Buffer

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Cell suspension of interest (control and treated)

  • Flow cytometer

Experimental Workflow:

G Flow Cytometry Workflow: this compound, Annexin V & PI Start Start: Induce Apoptosis Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in 1X Annexin-Binding Buffer (1x10^6 cells/mL) Harvest->Resuspend Stain Add Annexin V-FITC Incubate 15 min, RT, dark Resuspend->Stain Add_YOPRO3_PI Add this compound (1 µM) & PI (1-2 µg/mL) Stain->Add_YOPRO3_PI Incubate Incubate 15-30 min, RT, dark Add_YOPRO3_PI->Incubate Analyze Analyze on Flow Cytometer (no wash) Incubate->Analyze End End: Data Analysis Analyze->End

Caption: Workflow for triple staining of cells with this compound, Annexin V, and PI for flow cytometry.

Procedure:

  • Induce apoptosis in your cell line of choice using a suitable method. Include an untreated control group.

  • Harvest cells (for adherent cells, use gentle trypsinization) and wash once with cold PBS.

  • Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 1 µL of 1 mM this compound stock solution (final concentration 1 µM) and 1-2 µL of PI solution (final concentration 1-2 µg/mL) to the cell suspension.[1][3]

  • Incubate for 15-30 minutes at room temperature, protected from light.[1]

  • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer without washing.[1]

Data Interpretation:

  • Live cells: Annexin V-FITC negative, this compound negative, PI negative.

  • Early apoptotic cells: Annexin V-FITC positive, this compound positive, PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive, this compound positive, PI positive.

Protocol 2: Multiplexing this compound with Annexin V-PE and Hoechst 33342 for Fluorescence Microscopy

This protocol is suitable for visualizing the different cell populations in adherent cell cultures.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Annexin V-PE

  • Hoechst 33342

  • 1X Annexin-Binding Buffer

  • Cells cultured on coverslips or in imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets

Experimental Workflow:

G Microscopy Workflow: this compound, Annexin V & Hoechst Start Start: Culture & Treat Cells Wash_PBS Wash with PBS Start->Wash_PBS Stain_Annexin Add Annexin V-PE in 1X Annexin-Binding Buffer Incubate 15 min, RT, dark Wash_PBS->Stain_Annexin Wash_Buffer Wash with 1X Annexin-Binding Buffer Stain_Annexin->Wash_Buffer Stain_YOPRO3_Hoechst Add this compound (1-5 µM) & Hoechst 33342 in Buffer Incubate 15-30 min, RT, dark Wash_Buffer->Stain_YOPRO3_Hoechst Wash_Final Wash with PBS Stain_YOPRO3_Hoechst->Wash_Final Image Image Immediately Wash_Final->Image End End: Image Analysis Image->End

References

YO-PRO-3 Staining in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly vital in drug discovery and cancer research for their ability to closely mimic the complex microenvironments of in vivo tissues.[1] Assessing cell viability and cytotoxicity within these intricate structures is crucial for evaluating therapeutic efficacy. YO-PRO-3 is a carbocyanine nucleic acid stain that serves as a robust tool for identifying dead or membrane-compromised cells within these 3D models.[1][2] This far-red fluorescent dye is cell-impermeant, meaning it cannot cross the intact plasma membrane of healthy, viable cells.[3][4] However, in the later stages of apoptosis and necrosis, the cell membrane's integrity is compromised, allowing this compound to enter, intercalate with DNA, and emit a bright fluorescent signal, providing a clear and quantifiable marker of cell death.[1][5]

Principle of the Assay

The utility of this compound as a marker for apoptosis and necrosis hinges on the compromised state of the plasma membrane in dying cells.[1] In healthy cells, the intact membrane actively excludes the dicationic this compound molecule.[1] During the execution phase of apoptosis, activated caspases cleave key cellular substrates, leading to significant morphological changes, including the breakdown of the cell membrane.[5] This loss of membrane integrity allows this compound to penetrate the cell and bind to double-stranded DNA, resulting in a substantial increase in its fluorescence quantum yield.[6][7] This makes the nuclei of dead and dying cells easily distinguishable from the non-fluorescent background of live cells.[1] When used alongside a pan-nuclear stain like Hoechst 33342 or a live-cell stain such as Calcein AM, this compound enables precise image-based quantification of cell death within the complex architecture of a 3D cell culture model.[1]

Quantitative Data Summary

The following tables provide key quantitative data for this compound and a comparison with other common viability dyes used in cell-based assays.

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)612 nm (with DNA)[5][8][9]
Emission Maximum (λem)631 nm (with DNA)[5][8][9]
Molar Extinction Coefficient (ε)100,100 cm⁻¹M⁻¹ (when bound to DNA)[3][8]
Fluorescence Quantum Yield (Φ)0.16 (when bound to DNA)[7][8]
Molecular Weight655.36 g/mol [3][8]

Table 2: Comparison of this compound with Other Common Viability/Apoptosis Dyes

DyeTargetStage of Cell Death DetectedAdvantagesLimitations
This compound Nucleic Acids (DNA)Late Apoptosis, Necrosis- Far-red emission minimizes spectral overlap.[8][10] - High signal-to-noise ratio.[7] - Suitable for live-cell imaging.[1]- Not fixable.[1] - Stains both late apoptotic and necrotic cells.
Propidium Iodide (PI) Nucleic Acids (DNA)Necrosis, Late Apoptosis- Bright red fluorescence. - Commonly used and well-characterized.- Can also stain cells with compromised membranes due to necrosis.[11]
Annexin V Phosphatidylserine (PS)Early Apoptosis- Detects an early event in the apoptotic cascade.- Requires specific binding buffer with calcium.[12] - Can bind to necrotic cells with exposed inner leaflet.
Caspase-3/7 Substrates Activated Caspase-3 and -7Mid-Apoptosis (Execution Phase)- Directly measures a key event in the apoptotic pathway.[13]- Signal may be transient.
Calcein AM Cytoplasmic Esterase ActivityLive Cells- Bright green fluorescence in live cells.- Signal can be lost if membrane integrity is compromised.

Experimental Protocols

The following protocols provide generalized methods for staining 3D cell culture models with this compound. Optimization of concentrations and incubation times is recommended based on the specific cell type, spheroid size, and culture density.

Protocol 1: Live-Cell Staining of Spheroids/Organoids with this compound

This protocol is designed for live-cell imaging and should be performed immediately before analysis as this compound is not fixable.[1]

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Hoechst 33342 (or another nuclear counterstain, optional)

  • Calcein AM (live-cell stain, optional)

  • 3D cell culture models (spheroids or organoids) in appropriate culture medium

  • Pre-warmed cell culture medium or Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Staining Solution:

    • Warm the this compound stock solution to room temperature.[1]

    • Prepare a 2X working staining solution in pre-warmed cell culture medium. A final concentration of this compound between 1-5 µM is a good starting point.[1]

    • If using a counterstain, include it in the 2X solution (e.g., Hoechst 33342 at a final concentration of ~1-2 µg/mL or Calcein AM at ~1-2 µM).[1]

  • Spheroid/Organoid Staining:

    • For spheroids in ultra-low attachment plates, gently remove half of the culture medium from each well.[1]

    • Add an equal volume of the 2X staining solution to each well to achieve a 1X final concentration.

    • For spheroids in suspension, gently pellet them by centrifugation (e.g., 100 x g for 2-3 minutes).

    • Aspirate the supernatant and gently resuspend the spheroids in the 1X staining solution.[1]

  • Incubation:

    • Incubate the 3D models at 37°C in a cell culture incubator for 15-30 minutes, protected from light.[5]

  • Washing (Optional but Recommended):

    • Washing can help reduce background fluorescence but must be performed gently to avoid disrupting the models.[1]

    • Allow spheroids to settle by gravity.[1]

    • Carefully remove the staining solution and replace it with fresh, pre-warmed medium.[1] Repeat 1-2 times.[1]

  • Imaging:

    • Image the spheroids directly in the microplate using an inverted fluorescence microscope.[1]

    • Use appropriate filter sets for this compound (Excitation: ~610 nm, Emission: ~630 nm).[1]

    • Image analysis can be performed using software like ImageJ/Fiji to quantify the number of this compound positive cells relative to the total cell number (from the Hoechst stain) or the total volume of the spheroid.[1]

Protocol 2: Dual Staining with Annexin V and this compound for Apoptosis Staging

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Annexin V conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488)

  • 1X Annexin V Binding Buffer

  • 3D cell culture models

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Induce Apoptosis: Treat 3D models with the desired apoptotic stimulus. Include an untreated control group.

  • Harvest Spheroids/Organoids: Gently collect the 3D models and disaggregate them into a single-cell suspension using an appropriate method (e.g., trypsinization), if required for flow cytometry. For imaging, keep the models intact.

  • Washing: Wash the cells/models once with cold PBS.

  • Resuspension: Resuspend the cells/models in 1X Annexin V Binding Buffer.

  • Staining:

    • Add Annexin V conjugate to the cell/model suspension and incubate for 15 minutes at room temperature in the dark.[11]

    • Add this compound to a final concentration of 0.1-1 µM and incubate for an additional 5-15 minutes.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells as soon as possible.[2]

      • Live cells: Negative for both Annexin V and this compound.

      • Early apoptotic cells: Annexin V positive, this compound negative.

      • Late apoptotic/necrotic cells: Positive for both Annexin V and this compound.

    • Fluorescence Microscopy: Image the intact models immediately.

      • Observe the spatial distribution of live, early apoptotic, and late apoptotic/necrotic cells within the 3D structure.

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway Leading to Membrane Permeability

Apoptosis is a highly regulated process involving a cascade of caspase activation.[14] Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways converge on the activation of executioner caspases, such as caspase-3.[15][16] Activated caspase-3 is responsible for cleaving numerous cellular proteins, which ultimately leads to the morphological and biochemical hallmarks of apoptosis, including the loss of plasma membrane integrity that allows for this compound entry.[5][8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptotic Body Formation Apoptotic Body Formation Cellular Substrates->Apoptotic Body Formation Membrane Permeability Membrane Permeability Cellular Substrates->Membrane Permeability This compound Entry This compound Entry Membrane Permeability->this compound Entry

Caption: The caspase cascade in apoptosis leading to this compound uptake.

General Experimental Workflow for this compound Staining in 3D Cell Cultures

The following diagram outlines the typical workflow for assessing cell viability in 3D models using this compound staining.

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Culture 3D Models Culture 3D Models Induce Apoptosis Induce Apoptosis Culture 3D Models->Induce Apoptosis Prepare Staining Solution Prepare Staining Solution Induce Apoptosis->Prepare Staining Solution Add Staining Solution to Models Add Staining Solution to Models Prepare Staining Solution->Add Staining Solution to Models Incubate Incubate Add Staining Solution to Models->Incubate Wash (Optional) Wash (Optional) Incubate->Wash (Optional) Image Acquisition Image Acquisition Wash (Optional)->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis Quantification Quantification Image Analysis->Quantification

Caption: A generalized workflow for viability staining in 3D models.

Conclusion

This compound is a versatile and reliable far-red fluorescent stain for the detection of late-stage apoptotic and necrotic cells in 3D cell culture models. Its cell-impermeant nature and significant fluorescence enhancement upon binding to DNA in cells with compromised membranes provide a clear and quantifiable signal of cell death. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their 3D cell-based assays for drug screening and mechanistic studies. For optimal results, it is recommended to empirically determine the ideal staining conditions for each specific 3D model and experimental setup.

References

Preparing Working Solutions of YO-PRO-3 from a DMSO Stock: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that is a valuable tool for identifying cells with compromised plasma membranes.[1] As a carbocyanine dye, it exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[1][2] In healthy, viable cells, the intact plasma membrane excludes the dye. However, during late-stage apoptosis and necrosis, the membrane integrity is lost, allowing this compound to enter the cell, intercalate with DNA, and emit a strong fluorescent signal.[1][3] This characteristic makes this compound an effective probe for assessing cell viability and cytotoxicity in various experimental settings, including flow cytometry and fluorescence microscopy.[4] This document provides detailed protocols for preparing and using this compound working solutions from a dimethyl sulfoxide (B87167) (DMSO) stock.

Product Information

This compound iodide is typically supplied as a 1 mM stock solution in DMSO. It is crucial to store the stock solution at -20°C, protected from light, to ensure its stability.[5] Before use, the vial should be warmed to room temperature and briefly centrifuged to collect the solution at the bottom.[2][5]

Table 1: Physical and Spectral Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₃₁I₂N₃O[4]
Molecular Weight655 g/mol [4]
Excitation Maximum (bound to DNA)~612-613 nm[4][6]
Emission Maximum (bound to DNA)~629-631 nm[4][6]
Supplied Concentration1 mM in DMSO[1]
Storage≤–20°C, desiccated, protected from light[7]

Experimental Protocols

The optimal working concentration of this compound can be cell-type dependent and should be determined empirically. The following protocols provide a general framework for its use in flow cytometry and fluorescence microscopy.

Protocol 1: Staining Suspension Cells for Flow Cytometry

This protocol is designed to differentiate between live, apoptotic, and necrotic cells by co-staining with Propidium Iodide (PI).

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Cell suspension of interest (control and treated)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line using a suitable method. Include an untreated control population.

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer or PBS at a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Staining:

    • Prepare a fresh working solution of this compound in an appropriate buffer (e.g., PBS). For example, to achieve a 1 µM final concentration in 1 mL of cell suspension, add 1 µL of the 1 mM stock solution.

    • Add the diluted this compound to the cell suspension. The final concentration typically ranges from 25 nM to 1 µM.[5][8]

    • Add PI to a final concentration of 1-2 µg/mL.[5]

  • Incubation:

    • Incubate the cells for 15-30 minutes at room temperature, protected from light.[5]

  • Analysis:

    • Analyze the samples on a flow cytometer without washing.[5] Excite this compound using a laser around 610-640 nm (e.g., 633 nm HeNe laser) and collect the emission around 630-660 nm.[5]

Table 2: Recommended Working Concentrations for this compound

ApplicationTypical Concentration RangeReference
Flow Cytometry25 nM - 1 µM[5][8]
Fluorescence Microscopy1 µM - 10 µM[5][8]
Protocol 2: Staining Adherent Cells for Fluorescence Microscopy

This protocol allows for the visualization of dead or membrane-compromised adherent cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., Cy®5)[1]

  • (Optional) Nuclear counterstain like Hoechst 33342

Procedure:

  • Cell Preparation:

    • Culture cells on a suitable imaging surface until they reach the desired confluency.

    • Induce cell death as required for your experiment, including an untreated control group.

  • Staining Solution Preparation:

    • Warm the 1 mM this compound DMSO stock to room temperature and briefly centrifuge.

    • Prepare a working staining solution by diluting the this compound stock in culture medium or PBS to a final concentration of 1-5 µM.[5] If desired, include a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL).[5]

  • Staining:

    • Remove the culture medium from the cells and gently wash once with PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at the appropriate temperature for your cells (e.g., 37°C or room temperature), protected from light.[5]

  • Imaging:

    • Gently wash the cells once with PBS to remove excess dye.[5]

    • Add fresh PBS or culture medium to the cells.

    • Visualize the cells using a fluorescence microscope. Dead cells will exhibit bright far-red nuclear fluorescence.

Workflow and Signaling Pathway Diagrams

YO_PRO_3_Preparation_Workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution cluster_preparation Working Solution Preparation cluster_application Application stock 1 mM this compound in DMSO warm Warm to Room Temp stock->warm Retrieve from -20°C storage centrifuge Briefly Centrifuge warm->centrifuge dilute Dilute in Aqueous Buffer (e.g., PBS) centrifuge->dilute working_solution This compound Working Solution (0.025 - 10 µM) dilute->working_solution Final Concentration Depends on Application

Caption: A stepwise workflow for the preparation of a this compound working solution.

YO_PRO_3_Mechanism Mechanism of this compound Staining cluster_healthy Healthy Cell cluster_apoptotic Late Apoptotic / Necrotic Cell healthy_cell Intact Plasma Membrane yo_pro_out_healthy This compound compromised_membrane Compromised Plasma Membrane yo_pro_out_healthy->compromised_membrane Enters cell yo_pro_in This compound nucleus Nucleus (dsDNA) fluorescence Far-Red Fluorescence nucleus->fluorescence Signal Enhancement yo_pro_in->nucleus Intercalates with DNA

Caption: The mechanism of action for this compound in identifying dead cells.

Troubleshooting

High background fluorescence can be addressed by titrating the dye concentration to an optimal level and ensuring adequate washing steps after staining.[2] If the signal is weak, consider increasing the this compound concentration within the recommended range and including a positive control to verify the protocol's effectiveness.[2]

Conclusion

This compound is a reliable and sensitive fluorescent stain for the detection of dead and membrane-compromised cells. By following the detailed protocols and understanding the principles of its application, researchers can effectively incorporate this probe into their cell viability and apoptosis assays, generating robust and reproducible data.

References

Application Notes and Protocols: A Detailed Gating Strategy for YO-PRO-3 and Propidium Iodide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of cell viability and the mode of cell death are critical endpoints in cellular biology and drug development. The combination of YO-PRO-3 and Propidium Iodide (PI) in flow cytometry offers a robust method to distinguish between live, apoptotic, and necrotic cell populations. This dual-staining technique leverages the differential permeability of the plasma membrane during the processes of apoptosis and necrosis to provide a clear and quantifiable analysis of cell fate.

This compound is a carbocyanine-based nucleic acid stain that is impermeant to live cells with intact plasma membranes.[1] During the early to intermediate stages of apoptosis, the cell membrane's integrity is compromised, allowing this compound to enter and stain the cell's nucleus with a far-red fluorescence.[1][2] Propidium Iodide is another nucleic acid intercalating agent that is also excluded by live and early apoptotic cells.[3] PI can only penetrate cells in the late stages of apoptosis or necrosis, where the plasma membrane has lost its integrity completely, staining the nucleus with a red fluorescence.[3]

This application note provides a detailed protocol and a comprehensive gating strategy for the effective use of this compound and PI in flow cytometry.

Principle of the Assay

The differential staining of cells with this compound and PI is based on the sequential loss of plasma membrane integrity during cell death.

  • Live Cells: Healthy cells maintain an intact plasma membrane and will therefore exclude both this compound and PI, resulting in a population with low fluorescence for both dyes.[1]

  • Apoptotic Cells: In the earlier stages of apoptosis, the plasma membrane becomes permeable to this compound but remains largely intact, thus excluding PI. This results in a cell population that is positive for this compound and negative for PI.[1]

  • Late Apoptotic/Necrotic Cells: In the final stages of apoptosis and in necrosis, the plasma membrane is completely compromised, allowing both this compound and PI to enter and stain the nucleus. This leads to a cell population that is positive for both dyes.[1]

Experimental Protocol

This protocol provides a general framework for staining cells with this compound and PI for flow cytometry analysis. Optimization may be required for specific cell types and experimental conditions.

Materials
  • This compound Iodide (e.g., 1 mM solution in DMSO)

  • Propidium Iodide (e.g., 1 mg/mL solution in water)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • 1X Annexin-binding buffer (or other suitable buffer)

  • Cell suspension of interest (including appropriate controls)

  • Flow cytometer with suitable lasers and filters

Staining Procedure
  • Cell Preparation:

    • Induce apoptosis in the experimental cell line using a desired method. It is crucial to include an untreated control population.

    • Harvest both treated and untreated cells and wash them once with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer or cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.[4]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[4]

    • Add Propidium Iodide to a final concentration of 1.5 µM.[4]

    • Gently vortex the cell suspension.

    • Incubate the cells for 20-30 minutes on ice or at room temperature, protected from light.[4]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible after staining, ideally within one hour.[5]

    • Do not wash the cells after staining.

    • Use appropriate laser lines and filters for excitation and emission detection.

Data Acquisition and Gating Strategy

Instrument Setup

Proper instrument setup is critical for resolving the different cell populations.

  • Controls: Prepare the following controls for setting up compensation and gates:

    • Unstained cells

    • Cells stained with only this compound

    • Cells stained with only PI

  • Compensation: Due to the spectral overlap between this compound and PI, proper compensation is essential.[6][7] Use the single-stained controls to adjust the compensation settings on the flow cytometer to correct for fluorescence spillover.[8]

Gating Workflow

The following step-by-step gating strategy should be applied to the acquired data.

Step 1: Gate on Cells of Interest

  • Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot.

  • Draw a gate (P1) around the main cell population to exclude debris and dead cells with low FSC and SSC signals.[9]

Step 2: Exclude Doublets

  • From the P1 gated population, create a plot of FSC-Area vs. FSC-Height (or FSC-Width).

  • Draw a gate (P2) around the linear population of single cells to exclude doublets and aggregates.[9]

Step 3: Analyze this compound and PI Staining

  • From the singlet population (P2), create a bivariate dot plot of this compound fluorescence (e.g., on the y-axis) versus PI fluorescence (e.g., on the x-axis).

  • Set quadrant gates based on the unstained and single-stained controls to delineate the different cell populations.

Interpretation of Results

The quadrant analysis of the this compound vs. PI plot will reveal three distinct populations:

  • Lower-Left Quadrant (Q3): Live Cells (this compound negative, PI negative)

  • Upper-Left Quadrant (Q1): Apoptotic Cells (this compound positive, PI negative)

  • Upper-Right Quadrant (Q2): Late Apoptotic/Necrotic Cells (this compound positive, PI positive)

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different experimental conditions.

Sample/Treatment% Live Cells (this compound-/PI-)% Apoptotic Cells (this compound+/PI-)% Late Apoptotic/Necrotic Cells (this compound+/PI+)
Untreated Control
Treatment 1
Treatment 2

Visualization of the Gating Strategy

The logical flow of the gating strategy can be visualized using the following diagram.

Gating_Strategy cluster_0 Data Acquisition cluster_1 Gating Steps cluster_2 Cell Populations TotalEvents Total Acquired Events FSC_SSC FSC vs SSC Plot (Gate P1: Cells) TotalEvents->FSC_SSC Exclude Debris Singlets FSC-A vs FSC-H Plot (Gate P2: Singlets) FSC_SSC->Singlets Exclude Doublets Viability This compound vs PI Plot (Quadrant Gates) Singlets->Viability Analyze Viability Live Live Cells (this compound- / PI-) Viability->Live Apoptotic Apoptotic Cells (this compound+ / PI-) Viability->Apoptotic Necrotic Late Apoptotic/Necrotic Cells (this compound+ / PI+) Viability->Necrotic

Caption: Flow cytometry gating workflow for this compound and PI staining.

Summary of Reagent Concentrations and Instrument Settings

ParameterRecommended Value/Setting
Reagents
This compound Final Concentration0.1 µM[4]
Propidium Iodide Final Concentration1.5 µM[4]
Incubation
Time20-30 minutes[4]
TemperatureIce or Room Temperature
Instrumentation
This compound Excitation~612 nm (e.g., 594 nm or 633 nm laser)[2][4]
This compound Emission~631 nm[2][4]
PI Excitation488 nm laser[4]
PI Emission~617 nm[4]

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Excessive dye concentration.[10]Titrate this compound and PI to determine the optimal concentration for your cell type.
Inadequate washing before staining.[10]Ensure cells are washed properly with PBS to remove any interfering substances.
Poor separation of populations Incorrect compensation settings.Use single-stained controls to accurately set compensation.[6]
Cell clumping.Ensure a single-cell suspension is prepared before staining.
Low this compound signal in apoptotic cells Insufficient incubation time.Optimize the incubation time for your specific cell type and apoptosis inducer.
Dye degradation.Store dyes properly, protected from light.

References

Troubleshooting & Optimization

Troubleshooting Weak or No Nuclear Staining with YO-PRO-3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no nuclear staining with YO-PRO-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1] It belongs to the carbocyanine dye family and is essentially non-fluorescent when in solution.[2] Upon binding to double-stranded DNA (dsDNA), its fluorescence quantum yield increases significantly.[3] The primary mechanism of binding is believed to be intercalation, where the dye molecule inserts itself between the base pairs of the DNA double helix.[3] Because it cannot cross the intact plasma membranes of live, healthy cells, it is an excellent tool for identifying apoptotic and necrotic cells, which have compromised membrane integrity.[2][4] In fixed and permeabilized cells, it serves as a nuclear counterstain.[5]

Q2: Why am I seeing weak or no nuclear staining with this compound in my fixed cells?

Several factors can contribute to weak or no nuclear staining. The most common reasons include suboptimal dye concentration, insufficient incubation time, or inadequate cell permeabilization.[5] It is also crucial to ensure the dye has been stored correctly and that the imaging setup is appropriate.[6]

Q3: Can this compound be used to stain live cells?

This compound is generally considered cell-impermeant and is used to identify cells with compromised plasma membranes, such as late-stage apoptotic and necrotic cells.[2][7] It is not suitable for staining the nuclei of healthy, live cells.

Q4: I am observing high cytoplasmic background staining. What can I do to improve nuclear specificity?

While this compound is a nuclear stain, some cytoplasmic staining can occur, potentially due to binding to RNA.[5][6] To enhance nuclear specificity, consider the following:

  • RNase Treatment: Incubating the cells with RNase A before staining can help reduce cytoplasmic background by removing RNA.[6][8]

  • Washing: Ensure thorough washing with PBS after the staining step to remove excess, unbound dye.[5]

  • Alternative Dyes: For applications requiring highly specific nuclear staining with minimal cytoplasmic signal, TO-PRO-3 is a recommended alternative.[5]

Q5: How should I store and handle the this compound stock solution?

This compound iodide is typically supplied as a 1 mM solution in DMSO. It should be stored at -5°C to -30°C, protected from light.[9][10] Before use, it is recommended to warm the vial to room temperature and briefly centrifuge it to collect the solution at the bottom.[6][8] Avoid repeated freeze-thaw cycles.[11]

Quantitative Data Summary

For optimal staining, it is recommended to perform a concentration titration. However, the following table provides general guidelines for this compound concentrations and incubation times in different applications.

ApplicationRecommended Concentration RangeTypical Incubation TimeReference
Fixed-Cell Nuclear Counterstaining 1 - 10 µM15 - 30 minutes[5]
Apoptosis/Necrosis Detection (Flow Cytometry) 0.1 µM20 - 30 minutes[4][7]
Apoptosis/Necrosis Detection (Microscopy) 1 - 10 µM5 - 15 minutes[7]

Experimental Protocols

Protocol 1: Nuclear Counterstaining in Fixed Adherent Cells

This protocol outlines the steps for using this compound as a nuclear counterstain in an immunofluorescence workflow.

Materials:

  • Cells cultured on coverslips or in an imaging-compatible plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound Iodide (1 mM solution in DMSO)

  • Mounting Medium (an anti-fade medium is recommended)[6]

  • Fluorescence Microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[5]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[5]

  • This compound Staining:

    • Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM. A good starting point is 1 µM.[5]

    • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.[5]

  • Washing: Wash the cells three times with PBS to remove excess dye.[5]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for far-red fluorescence (Excitation/Emission: ~612/631 nm).[5][9]

Protocol 2: Detection of Late-Stage Apoptosis and Necrosis by Flow Cytometry

This protocol describes the use of this compound to identify cells with compromised plasma membranes.

Materials:

  • Cell suspension (treated and untreated controls)

  • Cold PBS

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (optional, for distinguishing late apoptotic/necrotic from early apoptotic cells)

  • Flow Cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your cell line using a suitable method. Include untreated control cells. Harvest the cells and wash them once with cold PBS.[4]

  • Cell Resuspension: Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM.[4]

    • If using, add Propidium Iodide to a final concentration of 1.5 µM.[4]

    • Incubate the cells on ice for 20-30 minutes, protected from light.[4]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without washing.[2] Excite this compound with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm.[4]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting weak or no nuclear staining with this compound.

Troubleshooting_YO_PRO_3 start Start: Weak or No Nuclear Staining check_dye Check Dye Viability - Stored at ≤–20°C? - Protected from light? - Warmed and centrifuged before use? start->check_dye check_protocol Review Staining Protocol - Correct concentration? - Sufficient incubation time? - Adequate permeabilization? start->check_protocol check_microscope Verify Imaging Setup - Correct filter sets (Ex/Em ~612/631 nm)? - Sufficient laser power/exposure time? start->check_microscope optimize_concentration Optimize Dye Concentration - Perform a titration (1-10 µM for fixed cells) check_protocol->optimize_concentration If concentration is suboptimal optimize_incubation Increase Incubation Time - Extend to 30 minutes or longer check_protocol->optimize_incubation If incubation is too short optimize_permeabilization Optimize Permeabilization - Check detergent concentration (e.g., 0.1-0.5% Triton X-100) - Increase incubation time check_protocol->optimize_permeabilization If permeabilization is inadequate check_photobleaching Check for Photobleaching - Minimize light exposure - Use anti-fade mounting medium check_microscope->check_photobleaching optimize_concentration->check_photobleaching resolution Staining Improved optimize_concentration->resolution optimize_incubation->check_photobleaching optimize_incubation->resolution optimize_permeabilization->check_photobleaching optimize_permeabilization->resolution check_autofluorescence Assess Autofluorescence - Image unstained control cells check_photobleaching->check_autofluorescence check_autofluorescence->resolution

References

how to reduce high background fluorescence in YO-PRO-3 staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you reduce high background fluorescence in your YO-PRO-3 staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its mechanism of action?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1][2] As a carbocyanine monomer dye, it has a very strong binding affinity for double-stranded DNA.[3] Its mechanism is based on its inability to cross the intact plasma membrane of live, healthy cells. In apoptotic or necrotic cells, the membrane integrity is compromised, allowing this compound to enter, bind to nucleic acids, and emit a strong fluorescent signal.[1][4] The dye is virtually non-fluorescent when not bound to nucleic acids, which helps to minimize background fluorescence from unbound dye in the solution.[1][5]

Q2: What are the most common causes of high background fluorescence in this compound staining?

High background fluorescence can obscure your results and make data interpretation difficult.[1] The primary causes can be categorized as issues with the staining protocol, the sample itself, or the imaging setup.[1] Common causes include:

  • Excessive Dye Concentration: Using a higher-than-optimal concentration of this compound is a frequent cause of high background.[1]

  • Inadequate Washing: Insufficient washing after staining fails to remove all unbound dye.[1][6]

  • Cell Autofluorescence: Some cells and tissues have endogenous molecules (like FAD and NADH) that fluoresce naturally, contributing to background noise.[1][7]

  • Nonspecific Binding: The dye may bind nonspecifically to other cellular components or the imaging vessel itself.[1]

  • Extended Incubation Times: Incubating cells with the dye for too long can lead to increased nonspecific binding.[1]

  • Imaging Media: Standard cell culture media containing components like phenol (B47542) red and riboflavin (B1680620) can be a significant source of background fluorescence.[1][8]

Q3: Can I use this compound on fixed and permeabilized cells?

Yes, this compound can be used as a nuclear counterstain in fixed-cell imaging applications.[6] Since fixation and permeabilization compromise the cell membrane, the dye can readily enter and stain the nucleus.[6] However, be aware that some cytoplasmic staining may occur due to RNA binding.[6][9] For applications requiring highly specific nuclear staining, TO-PRO-3 is a recommended alternative.[6]

Troubleshooting Guide

Issue: High Background Fluorescence Obscuring Signal

High background can manifest as a general haze across the image or as nonspecific staining of cellular components or the coverslip. Follow these steps to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for High Background

G cluster_solutions Solutions start High Background Observed check_conc Step 1: Optimize This compound Concentration start->check_conc check_wash Step 2: Improve Wash Steps check_conc->check_wash If background is still high sol1 • Titrate dye (0.1-1.0 µM) • Use lowest effective concentration check_conc->sol1 check_incubation Step 3: Optimize Incubation Time check_wash->check_incubation If background is still high sol2 • Increase number of washes (2-3 times) • Increase wash duration • Use PBS or HBSS check_wash->sol2 check_media Step 4: Check Imaging Medium check_incubation->check_media If background is still high sol3 • Reduce incubation time (5-15 min) check_incubation->sol3 check_autofluor Step 5: Assess Autofluorescence check_media->check_autofluor If background is still high sol4 • Use phenol red-free medium • Image in PBS/HBSS check_media->sol4 check_instrument Step 6: Adjust Instrument Settings check_autofluor->check_instrument If background is still high sol5 • Image unstained control • Use spectral unmixing if available check_autofluor->sol5 solution Problem Resolved check_instrument->solution If background is reduced sol6 • Reduce gain/voltage • Decrease exposure time check_instrument->sol6

Caption: A step-by-step workflow to troubleshoot high background fluorescence.

Step 1: Optimize this compound Concentration

An excessive dye concentration is the most common reason for high background.[1] It is crucial to perform a concentration titration to find the optimal balance between a bright specific signal and low background for your specific cell type and experimental conditions.[6]

ParameterRecommendation
Starting Concentration 200-500 nM for live-cell apoptosis assays.[4]
Titration Range 0.1 µM to 1.0 µM.
Goal Use the lowest concentration that provides a clear, bright signal in apoptotic/necrotic cells.
Step 2: Improve Wash Steps

Inadequate washing will leave unbound dye in the imaging well, contributing to background fluorescence.[1][6]

  • Number of Washes: Increase the number of washes to 2-3 times after removing the staining solution.[4]

  • Wash Solution: Use a clean buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Gentle Handling: Be gentle during aspiration and addition of wash buffer to avoid detaching adherent cells.

Step 3: Optimize Incubation Time

While this compound staining is relatively rapid, unnecessarily long incubation times can increase nonspecific binding.[1]

  • Recommended Time: A 5-15 minute incubation at room temperature is typically sufficient for live-cell experiments.[10][11]

  • Fixed Cells: For fixed and permeabilized cells, an incubation of 15-30 minutes may be required.[9][12]

  • Protection from Light: Always protect samples from light during incubation to prevent photobleaching.[4]

Step 4: Check Imaging Medium and Vessel

The medium used during imaging can be a major source of background.

  • Phenol Red: If possible, use a phenol red-free culture medium for imaging, as phenol red can contribute to background fluorescence.[1][8]

  • Imaging Buffer: For final imaging, consider replacing the culture medium with an optically clear buffer like PBS or HBSS.

  • Imaging Plates: Use imaging plates or dishes with glass or polymer coverslip bottoms designed for microscopy to reduce background from plastic.[1]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Apoptosis Detection (Fluorescence Microscopy)

This protocol provides a framework for determining the optimal dye concentration.

  • Cell Preparation: Seed cells on coverslips or in an imaging-compatible multi-well plate. Culture until they reach the desired confluency. Include a positive control by treating a subset of cells with an apoptosis-inducing agent (e.g., staurosporine).

  • Prepare Staining Solutions:

    • Warm the 1 mM this compound stock solution in DMSO to room temperature.

    • Briefly centrifuge the vial to collect the solution at the bottom.[4]

    • Prepare a series of staining solutions in PBS or phenol red-free medium with final concentrations of 0.1 µM, 0.25 µM, 0.5 µM, and 1.0 µM.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with PBS.

    • Add the different concentrations of this compound staining solution to separate wells/coverslips.

    • Incubate for 10 minutes at room temperature, protected from light.[10]

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells 2-3 times with PBS.[4][10]

  • Imaging:

    • Immediately image the cells using a fluorescence microscope with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).[11]

    • Use consistent acquisition settings (gain, exposure time) across all conditions.

  • Analysis: Compare the images. Select the lowest concentration that provides bright nuclear staining in the positive control cells with minimal background fluorescence in the live, untreated cells.

Diagram: this compound Staining Mechanism

G cluster_live Live Cell cluster_apoptotic Apoptotic/Necrotic Cell live_cell Intact Plasma Membrane no_entry No Entry yopro_out_live This compound yopro_out_live->live_cell no_fluor No Fluorescence apoptotic_cell Compromised Plasma Membrane yopro_in This compound nucleus Nucleus (DNA) fluor Bright Far-Red Fluorescence nucleus->fluor yopro_out_apoptotic This compound yopro_out_apoptotic->apoptotic_cell Entry yopro_in->nucleus Binds to DNA

Caption: this compound enters cells with compromised membranes to produce fluorescence.

References

YO-PRO-3 Spectral Overlap Compensation in Flow Cytometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing YO-PRO-3 in flow cytometry, with a special focus on managing and compensating for spectral overlap.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in flow cytometry?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1][2] In healthy, live cells, the intact plasma membrane excludes the dye.[1][3] However, in apoptotic and necrotic cells, the compromised cell membrane allows this compound to enter and intercalate with double-stranded DNA (dsDNA), leading to a significant increase in fluorescence.[1][3] This property makes it a valuable tool for identifying dead or membrane-compromised cells in flow cytometry.[1][4]

Q2: What are the spectral properties of this compound?

This compound has an excitation maximum of approximately 612 nm and an emission maximum of around 631 nm when bound to DNA.[5][6][7] It is typically excited by a red laser (e.g., 633 nm or 640 nm) and its emission is commonly detected using a bandpass filter such as 660/20 nm.[5][6]

Q3: Why is spectral overlap a concern when using this compound?

Like most fluorochromes, this compound has a broad emission spectrum that can extend into the detection channels of other fluorophores in a multicolor panel, a phenomenon known as spectral overlap or spillover.[5][8] This can lead to false positive signals and inaccurate data interpretation.[5] Therefore, proper compensation is crucial to correct for this spillover.[5][9]

Q4: Which common fluorochromes have significant spectral overlap with this compound?

Fluorochromes with emission spectra in the far-red range are most likely to have spectral overlap with this compound. These include, but are not limited to:

  • Allophycocyanin (APC)

  • Alexa Fluor 647

  • PerCP-Cy5.5

  • PE-Cy5[5]

The extent of the overlap depends on the specific filter configuration of the flow cytometer.[5]

Q5: Can I use compensation beads for my this compound single-stain control?

It is generally not recommended to use standard antibody-capture compensation beads for nucleic acid dyes like this compound.[5] These beads are designed to bind antibodies and may not effectively bind the dye, resulting in a dim or negative control.[5] It is best to use cells to prepare single-stain controls for this compound.[5]

Troubleshooting Guides

Issue 1: High Background Fluorescence

Symptom: Unstained or live cells show high fluorescence in the this compound channel, making it difficult to distinguish between live and dead populations.

Possible Causes & Solutions:

Cause Solution
Excessive Dye Concentration Titrate the this compound concentration to find the optimal balance between a bright positive signal and low background. A typical starting concentration is 0.1 µM.[1][10]
Inadequate Washing Ensure sufficient washing steps after staining to remove any unbound dye.[10]
Cell Autofluorescence Analyze an unstained sample to determine the level of autofluorescence. If high, consider using a viability dye in a different spectral range.[10]
Nonspecific Binding The dye may bind to cellular debris or other components. Gate on your cell population of interest to exclude debris.[10]
Issue 2: Weak or No this compound Signal

Symptom: The dead or apoptotic cell population shows a very dim or no fluorescent signal in the this compound channel.

Possible Causes & Solutions:

Cause Solution
Suboptimal Dye Concentration The concentration of this compound may be too low. Increase the concentration within the recommended range.[4]
Incorrect Instrument Settings Verify that the correct laser and emission filters are being used for this compound. Ensure the detector voltage (gain) is set appropriately.[4]
Insufficient Permeabilization (in fixed cells) For fixed and permeabilized cells, ensure the permeabilization step is adequate to allow this compound to enter the cell and reach the nucleus.[4]
Photobleaching Minimize the exposure of stained samples to light before and during acquisition.[4]
Issue 3: Poor Compensation and Data Spread

Symptom: After compensation, there is a "spreading" of the negative population in channels adjacent to the this compound channel, which can obscure dim positive populations.

Possible Causes & Solutions:

Cause Solution
Incorrect Compensation Controls Use a bright, single-stained positive control for this compound. A mix of live and dead cells is ideal to set the compensation correctly.[5]
Very Bright this compound Signal While a bright positive is needed for compensation, an overly bright signal can exacerbate spillover. If possible, titrate the this compound concentration to a level that is bright but not saturating the detector.[5]
Suboptimal Filter Selection If your instrument allows, consider using a narrower bandpass filter for the channel experiencing high spread to reduce the amount of spillover detected.[5]
Poor Panel Design Avoid placing markers for dimly expressed antigens in channels that receive significant spillover from bright dyes like this compound. Utilize online panel design tools to predict and minimize spectral overlap.[5]

Data Presentation

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum612[3][7]
Emission Maximum631[3][7]
Recommended Laser633/640 nm (Red)[5][6]
Common Emission Filter660/20 BP[5][6]

Table 2: Potential Spectral Overlap of this compound with Common Fluorochromes

FluorochromeExcitation Max (nm)Emission Max (nm)Potential for Overlap with this compound (660/20 nm channel)
This compound 612 631 Primary Signal
APC~650~660High
Alexa Fluor 647~650~669High
PerCP-Cy5.5~482~695Moderate
PE-Cy5~496, 565~667Moderate
7-AAD~546~647Moderate

Note: The degree of spectral overlap is highly dependent on the specific lasers and filter sets of the flow cytometer being used. Always run single-stain controls to determine the precise compensation values for your instrument and panel.[5]

Experimental Protocols

Protocol: Staining for Apoptosis and Necrosis using this compound and Propidium Iodide (PI)

This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) (1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin-Binding Buffer

  • Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)

  • Flow cytometer with 488 nm and/or 561 nm laser excitation capabilities

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice using a suitable method. Include both positive (treated) and negative (untreated) control samples.[1]

    • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).[1]

    • Wash the cells once with cold PBS and resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Staining:

    • To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[1]

    • Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[1]

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry as soon as possible after staining, without washing.[1][3]

    • Excite the stained cells with a 488 nm or 561 nm laser.[1]

    • Collect the fluorescence emission using appropriate filters:

      • This compound (or a spectrally similar dye like PE-Cy5): ~660/20 nm bandpass filter.[1]

      • PI: ~610/20 nm or ~670 nm longpass filter.[1]

    • Use unstained and single-stained controls (this compound only and PI only) to set up compensation and gates correctly.[1]

Expected Results:

  • Live cells: Low fluorescence in both the this compound and PI channels.

  • Apoptotic cells: High this compound fluorescence and low PI fluorescence.

  • Necrotic/Late Apoptotic cells: High fluorescence in both the this compound and PI channels.[1]

Visualizations

G cluster_workflow This compound Staining Workflow start Start: Cell Culture & Treatment harvest Harvest & Wash Cells start->harvest stain Stain with this compound (& PI) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data: Gate on Populations acquire->analyze results Results: Quantify Live, Apoptotic, & Necrotic Cells analyze->results

Caption: A standard workflow for cell viability analysis using this compound.

G cluster_pathway Principle of this compound and PI Staining live_cell Live Cell (Intact Membrane) apoptotic_cell Early Apoptotic Cell (Compromised Membrane) live_cell->apoptotic_cell Apoptosis Induction necrotic_cell Late Apoptotic/Necrotic Cell (Loss of Membrane Integrity) apoptotic_cell->necrotic_cell Progression yopro This compound yopro->apoptotic_cell Enters yopro->necrotic_cell Enters pi Propidium Iodide (PI) pi->necrotic_cell Enters

Caption: Differential staining of cells based on membrane integrity.

G cluster_troubleshooting Troubleshooting Compensation Issues start Poor Compensation or Data Spread Observed check_controls Are single-stain controls bright and distinct? start->check_controls check_brightness Is the this compound signal saturating the detector? check_controls->check_brightness Yes remake_controls Remake controls with a mix of live/dead cells. check_controls->remake_controls No check_panel Is a dim marker in a channel with high spillover? check_brightness->check_panel No titrate_dye Titrate this compound to a lower concentration. check_brightness->titrate_dye Yes redesign_panel Redesign panel to move dim marker. check_panel->redesign_panel Yes consult_core Consult flow core about alternative filter sets. check_panel->consult_core No

Caption: A decision tree for troubleshooting this compound compensation.

References

Technical Support Center: Preventing Cell Aggregation in Flow Cytometry Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent cell aggregation in flow cytometry samples, particularly when using the viability dye YO-PRO-3.

Troubleshooting Guides

Cell aggregation is a common issue in flow cytometry that can lead to inaccurate results and instrument clogs. The following guides provide solutions to specific problems you might encounter.

Problem 1: Visible cell clumps in the sample tube before or after staining.

  • Possible Cause: Release of DNA from dead or dying cells. Damaged cells release DNA, which is sticky and causes cells to clump together.

  • Solution:

    • Enzymatic Digestion of DNA: Treat the cell suspension with DNase I to break down the extracellular DNA.[1][2][3][4][5]

    • Chelating Agents: Add EDTA to the buffer to chelate divalent cations like calcium and magnesium, which are necessary for the function of some cell adhesion molecules.[1][6][7]

    • Gentle Handling: Minimize mechanical stress on cells during preparation to reduce cell lysis.[1]

Problem 2: The flow cytometer is clogging frequently.

  • Possible Cause: Presence of large cell aggregates or debris in the sample.

  • Solution:

    • Filtering: Pass the cell suspension through a cell strainer (e.g., 40-70 µm nylon mesh) immediately before analysis to remove clumps.[1][8][9]

    • DNase Treatment: As mentioned above, DNase I can reduce the formation of large DNA-mediated aggregates.[1][2][3][4][5]

    • Vortexing: Gently vortex the sample just before acquiring it on the cytometer to break up loose aggregates.[6][10]

Problem 3: High forward scatter (FSC) width or area signals, indicating doublets or aggregates.

  • Possible Cause: Cells are sticking together, leading to multiple cells passing through the laser beam simultaneously.

  • Solution:

    • Optimize Dissociation: If working with adherent cells or tissues, ensure the dissociation protocol (e.g., using trypsin, collagenase, or mechanical methods) is optimized to generate a single-cell suspension without causing excessive cell death.[8][9][11][12]

    • Use of Anti-Aggregation Reagents: In addition to DNase and EDTA, consider using non-ionic surfactants like Pluronic F-68 in your buffer to prevent cell-cell adhesion.[2]

    • Data Analysis Gating: While not a preventative measure, doublet discrimination gating strategies (e.g., FSC-H vs. FSC-A) can be used during data analysis to exclude aggregates from your results.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cell aggregation in flow cytometry samples?

The most common cause of cell aggregation is the release of DNA from dead and dying cells.[1][5] This extracellular DNA is sticky and forms a mesh that traps cells, leading to clumping. Another significant cause is cation-dependent cell-cell adhesion.[4]

Q2: How does this compound staining relate to cell aggregation?

This compound is a fluorescent dye that stains dead or membrane-compromised cells.[14][15][16] While this compound itself does not directly cause aggregation, its use highlights the presence of dead cells. A high percentage of this compound positive (dead) cells in your sample is a strong indicator that you are at high risk for cell aggregation due to the release of DNA.

Q3: Can I use DNase and EDTA together to prevent aggregation?

It is important to note that DNase I requires divalent cations like magnesium (Mg²⁺) for its activity.[4][5] EDTA is a chelating agent that binds these cations. Therefore, using them together can be counterproductive as EDTA will inactivate the DNase. If you need to use both, consider a sequential treatment or use a chelator like EGTA which has a lower affinity for Mg²⁺ compared to Ca²⁺, potentially allowing for some DNase activity.[4]

Q4: What are the recommended concentrations for anti-aggregation reagents?

The optimal concentrations can vary depending on the cell type and experimental conditions. However, here are some commonly used starting concentrations:

ReagentRecommended ConcentrationReference
DNase I25-100 µg/mL[1][4][5]
EDTA1-5 mM[1][6]
Pluronic F-681% (v/v)[2]

Q5: What is the best way to prepare a single-cell suspension from adherent cells or tissues?

The choice of method depends on the cell or tissue type and the surface markers of interest.

  • Enzymatic dissociation: Using enzymes like trypsin, collagenase, or dispase can be very effective.[9][11][17] However, it's crucial to optimize the enzyme concentration and incubation time to avoid damaging cell surface epitopes.[12][17]

  • Mechanical dissociation: This can be a gentler alternative for loosely adherent cells and involves techniques like scraping or gentle pipetting.[8][9]

  • Non-enzymatic dissociation: Using chelating agents like EDTA can help detach cells by disrupting cation-dependent adhesion.[11]

Experimental Protocols

Protocol 1: General Sample Preparation with DNase I

  • Harvest cells and centrifuge at 300-400 x g for 5 minutes.

  • Resuspend the cell pellet in a buffer containing 100 µg/mL DNase I and 5 mM MgCl₂.[4][5]

  • Incubate at room temperature for 15-30 minutes.[4][5]

  • Wash the cells once with a buffer containing 5 mM MgCl₂.[4]

  • Proceed with your staining protocol.

  • Filter the sample through a 40-50 µm cell strainer immediately before analysis.[8]

Protocol 2: this compound Staining for Viability

  • Prepare a single-cell suspension using one of the methods described above.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Resuspend the cells in the staining buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add this compound to a final concentration of 1-5 µM.[15]

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the samples on a flow cytometer. This compound has an excitation/emission maximum of approximately 612/631 nm.[18]

Visualizations

ExperimentalWorkflow Experimental Workflow for Preventing Cell Aggregation cluster_prep Sample Preparation cluster_aggregation_prevention Aggregation Prevention cluster_staining Staining cluster_analysis Analysis start Start with cell suspension dissociation Cell Dissociation (if required) start->dissociation wash1 Wash cells dissociation->wash1 dnase_treatment DNase I Treatment wash1->dnase_treatment edta_treatment EDTA Treatment wash1->edta_treatment wash2 Wash cells dnase_treatment->wash2 edta_treatment->wash2 yopro_staining This compound Staining wash2->yopro_staining wash3 Final Wash yopro_staining->wash3 filter Filter through Cell Strainer wash3->filter analysis Flow Cytometry Analysis filter->analysis

Caption: A flowchart of the experimental workflow for preventing cell aggregation.

SignalingPathways Causes and Prevention of Cell Aggregation cluster_causes Causes of Aggregation cluster_prevention Prevention Methods dead_cells Dead/Dying Cells dna_release DNA Release dead_cells->dna_release dnase DNase I dna_release->dnase degrades filtering Cell Strainer dna_release->filtering removes clumps cell_adhesion Cation-Dependent Cell Adhesion edta EDTA cell_adhesion->edta chelates cations cell_adhesion->filtering removes clumps

Caption: Key causes of cell aggregation and their corresponding prevention methods.

References

Technical Support Center: Interpreting Unexpected YO-PRO-3 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting unexpected cytoplasmic staining patterns observed with YO-PRO-3 dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it supposed to work?

A1: this compound is a far-red fluorescent, carbocyanine-based nucleic acid stain.[1][2] It is considered cell-impermeant, meaning it cannot cross the intact plasma membrane of healthy, viable cells.[3][4] Its primary application is to identify late-stage apoptotic and necrotic cells.[1][5] When a cell's plasma membrane integrity is compromised during these final stages of cell death, this compound can enter the cell, bind to double-stranded DNA (dsDNA) by intercalating between base pairs, and exhibit a significant increase in fluorescence.[1][2] This results in bright staining, which is typically localized to the nucleus.[3] The dye is essentially non-fluorescent when unbound in solution.[3][6]

Q2: I am observing cytoplasmic staining with this compound. Is this an artifact?

A2: While classic examples show distinct nuclear staining in dead cells, cytoplasmic fluorescence is a known phenomenon and not necessarily an artifact.[6][7] It can arise from several biological and technical factors. The expected outcome is no staining in live cells and bright nuclear fluorescence in late-stage apoptotic or necrotic cells.[3][5] Any deviation, including cytoplasmic signal, warrants further investigation.

Q3: What are the primary causes of unexpected cytoplasmic staining?

A3: There are three main reasons for observing cytoplasmic this compound staining:

  • Binding to Cytoplasmic RNA: Like other nucleic acid stains such as Propidium (B1200493) Iodide, this compound can bind to RNA.[7][8] Cells with high levels of cytoplasmic RNA may exhibit significant background fluorescence.

  • Early to Mid-Stage Apoptosis: During the progression of apoptosis, but before complete membrane collapse, specific pores and channels (like the P2X7 receptor) can form in the plasma membrane.[7][9] These pores can be large enough to allow this compound to enter the cytoplasm, leading to both cytoplasmic and nuclear staining before the cell is considered fully necrotic.[7]

  • Experimental Conditions: High concentrations of the dye can lead to non-specific binding and increased background fluorescence.[10] Additionally, debris from dead cells in the culture can aggregate the dye, causing punctate background signals.[10]

Q4: How can I determine if the cytoplasmic signal is from RNA binding?

A4: To verify if the cytoplasmic signal is due to RNA binding, you can perform an RNase digestion control. By treating a subset of your permeabilized cells with RNase before adding this compound, you can see if the cytoplasmic fluorescence is significantly reduced compared to the untreated control. A similar approach has been proposed to reduce false positives with propidium iodide staining.[8]

Q5: Can this compound alone differentiate between apoptosis and necrosis?

A5: Differentiating between late-stage apoptosis and necrosis with this compound alone is challenging, as both conditions feature compromised plasma membranes that allow dye entry.[4][5] For a more granular analysis, it is recommended to use this compound in conjunction with other markers. For example, co-staining with a marker of early apoptosis (like Annexin V) and a dead-cell stain (like Propidium Iodide) can help distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[11]

Troubleshooting Guide for Unexpected Cytoplasmic Staining

This guide addresses common issues encountered during this compound staining experiments.

ObservationPotential Cause(s)Recommended Solution(s)
Diffuse, weak-to-moderate cytoplasmic fluorescence in many cells. 1. Dye concentration is too high, causing non-specific binding.[10]2. Significant binding to cytoplasmic RNA.[7][8]3. Cells are in an early or intermediate stage of apoptosis.[7]1. Perform a dye titration to find the optimal concentration (typical ranges are 1-10 µM for microscopy and 25 nM - 1 µM for flow cytometry).[12]2. Treat cells with RNase prior to staining to eliminate RNA-based signals.3. Co-stain with an early apoptosis marker (e.g., Annexin V) to correlate the staining pattern with the apoptotic stage.[11]
Bright nuclear staining accompanied by distinct cytoplasmic staining. 1. Cell type has a high cytoplasmic RNA content.2. Permeabilization of the plasma membrane during early/mid-apoptosis allows dye entry into the cytoplasm.[7][9]1. Use an RNase control to assess the contribution of RNA binding.2. Analyze the staining pattern over time (kinetic analysis) to see if cytoplasmic staining precedes intense nuclear staining.
Speckled or punctate background fluorescence. 1. Precipitation or aggregation of the this compound dye.2. Cellular debris in the culture is binding the dye.[10]1. Briefly centrifuge the dye stock solution before dilution.[10] If issues persist, filter the final working solution.2. Gently wash cells with PBS before staining to remove dead cells and debris.[10]
Signal is too bright and saturates the detector. 1. Dye concentration is too high.[10]2. Instrument settings (e.g., exposure time, gain) are too high.1. Reduce the this compound concentration.2. Lower the exposure time or detector gain on the microscope or flow cytometer.
No staining or very weak signal, even in positive controls. 1. Dye concentration is too low.2. Insufficient number of apoptotic/necrotic cells.[10]3. Incorrect filter sets or laser lines are being used.1. Increase the this compound concentration within the recommended range.[10]2. Ensure your positive control (e.g., cells treated with an apoptosis-inducing agent) is working effectively.3. Verify that your instrument is configured for far-red fluorescence (e.g., Excitation ~612 nm, Emission ~631 nm).[3][13]

Quantitative Data Summary

The spectral and physical properties of this compound are crucial for proper experimental design.

PropertyValue
Excitation Maximum (DNA-bound) ~612-613 nm[13][14]
Emission Maximum (DNA-bound) ~629-631 nm[13][14]
Recommended Laser Line 594 nm or 633/640 nm[14][15]
Common Emission Filter ~660/20 nm bandpass[1][5]
Molecular Weight ~655 g/mol [6]
Typical Concentration (Microscopy) 1 - 10 µM[12]
Typical Concentration (Flow Cytometry) 25 nM - 1 µM[12]

Experimental Protocols

Protocol: Staining Adherent Cells for Fluorescence Microscopy

This protocol provides a general framework for staining adherent cells. Optimization of dye concentration and incubation times may be necessary for specific cell types and experimental conditions.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[3]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Appropriate cell culture medium

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Positive control: Cells treated with an apoptosis-inducing agent (e.g., staurosporine)

  • Negative control: Untreated, healthy cells

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Include positive and negative control wells.

  • Prepare Staining Solution: Warm the this compound stock solution to room temperature. Prepare a working solution of this compound in PBS or appropriate buffer at the desired final concentration (e.g., 1 µM).[10] Protect the solution from light.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove residual medium and debris.[10]

  • Staining: Add the this compound staining solution to the cells, ensuring the surface is completely covered. Incubate for 15-30 minutes at room temperature, protected from light.[3]

  • Final Washes: Remove the staining solution and gently wash the cells 2-3 times with PBS to minimize background from unbound dye.[10]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., a Cy5 filter set).[7] Live cells should show little to no fluorescence, while late-apoptotic and necrotic cells will exhibit bright nuclear staining.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts for troubleshooting and understanding this compound staining.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Unexpected Cytoplasmic Staining Observed Cause1 High Dye Concentration Start->Cause1 Cause2 Binding to Cytoplasmic RNA Start->Cause2 Cause3 Early/Mid Apoptosis (Pore Formation) Start->Cause3 Cause4 Dye Aggregation or Debris Start->Cause4 Sol1 Titrate Dye (0.1-10 µM) Optimize Incubation Cause1->Sol1 Sol2 Treat with RNase Prior to Staining Cause2->Sol2 Sol3 Co-stain with Annexin V / PI Cause3->Sol3 Sol4 Centrifuge/Filter Dye Wash Cells Gently Cause4->Sol4

Caption: Troubleshooting flowchart for unexpected this compound cytoplasmic staining.

G cluster_0 Extracellular Space cluster_1 Cellular States cluster_2 Staining Outcome yopro_ext This compound Healthy Healthy Cell Intact Plasma Membrane yopro_ext->Healthy:p Blocked EarlyApop Early Apoptotic Cell Permeabilized Membrane (e.g., P2X7 pores) yopro_ext->EarlyApop:p Enters via pores LateApop Late Apoptotic / Necrotic Cell Compromised Membrane yopro_ext->LateApop:p Enters freely Outcome1 No Staining (Dye Excluded) Healthy:h->Outcome1 Outcome2 Nuclear and/or Cytoplasmic Staining EarlyApop:h->Outcome2 Outcome3 Intense Nuclear Staining LateApop:h->Outcome3

Caption: Mechanism of this compound entry based on cell membrane integrity.

References

YO-PRO-3 Signal-to-Noise Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the signal-to-noise ratio in microscopy experiments using YO-PRO-3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you achieve optimal staining and imaging results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1] In healthy cells with intact plasma membranes, the dye is excluded. However, in apoptotic or necrotic cells, the compromised cell membrane allows this compound to enter and intercalate with DNA, leading to a significant increase in fluorescence.[2][3] This property makes it a valuable tool for identifying dead or membrane-compromised cells.[2]

Q2: What are the spectral properties of this compound?

A2: this compound has an excitation maximum at approximately 612 nm and an emission maximum at approximately 631 nm when bound to DNA.[4] It is typically excited using a 594 nm or 633 nm laser and detected with a filter set appropriate for far-red fluorescence, such as a Cy®5 filter set.[2][5]

Q3: Can this compound be used for live-cell imaging?

A3: While this compound is primarily used for identifying dead or late-stage apoptotic cells due to its cell-impermeant nature, it can be used in live-cell imaging experiments to monitor cell death over time in real-time.[1][6] Healthy, live cells will show little to no fluorescence.[2]

Q4: Is this compound compatible with immunofluorescence (IF)?

A4: Yes, this compound can be used as a nuclear counterstain in fixed-cell immunofluorescence protocols. Its far-red emission minimizes spectral overlap with many common fluorophores used for antibody detection, such as those in the green and red channels.

Q5: How should I store this compound?

A5: this compound is typically supplied as a 1 mM solution in DMSO and should be stored at -20°C, protected from light.[5][7] Before use, it is recommended to warm the vial to room temperature and briefly centrifuge it to collect the solution at the bottom.[5]

Troubleshooting Guides

This section addresses common issues encountered during this compound staining in microscopy and provides step-by-step solutions to improve your signal-to-noise ratio.

Issue 1: Weak or No this compound Signal

A faint or absent fluorescent signal can be frustrating. The following troubleshooting steps can help identify and resolve the underlying cause.

Possible Causes and Solutions:

  • Suboptimal Dye Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions.

    • Solution: Perform a concentration titration to determine the optimal concentration. A typical starting range for microscopy is 1-10 µM.[8]

  • Insufficient Incubation Time: The dye may not have had enough time to enter the cells and bind to the nucleic acids.

    • Solution: Increase the incubation time. A general guideline is 5-15 minutes, but this may need to be optimized.[2]

  • Inadequate Permeabilization (for fixed cells): If you are staining fixed cells, the cell and nuclear membranes must be sufficiently permeabilized for the dye to enter.

    • Solution: Ensure your permeabilization protocol (e.g., using Triton X-100 or saponin) is adequate for your cell type.[6]

  • Incorrect Microscope Filter Sets: Using the wrong filters will prevent the detection of the emitted fluorescence.

    • Solution: Verify that you are using the correct filter set for this compound's excitation and emission spectra (Ex/Em: ~612/631 nm). A Cy5 filter set is commonly used.[5]

  • Photobleaching: Excessive exposure to the excitation light can cause the fluorescent signal to fade.

    • Solution: Minimize the exposure time of your samples to the excitation light. Use a lower laser power and increase the detector gain if necessary. The use of an anti-fade mounting medium is also highly recommended.

Issue 2: High Background Fluorescence

High background fluorescence can obscure the specific signal from your stained cells, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

  • Excessive Dye Concentration: Using too much this compound is a common cause of high background.

    • Solution: Optimize the dye concentration by performing a titration. Start with a lower concentration and incrementally increase it until you achieve a strong signal with minimal background.[6]

  • Insufficient Washing: Unbound dye remaining in the sample will contribute to background fluorescence.

    • Solution: Ensure thorough washing steps after incubation with this compound. Washing the sample 2-3 times with a buffered saline solution like PBS is recommended.[6]

  • Non-specific Binding: The dye may be binding non-specifically to other cellular components or the coverslip.

    • Solution: If performing immunofluorescence, ensure a blocking step is included. While not always necessary for nuclear dyes alone, it can help reduce non-specific binding.[6]

  • Cellular Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the this compound signal.

    • Solution: Image an unstained control sample using the same filter set to assess the level of autofluorescence. If it is high, you may need to consider using a dye with a different spectral profile.[6] The far-red emission of this compound is generally advantageous in minimizing autofluorescence from cells and tissues.[5]

  • Cytoplasmic Staining: While primarily a nuclear stain, this compound can sometimes stain the cytoplasm due to RNA binding.

    • Solution: If nuclear-specific staining is critical, consider treating your cells with RNase to reduce the cytoplasmic signal.[6]

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times for this compound
ApplicationTypical Concentration RangeTypical Incubation Time
Fluorescence Microscopy (Live Cells)1 - 10 µM[2]5 - 15 minutes[2]
Fluorescence Microscopy (Fixed Cells)1 - 10 µM15 - 30 minutes[6]
Flow Cytometry25 nM - 1 µM[5]15 - 30 minutes[5]

Note: Optimal conditions are cell-type dependent and should be determined empirically.

Table 2: Troubleshooting Summary for Optimizing Signal-to-Noise Ratio
IssuePossible CauseRecommended Action
Weak Signal Low dye concentrationPerform a concentration titration (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM)
Short incubation timeIncrease incubation time in 5-minute increments
PhotobleachingUse an anti-fade mounting medium, reduce laser power, decrease exposure time
High Background High dye concentrationDecrease dye concentration
Insufficient washingIncrease the number and/or duration of washing steps
AutofluorescenceImage unstained controls; leverage this compound's far-red emission
Cytoplasmic RNA bindingConsider RNase treatment for enhanced nuclear specificity

Experimental Protocols

Protocol 1: Staining of Dead Cells in a Live Cell Population by Fluorescence Microscopy

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or other appropriate buffer

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with a far-red filter set (e.g., Cy®5)

Procedure:

  • Cell Preparation: Culture cells under conditions that may induce cell death. Gently wash the cells twice with PBS.[2]

  • Staining: Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[2] Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[2]

  • Imaging: Gently wash the cells twice with PBS to remove excess dye.[2] Mount the coverslip or place the imaging dish on the microscope stage. Visualize the cells using a far-red filter set. Dead cells will exhibit bright nuclear fluorescence.[2]

Protocol 2: Nuclear Counterstaining of Fixed and Permeabilized Cells

Materials:

  • Fixed and permeabilized cells on coverslips

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Anti-fade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Staining Solution: Prepare a working solution of this compound in PBS with a concentration ranging from 1-10 µM. A final concentration of 1 µM is a good starting point.

  • Staining: Add the this compound staining solution to the fixed and permeabilized cells, ensuring they are completely covered. Incubate for 15-30 minutes at room temperature, protected from light.[6]

  • Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.[6]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., Cy®5).[6]

Mandatory Visualizations

YO_PRO_3_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_live_cell Live Cell cluster_apoptotic_cell Apoptotic/Necrotic Cell YO_PRO_3_free This compound (Non-fluorescent) Live_Membrane Intact Plasma Membrane YO_PRO_3_free->Live_Membrane Blocked Apoptotic_Membrane Compromised Plasma Membrane YO_PRO_3_free->Apoptotic_Membrane Enters Cell Live_Nucleus Nucleus Apoptotic_Nucleus Nucleus Apoptotic_Membrane->Apoptotic_Nucleus Intercalates with DNA YO_PRO_3_bound This compound bound to DNA (Highly Fluorescent)

Caption: Mechanism of this compound staining in live versus apoptotic/necrotic cells.

experimental_workflow Start Start: Cell Culture & Treatment Wash Wash Cells with PBS Start->Wash Stain Incubate with This compound Working Solution Wash->Stain Wash_Excess Wash to Remove Excess Dye Stain->Wash_Excess Mount Mount with Anti-fade Medium Wash_Excess->Mount Image Image with Fluorescence Microscope Mount->Image Analyze Analyze Signal-to-Noise Ratio Image->Analyze

Caption: General experimental workflow for this compound staining in microscopy.

troubleshooting_workflow Start Problem with This compound Signal? Signal_Check Signal Weak or Absent? Start->Signal_Check High_Background_Check High Background? Signal_Check->High_Background_Check No Optimize_Concentration Optimize Dye Concentration Signal_Check->Optimize_Concentration Yes High_Background_Check->Optimize_Concentration Yes End Improved S/N Ratio High_Background_Check->End No Increase_Incubation Increase Incubation Time Optimize_Concentration->Increase_Incubation Improve_Washing Improve Washing Steps Optimize_Concentration->Improve_Washing Check_Filters Verify Correct Filter Sets Increase_Incubation->Check_Filters Reduce_Photobleaching Use Anti-fade & Minimize Exposure Check_Filters->Reduce_Photobleaching Reduce_Photobleaching->End Check_Autofluorescence Check for Autofluorescence Improve_Washing->Check_Autofluorescence RNase_Treatment Consider RNase Treatment Check_Autofluorescence->RNase_Treatment RNase_Treatment->End

Caption: Troubleshooting decision tree for optimizing this compound signal-to-noise ratio.

References

Technical Support Center: Titration of YO-PRO-3 for Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of YO-PRO-3, a far-red fluorescent nucleic acid stain for identifying apoptotic and necrotic cells. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their this compound staining procedures across various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound staining?

A1: this compound is a cell-impermeant carbocyanine-based dye.[1][2] In healthy, live cells with intact plasma membranes, the dye is excluded.[3][4] However, during apoptosis and necrosis, the cell membrane's integrity is compromised, allowing this compound to enter the cell.[3][4] Once inside, it intercalates with double-stranded DNA (dsDNA), leading to a significant increase in its fluorescence.[2] This differential permeability forms the basis for distinguishing between live, apoptotic, and necrotic cell populations.[1]

Q2: What are the spectral properties of this compound?

A2: this compound exhibits a strong fluorescence enhancement upon binding to DNA.[5] Its spectral characteristics are:

  • Excitation Maximum (with dsDNA): 612-613 nm[3][5][6][7][8]

  • Emission Maximum (with dsDNA): 629-631 nm[3][5][6][7][8]

  • Recommended Laser Line: 594 nm (He-Ne) or 633/640 nm (Red)[3][5]

  • Common Filter Set: Far-Red (e.g., Cy5), ~660/20 nm bandpass[3][5]

Q3: Why is it necessary to titrate this compound concentration for different cell lines?

A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions.[9] Titration is crucial to determine the ideal concentration that provides bright staining of dead/apoptotic cells with minimal background fluorescence in live cells. Suboptimal concentrations can lead to weak signals, while excessive concentrations can cause high background and non-specific staining.[4][10]

Q4: Can this compound be used in combination with other fluorescent dyes?

A4: Yes, this compound is often used in multi-parameter experiments. It is commonly used with a vital dye like Propidium Iodide (PI) to differentiate between apoptotic (this compound positive, PI negative) and necrotic/late apoptotic cells (this compound positive, PI positive).[1] Its far-red emission minimizes spectral overlap with many common green and red fluorophores.[9][11] However, compensation is necessary when used with other fluorochromes having overlapping emission spectra, such as Allophycocyanin (APC) or Alexa Fluor 647.[5]

Troubleshooting Guide

This section addresses common issues encountered during this compound staining experiments.

Issue 1: High Background Fluorescence

  • Question: Why am I observing high background fluorescence, making it difficult to distinguish my cells from the background?

  • Answer: High background can be caused by several factors:

    • Excessive Dye Concentration: Using a concentration of this compound that is too high is a common cause.[4] It is recommended to perform a concentration titration to find the optimal staining concentration for your specific cell type.[9]

    • Inadequate Washing: Insufficient washing after staining fails to remove all unbound dye.[4] Ensure you are washing the cells 2-3 times with PBS after incubation.[4][12]

    • Cell Autofluorescence: Some cell types exhibit natural fluorescence. To check for this, examine an unstained sample of your cells using the same filter set.[10]

    • Non-specific Binding: The dye may bind to other cellular components or the imaging surface.[4]

Issue 2: Weak or No Staining Signal

  • Question: I am not seeing any fluorescent signal, or the signal is very weak. What could be the problem?

  • Answer: A weak or absent signal can result from several issues:

    • Suboptimal Dye Concentration: The concentration of this compound may be too low. Try increasing the concentration within the recommended range.[10]

    • Incorrect Filter Sets: Verify that you are using the correct excitation and emission filters for this compound (~612/631 nm).[10]

    • Photobleaching: this compound can be susceptible to photobleaching. Minimize the exposure of your samples to the excitation light and consider using an anti-fade mounting medium for microscopy.[10]

    • Dye Viability: Ensure the this compound solution has been stored correctly at ≤–20°C and protected from light. Before use, warm the vial to room temperature and briefly centrifuge it.[10]

Issue 3: Non-Specific Cytoplasmic Staining (in fixed cells)

  • Question: My this compound staining is not confined to the nucleus and I see significant cytoplasmic signal. How can I improve nuclear specificity?

  • Answer: While primarily a nuclear stain, cytoplasmic staining can occur, often due to RNA binding.

    • Optimize Permeabilization: Harsh or incomplete permeabilization can lead to less defined nuclear staining. You may need to test different permeabilization agents or adjust the concentration and incubation time.[10]

    • Consider RNase Treatment: Although not always necessary, treating with RNase can improve the nuclear signal over cytoplasmic RNA staining.[13]

Data Presentation: Recommended this compound Concentrations

The optimal this compound concentration should be empirically determined for each cell line and application. The following table provides typical working concentration ranges for different experimental setups.

ApplicationDyeTypical Concentration RangeReference(s)
Flow CytometryThis compound25 nM - 1 µM[14][15]
Fluorescence MicroscopyThis compound1 µM - 10 µM[14]
Flow Cytometry (with PI)This compound0.1 µM[1][3]
Fluorescence MicroscopyThis compound0.5 µM - 1.0 µM[11]

Experimental Protocols

Protocol 1: Titration of this compound for Flow Cytometry

This protocol describes a general method for determining the optimal concentration of this compound for assessing apoptosis in a given cell line using flow cytometry.

Materials:

  • This compound Iodide (1 mM solution in DMSO)[1]

  • Propidium Iodide (PI) (1 mg/mL solution in water)[1]

  • Phosphate-buffered saline (PBS), cold[1]

  • Cell suspension of interest (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)[12]

  • Flow cytometer with appropriate lasers (e.g., 594 nm or 633 nm for this compound and 488 nm for PI) and filters[1]

Procedure:

  • Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent. Include an untreated control group.

  • Cell Preparation: Harvest both treated and untreated cells and wash them once with cold PBS. Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Prepare Staining Solutions: Prepare a series of dilutions of this compound in PBS to test a range of final concentrations (e.g., 25 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).

  • Staining: Aliquot 1 mL of the cell suspension into different tubes for each this compound concentration. Add the corresponding volume of diluted this compound to each tube. For a positive control for necrosis, add PI to a final concentration of 1.5 µM to a separate tube of cells stained with an intermediate this compound concentration.[1]

  • Incubation: Incubate the cells on ice, protected from light, for 20-30 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without washing.[12]

    • Excite this compound with a laser around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm.[1]

    • Excite PI with a 488 nm laser and detect emission around 617 nm.[1]

    • Use unstained, this compound only, and PI only stained cells to set up compensation.[1]

  • Data Interpretation:

    • Live cells: Low to no fluorescence for both this compound and PI.

    • Apoptotic cells: Positive for this compound and negative for PI.[1]

    • Necrotic/Late Apoptotic cells: Positive for both this compound and PI.[1]

  • Determine Optimal Concentration: The optimal concentration of this compound is the one that gives the best separation between live and apoptotic populations with the lowest background fluorescence in the live cell population.

Protocol 2: this compound Staining for Fluorescence Microscopy

This protocol outlines the use of this compound to visualize dead or apoptotic cells using fluorescence microscopy.

Materials:

  • This compound Iodide (1 mM in DMSO)[3]

  • Phosphate-Buffered Saline (PBS)[3]

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., for Cy5)[3]

Procedure:

  • Cell Preparation: Culture cells under conditions that may induce cell death. Gently wash the cells twice with PBS.[3]

  • Staining: Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration determined by titration (typically 1-10 µM).[3] Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[3]

  • Imaging: Wash the cells gently twice with PBS to remove excess dye.[3] Immediately image the cells. Live cells will show minimal to no fluorescence, while apoptotic/necrotic cells will exhibit bright far-red nuclear staining.[12]

Visualizations

YO_PRO_3_Mechanism cluster_0 Cellular States cluster_1 Staining Outcome Live_Cell Live Cell (Intact Membrane) No_Staining No Fluorescence Live_Cell->No_Staining Apoptotic_Cell Apoptotic Cell (Compromised Membrane) Apoptotic_Staining Bright Far-Red Fluorescence (Nucleus) Apoptotic_Cell->Apoptotic_Staining Necrotic_Cell Necrotic Cell (Loss of Membrane Integrity) Necrotic_Staining Bright Far-Red Fluorescence (Nucleus) Necrotic_Cell->Necrotic_Staining YO_PRO_3 This compound Dye YO_PRO_3->Live_Cell Excluded YO_PRO_3->Apoptotic_Cell Enters Cell YO_PRO_3->Necrotic_Cell Enters Cell

Caption: Mechanism of this compound staining in different cellular states.

Titration_Workflow start Start: Induce Apoptosis in Cell Line prepare_cells Harvest & Wash Cells start->prepare_cells prepare_dilutions Prepare Serial Dilutions of this compound prepare_cells->prepare_dilutions stain_cells Stain Cell Aliquots with Different this compound Concentrations prepare_dilutions->stain_cells incubate Incubate on Ice (20-30 min) Protected from Light stain_cells->incubate acquire_data Acquire Data on Flow Cytometer incubate->acquire_data analyze_data Analyze Data: Gate on Live vs. Apoptotic Populations acquire_data->analyze_data end End: Determine Optimal This compound Concentration analyze_data->end

Caption: Experimental workflow for this compound concentration titration.

References

addressing photobleaching of YO-PRO-3 during imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YO-PRO-3 imaging. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly the issue of photobleaching, during your fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1] As a carbocyanine dye, it is virtually non-fluorescent in its unbound state in aqueous solution but exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[2][3]

Its mechanism of action relies on plasma membrane integrity.[1]

  • Live, healthy cells with intact membranes exclude the dye.

  • Apoptotic and necrotic cells have compromised plasma membranes that allow this compound to enter.[1]

  • Once inside, this compound intercalates with DNA, leading to a strong fluorescent signal in the nucleus.[2]

This property makes this compound a valuable tool for identifying late-stage apoptotic and necrotic cells and for nuclear counterstaining in fixed and permeabilized cells.[4]

Q2: What is photobleaching and why is it a problem with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[5] This phenomenon is caused by the intense excitation light required for fluorescence microscopy, which can lead to the generation of reactive oxygen species (ROS) that chemically damage the dye molecule.[5] For cyanine (B1664457) dyes like this compound, this often involves the oxidative cleavage of the polymethine chain.

The consequences of photobleaching on your experimental results include:

  • Diminishing Signal: A rapid decrease in fluorescence intensity during image acquisition.

  • Poor Signal-to-Noise Ratio: The signal becomes difficult to distinguish from the background.

Q3: How can I minimize this compound photobleaching during image acquisition?

Minimizing photobleaching requires a multi-faceted approach that involves optimizing your imaging parameters and using protective reagents.

Key Strategies:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[5] Overexposing the sample is a primary cause of photobleaching.

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector. For confocal microscopy, this can be achieved by increasing the scan speed or reducing the pixel dwell time.[6]

  • Use Antifade Reagents: For fixed-cell imaging, using a high-quality antifade mounting medium is crucial. These reagents contain chemicals that scavenge for reactive oxygen species, thereby protecting the fluorophore.[7]

  • Work Efficiently: Locate the region of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence to minimize light exposure.[8]

  • Image a Fresh Field of View: Avoid repeatedly imaging the same area for setting up acquisition parameters. Use an adjacent area to optimize settings, then move to a fresh area for final image capture.

Q4: My this compound signal is very dim from the start, even before significant photobleaching. What could be the cause?

A weak initial signal can be due to several factors related to the staining protocol or the health of the cells.

Troubleshooting Steps:

  • Suboptimal Dye Concentration: Ensure you are using the recommended concentration of this compound. Titrating the dye concentration is often necessary to find the optimal balance between a strong signal and low background.

  • Insufficient Incubation Time: Allow adequate time for the dye to penetrate compromised cell membranes and bind to nucleic acids.

  • Low Percentage of Dead/Dying Cells: If your cell population is very healthy, you will naturally have a low this compound signal. It is essential to run a positive control (e.g., cells treated with a known apoptosis-inducing agent) to validate your staining protocol.

  • Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile.

Data & Protocols

Quantitative Data Summary

The following tables provide key quantitative information for working with this compound and selecting appropriate imaging conditions.

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex) ~612 nmWhen bound to DNA.
Emission Maximum (λem) ~631 nmWhen bound to DNA.
Recommended Laser Line 633 nm or 640 nm
Recommended Emission Filter ~660/20 nm bandpass
Quantum Yield (Φ) < 0.01 (Free) / 0.16 (DNA-bound)Significant fluorescence enhancement upon binding.[3]

Table 2: Recommended Starting Concentrations for this compound

ApplicationTypical Concentration Range
Fluorescence Microscopy 1 µM - 10 µM[9]
Flow Cytometry 25 nM - 1 µM[9]

Table 3: Comparison of Common Antifade Reagents

Antifade ReagentKey FeaturesConsiderations
ProLong™ Gold / ProLong™ Diamond High photobleaching resistance, cures to a hard-set consistency.[1]Requires a curing time (typically 24 hours) for optimal performance.
VECTASHIELD® Offers good antifade properties.[10]May not be ideal for all cyanine dyes.
SlowFade™ Gold Non-curing, allowing for immediate imaging.Intended for short-term storage.
n-Propyl gallate (NPG) Can be used in live-cell imaging.May have biological effects (e.g., anti-apoptotic).[11]
Experimental Protocols

Protocol 1: Staining Fixed and Permeabilized Cells with this compound

This protocol is intended for using this compound as a nuclear counterstain in immunofluorescence experiments.

  • Cell Seeding: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

  • Fixation: Gently wash cells twice with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Blocking and Antibody Staining: Proceed with your standard immunofluorescence protocol for blocking and antibody incubations.

  • This compound Staining: Prepare a 1 µM working solution of this compound in PBS. Incubate the cells with the this compound solution for 5-15 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium (e.g., ProLong™ Gold). Allow the mounting medium to cure according to the manufacturer's instructions before imaging.

Protocol 2: Optimizing Confocal Microscope Settings to Minimize this compound Photobleaching

This protocol provides a systematic approach to finding the optimal balance between image quality and photostability.

  • Initial Setup:

    • Place your mounted slide on the microscope stage.

    • Using transmitted light (e.g., DIC), locate a region of interest at low magnification.

    • Switch to a higher magnification objective (e.g., 60x or 63x oil immersion).

  • Finding the Minimum Laser Power:

    • Select the 633 nm or 640 nm laser line for excitation.

    • Set the laser power to a very low level (e.g., 0.5-1%).

    • Set the detector gain/HV to a mid-range value.

    • Use a fast scan speed to get a live preview.

    • Gradually increase the laser power until the signal from the stained nuclei is clearly distinguishable from the background. This is your minimum required laser power.

  • Optimizing Detector Gain:

    • With the minimum laser power determined, adjust the detector gain/HV to achieve a good dynamic range in your image. The brightest pixels should be well below saturation (i.e., not at the maximum intensity value).

  • Adjusting Scan Speed and Averaging:

    • For a better signal-to-noise ratio, you can either decrease the scan speed or use line/frame averaging.

    • Line averaging is often preferred as it reduces noise without significantly increasing the light dose on any single point for a prolonged period.

    • Start with a line average of 2 or 4 and assess the image quality.

  • Final Image Acquisition:

    • Move to a fresh, un-imaged area of your sample.

    • Acquire your final image using the optimized settings.

    • For time-lapse experiments, use the longest possible interval between time points that still captures the biological process of interest.

Visual Guides

Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to this compound imaging and troubleshooting.

G cluster_0 Apoptosis Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Membrane_Permeability_Change Membrane Permeability Change Caspase_Activation->Membrane_Permeability_Change YO_PRO_3_Entry This compound Entry Membrane_Permeability_Change->YO_PRO_3_Entry DNA_Binding DNA Binding & Fluorescence YO_PRO_3_Entry->DNA_Binding

Figure 1. Simplified signaling pathway leading to this compound fluorescence in apoptotic cells.

G cluster_1 Experimental Workflow for Fixed Cell Staining Start Start: Culture Cells on Coverslip Fix Fix with Paraformaldehyde Start->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Stain Stain with this compound Permeabilize->Stain Mount Mount with Antifade Medium Stain->Mount Image Image on Microscope Mount->Image

Figure 2. A typical experimental workflow for staining fixed cells with this compound.

G cluster_2 Troubleshooting Logic for Photobleaching Start Rapid Signal Loss? Check_Settings Imaging Settings Optimized? Start->Check_Settings Yes Check_Antifade Using Antifade Medium? Check_Settings->Check_Antifade No Solution_Settings Reduce Laser Power & Exposure Time Check_Settings->Solution_Settings Optimize Solution_OK Problem Resolved Check_Settings->Solution_OK Yes Solution_Antifade Use High-Quality Antifade Mountant Check_Antifade->Solution_Antifade No Check_Antifade->Solution_OK Yes

Figure 3. A decision tree for troubleshooting this compound photobleaching issues.

References

Technical Support Center: Managing YO-PRO-3 Spillover into APC and PerCP-Cy5.5 Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to manage and compensate for the spectral spillover of YO-PRO-3 into the Allophycocyanin (APC) and Peridinin-Chlorophyll-Protein Complex (PerCP)-Cy5.5 channels in multicolor flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a carbocyanine-based nucleic acid stain that is cell-impermeant, making it a useful tool for identifying dead or membrane-compromised cells in the later stages of apoptosis and necrosis.[1][2] It intercalates with double-stranded DNA (dsDNA), leading to a significant increase in its fluorescence.[1][2] Its key spectral properties are summarized in the table below.

Q2: Why does this compound spill over into the APC and PerCP-Cy5.5 channels?

Like most fluorochromes, the emission spectrum of this compound is a broad curve, not a single sharp peak.[3] This emission tail can extend into the detection range of other fluorochromes, a phenomenon known as spectral overlap or spillover.[3][4] Given that the emission maximum of this compound is around 631 nm, it can significantly overlap with the detection channels for APC (emission max ~660 nm) and PerCP-Cy5.5 (emission max ~695 nm), which are also in the red to far-red spectrum.[1][3][5][6]

Q3: What is compensation and why is it necessary?

Compensation is a mathematical correction applied in multicolor flow cytometry to subtract the spectral spillover from one fluorochrome into a detector intended for another.[3][7][8] Without proper compensation, the spillover from this compound would result in a false positive signal in the APC and/or PerCP-Cy5.5 channels, leading to inaccurate data interpretation.[9]

Q4: How do I perform compensation for this compound?

Compensation is performed using single-stain controls for each fluorochrome in your panel, including this compound.[9][10] These controls allow the flow cytometry software to calculate the amount of spillover from each fluorochrome into every other channel and generate a compensation matrix.[8][10] This matrix is then applied to your multicolor samples to correct for the spectral overlap.[10]

Q5: Should I use cells or beads for my this compound compensation control?

For viability dyes like this compound, it is crucial to use cells for compensation controls.[11] The control must contain both a clear negative and a clear positive population.[11] A mix of live (this compound negative) and dead (this compound positive) cells provides the ideal control for setting compensation correctly.[3]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
False double-positive population for APC/PerCP-Cy5.5 and this compound Inadequate or incorrect compensation for this compound spillover.1. Ensure you have a proper single-stain control for this compound using a mix of live and dead cells. 2. Re-calculate the compensation matrix using your single-stain controls. 3. Verify that the correct compensation matrix has been applied to your experimental samples.[12]
High background in the APC or PerCP-Cy5.5 channel Significant spillover from a very bright this compound signal.1. Titrate the concentration of this compound to achieve a bright but not saturating signal for dead cells.[3] 2. Ensure that the voltage for the this compound detector is set appropriately to keep the positive signal on scale.[11]
"Smiling" or "frowning" populations after compensation Over- or under-compensation.1. Carefully re-gate your positive and negative populations in the single-stain controls to ensure accurate median fluorescence intensity calculation by the software. 2. Avoid "cowboy compensation" (manual adjustment of compensation values by eye) as it can introduce significant errors.[8]
Difficulty resolving dim APC or PerCP-Cy5.5 signals Spillover spreading from the bright this compound signal reduces the sensitivity in the affected channel.1. In your panel design, try to pair bright fluorochromes like APC and PerCP-Cy5.5 with markers that are not dimly expressed if they are in channels receiving significant spillover.[13] 2. Consider using a different viability dye with less spectral overlap if the issue persists and the dim population is critical.

Data Presentation

Spectral Properties of this compound, APC, and PerCP-Cy5.5
FluorochromeExcitation Max (nm)Emission Max (nm)Optimal LaserCommon Filter (nm)
This compound 612 - 613[1][14][15][16]629 - 631[1][14][15][16]Red (e.g., 633/640)[3]660/20 or similar[3]
APC 650 - 652[5][17][18][19][20]660[5][18][19][20]Red (e.g., 633/640)[21]660/20[20]
PerCP-Cy5.5 482[6][22][23]695[6][22][24]Blue (488)[22][23][24]695/40[22][25]

Experimental Protocols

Protocol for Preparing a this compound Single-Stain Compensation Control

Materials:

  • Cell suspension of interest (e.g., PBMCs, cultured cell line)

  • Phosphate-Buffered Saline (PBS)

  • This compound Iodide solution (e.g., 1 mM in DMSO)

  • Flow cytometry tubes

  • Method for inducing cell death (e.g., heat treatment at 56°C for 30-60 minutes, or treatment with 70% ethanol (B145695) for 10 minutes)[3]

Procedure:

  • Prepare two populations of cells:

    • Live cells: Aliquot approximately 1 x 10^6 cells into a flow cytometry tube. Keep these cells on ice or at 4°C to maintain viability.

    • Dead cells: Take a separate aliquot of approximately 1 x 10^6 cells and induce cell death using your chosen method.

  • Wash the cells:

    • Wash the dead cell population twice with 2 mL of cold PBS to remove any residual substances from the death-inducing treatment. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) between washes.

    • Wash the live cell population once with 2 mL of cold PBS.

  • Mix live and dead cells:

    • Resuspend the washed dead cell pellet in a small volume of PBS.

    • Combine a portion of the dead cells (e.g., 10-20%) with the live cell population in a final volume of approximately 0.5-1 mL of PBS.[3] This creates a mixed population with distinct live (this compound negative) and dead (this compound positive) populations.

  • Stain with this compound:

    • Prepare a working solution of this compound. A final concentration of 0.1 to 1 µM is a common starting point, but this may require optimization for your specific cell type.[1][3]

    • Add the appropriate volume of the this compound working solution to the mixed cell suspension.

    • Vortex gently and incubate for 15-30 minutes at room temperature, protected from light.[1][3]

  • Acquire on the flow cytometer:

    • Run the this compound single-stain control using the same instrument settings (laser power, PMT voltages, and filter configuration) as your fully stained experimental samples.[3]

    • Ensure you collect a sufficient number of events (e.g., at least 10,000) for both the negative and positive populations to allow for accurate compensation calculation.[3][8]

Visualizations

cluster_fluorochromes Fluorochromes cluster_detectors Detectors This compound This compound Detector_this compound This compound Detector (e.g., 660/20) This compound->Detector_this compound Primary Signal Detector_APC APC Detector (e.g., 660/20) This compound->Detector_APC Spillover Detector_PerCP PerCP-Cy5.5 Detector (e.g., 695/40) This compound->Detector_PerCP Spillover APC APC APC->Detector_APC Primary Signal PerCP-Cy5.5 PerCP-Cy5.5 PerCP-Cy5.5->Detector_PerCP Primary Signal

Caption: Spectral spillover of this compound into APC and PerCP-Cy5.5 detectors.

cluster_workflow Compensation Workflow A Prepare Single-Stain Controls (Unstained, this compound, APC, PerCP-Cy5.5) B Acquire Controls on Flow Cytometer (Use same settings as experiment) A->B C Software Calculates Spillover (Creates Compensation Matrix) B->C E Apply Compensation Matrix to Samples C->E Apply Matrix D Acquire Multicolor Experimental Samples D->E F Analyze Compensated Data E->F

Caption: Experimental workflow for setting up and applying compensation.

References

Validation & Comparative

A Head-to-Head Comparison: YO-PRO-1 vs. Annexin V for the Detection of Early Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and timely detection of apoptosis is critical for assessing cellular health, drug efficacy, and understanding disease mechanisms. Among the myriad of available tools, Annexin (B1180172) V has long been the gold standard for identifying early apoptotic events. However, alternative fluorescent dyes, such as YO-PRO-1, have emerged as potent contenders. This guide provides an objective, data-driven comparison of YO-PRO-1 and Annexin V, offering insights into their respective mechanisms, performance, and experimental protocols to aid in the selection of the most appropriate tool for your research needs.

Principle of Detection: A Tale of Two Membranes

The detection of early apoptosis by both YO-PRO-1 and Annexin V hinges on changes in the plasma membrane, a hallmark of the initial stages of programmed cell death. However, they recognize distinct molecular events.

Annexin V: This calcium-dependent phospholipid-binding protein has a high affinity for phosphatidylserine (B164497) (PS). In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane. During early apoptosis, a family of enzymes known as scramblases are activated, while flippases, which normally maintain PS on the inner leaflet, are inhibited. This results in the externalization of PS to the outer leaflet, where it can be bound by fluorescently labeled Annexin V.[1][2]

YO-PRO-1: This nucleic acid stain is a cell-impermeant dye in its native state. However, during the early phases of apoptosis, the plasma membrane undergoes changes that increase its permeability to small molecules.[3] While the exact mechanism is not fully elucidated, one proposed pathway involves the activation of the P2X7 purinergic receptor, which forms a pore in the membrane, allowing YO-PRO-1 to enter the cell and stain the nucleus.[4]

Performance Comparison: A Data-Driven Analysis

While both markers are effective in identifying early apoptotic cells, their kinetics and specificity can differ. Direct quantitative comparisons in the literature are limited, but analysis of their mechanisms and available data suggests the following:

FeatureYO-PRO-1Annexin V
Target Increased plasma membrane permeabilityExternalized phosphatidylserine (PS)
Stage of Detection Early to mid-apoptosisEarly apoptosis
Kinetics May detect membrane permeability changes that precede or occur concurrently with PS externalization in some cell types and with certain apoptotic stimuli.Detects a well-established hallmark of early apoptosis.
Specificity Can also stain necrotic cells, necessitating the use of a viability dye like Propidium Iodide (PI) for differentiation.[5]Can also bind to PS exposed on necrotic cells with compromised membrane integrity; co-staining with a viability dye is standard practice.[6]
Advantages Simple, no-wash protocols are often possible. May offer earlier detection in specific contexts.High specificity for PS provides a well-defined marker of early apoptosis. Widely validated and accepted method.
Limitations The precise timing of membrane permeability changes relative to other apoptotic events can be cell-type and stimulus-dependent.The binding is calcium-dependent, requiring specific buffer conditions.

Experimental Workflows and Signaling Pathways

Experimental Workflow: Flow Cytometry

A common application for both YO-PRO-1 and Annexin V is the detection of apoptosis by flow cytometry. The general workflow is similar for both, often incorporating a viability dye like Propidium Iodide (PI) to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Fluorescent Probe(s) (YO-PRO-1/PI or Annexin V/PI) resuspend->stain incubate Incubate (Room Temp, Dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Data: - Live (Negative for both) - Early Apoptotic (YO-PRO-1+ / Annexin V+) - Late Apoptotic/Necrotic (Double Positive) acquire->analyze

Caption: Generalized experimental workflow for apoptosis detection by flow cytometry.

Signaling Pathway: Phosphatidylserine Externalization (Annexin V)

The externalization of phosphatidylserine is a tightly regulated process involving the activation of scramblase enzymes and the inactivation of flippase enzymes, often downstream of caspase activation.

G apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation flippase_inhibition Inhibition of Flippase (e.g., ATP11C) caspase_activation->flippase_inhibition scramblase_activation Activation of Scramblase (e.g., Xkr8) caspase_activation->scramblase_activation ps_externalization Phosphatidylserine (PS) Externalization flippase_inhibition->ps_externalization scramblase_activation->ps_externalization annexin_v_binding Annexin V Binding ps_externalization->annexin_v_binding G apoptotic_stimulus Apoptotic Stimulus atp_release ATP Release apoptotic_stimulus->atp_release p2x7_activation P2X7 Receptor Activation atp_release->p2x7_activation pore_formation Membrane Pore Formation p2x7_activation->pore_formation yopro1_entry YO-PRO-1 Entry & Nuclear Staining pore_formation->yopro1_entry

References

A Head-to-Head Comparison of YO-PRO-3 and TO-PRO-3 for Nuclear Counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, immunology, and drug development, precise localization of cellular components is paramount. Nuclear counterstaining is a fundamental technique in fluorescence microscopy and flow cytometry, providing essential context for the spatial distribution of proteins and other molecules of interest. Among the far-red fluorescent dyes, YO-PRO-3 and TO-PRO-3 are two commonly used carbocyanine-based nucleic acid stains. This guide provides an objective, data-driven comparison to aid in the selection of the optimal reagent for your specific experimental needs.

At a Glance: Key Differences and Recommendations

While both this compound and TO-PRO-3 are effective nuclear counterstains for fixed and permeabilized cells, a key distinction lies in their nuclear specificity. For applications demanding the highest degree of confidence in nuclear localization with minimal background, TO-PRO-3 is the recommended choice. In a direct comparison of eleven cyanine (B1664457) nucleic acid stains, while both dyes exhibited strong nuclear staining, only TO-PRO-3 demonstrated exclusive nuclear localization without any accompanying cytoplasmic signal[1]. This compound, in some instances, may show weak cytoplasmic staining[1].

Both dyes are characterized by high photostability, a critical feature for imaging applications that require prolonged exposure to excitation light[1].

Quantitative Data Summary

PropertyThis compoundTO-PRO-3
Excitation Maximum (DNA-bound) ~612 nm~642 nm
Emission Maximum (DNA-bound) ~631 nm~661 nm
Quantum Yield (DNA-bound) 0.16Not explicitly reported in a directly comparable manner
Cell Permeability Impermeant to live cellsImpermeant to live cells
Nuclear Specificity Strong nuclear staining, potential for weak cytoplasmic staining[1]High and specific nuclear staining with no cytoplasmic staining[1]
Photostability High[1]High[1]
DNA Binding Affinity Strong affinity for dsDNA (dissociation constants in the micromolar range)Very strong affinity for dsDNA (dissociation constants in the micromolar range)[2][3]

Experimental Protocols

Detailed methodologies for utilizing this compound and TO-PRO-3 as nuclear counterstains in a typical immunofluorescence workflow are provided below.

Immunofluorescence Staining Protocol with Nuclear Counterstaining

This protocol outlines the steps for immunofluorescently labeling a target protein and subsequently counterstaining the nucleus with either this compound or TO-PRO-3.

Materials:

  • Cells cultured on coverslips or in an imaging-compatible plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody diluted in Blocking Buffer

  • Fluorophore-conjugated secondary antibody diluted in Blocking Buffer

  • This compound Iodide (1 mM in DMSO) or TO-PRO-3 Iodide (1 mM in DMSO)

  • Mounting medium (an anti-fade mounting medium is recommended)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Gently wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.

  • Primary and Secondary Antibody Staining:

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining (Choose one):

    • This compound Staining:

      • Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM. A starting concentration of 1 µM is recommended.

      • Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

      • Wash the cells three times with PBS.

    • TO-PRO-3 Staining:

      • Prepare a working solution of TO-PRO-3 in PBS at a final concentration of 100 nM to 5 µM. A starting concentration of 1 µM is recommended[3].

      • Add the TO-PRO-3 staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light[3].

      • Wash the cells three times with PBS[3].

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for your secondary antibody's fluorophore and for either this compound (Excitation/Emission: ~612/631 nm) or TO-PRO-3 (Excitation/Emission: ~642/661 nm).

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical immunofluorescence experiment incorporating nuclear counterstaining.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Cell Culture Washing_PBS Wash with PBS Cell_Culture->Washing_PBS Fixation Fixation (e.g., 4% PFA) Washing_PBS->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstain (this compound or TO-PRO-3) Secondary_Ab->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: A generalized workflow for immunofluorescence with nuclear counterstaining.

Signaling Pathways and Logical Relationships

The utility of this compound and TO-PRO-3 as nuclear counterstains is based on a straightforward principle of cell membrane integrity. In live cells, the intact plasma membrane acts as a barrier, preventing the entry of these dyes. However, in fixed and permeabilized cells, the membrane is compromised, allowing the dyes to enter and bind to nucleic acids within the nucleus.

Staining_Principle cluster_cell_state Cell State cluster_dye_action Dye Action Live_Cell Live Cell (Intact Membrane) Dye_Exclusion Dye Excluded (No Staining) Live_Cell->Dye_Exclusion Fixed_Perm_Cell Fixed & Permeabilized Cell (Compromised Membrane) Dye_Entry Dye Enters Cell Fixed_Perm_Cell->Dye_Entry Nuclear_Staining Binds to Nuclear DNA (Fluorescence) Dye_Entry->Nuclear_Staining

Caption: Principle of nuclear counterstaining with membrane-impermeant dyes.

References

Validating Apoptosis: A Comparative Guide to YO-PRO-3 and Caspase-3 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of apoptosis are critical for research in numerous fields, including cancer biology, neurodegenerative diseases, and toxicology. Two widely utilized methods for assessing programmed cell death are the YO-PRO-3 assay, which detects late-stage apoptosis and necrosis through membrane permeability, and the caspase-3 assay, which measures the activity of a key executioner enzyme in the apoptotic cascade. This guide provides a comprehensive comparison of these two assays, offering insights into their principles, methodologies, and the validation of this compound data with the well-established caspase-3 activity measurement.

Principles of Detection: Complementary Views of Apoptosis

This compound is a cell-impermeant, far-red fluorescent nucleic acid stain.[1] In healthy cells, the intact plasma membrane excludes the dye. However, during the late stages of apoptosis and in necrotic cells, membrane integrity is compromised, allowing this compound to enter and stain the nucleus by intercalating with DNA, resulting in a significant increase in fluorescence.[1][2] This makes this compound a robust indicator of cell death associated with loss of membrane integrity.

Caspase-3, on the other hand, is a key executioner caspase that, once activated, orchestrates the dismantling of the cell by cleaving a multitude of cellular proteins.[3] The activation of caspase-3 from its inactive zymogen form is a hallmark of apoptosis.[3] Caspase-3 assays typically measure the proteolytic activity of the enzyme on a specific peptide substrate, providing a direct readout of this central apoptotic event.[3]

Therefore, while both assays detect apoptosis, they do so at different stages of the process. Caspase-3 activation is an earlier event in the apoptotic cascade, while the loss of membrane integrity detected by this compound is a later consequence of the execution phase.

Quantitative Data Comparison

The following table summarizes the key characteristics and performance metrics of this compound and caspase-3 assays, allowing for an at-a-glance comparison.

FeatureThis compound AssayCaspase-3 Assay
Principle Detects loss of plasma membrane integrity in late apoptotic/necrotic cells.[1]Measures the enzymatic activity of activated caspase-3.[3]
Apoptotic Stage Late-stage apoptosis, necrosis.[1][2]Mid- to late-stage apoptosis (execution phase).[3]
Detection Method Fluorescence Microscopy, Flow Cytometry.[1]Spectrophotometry (Colorimetric), Fluorometry, Luminometry.[3]
Assay Type Endpoint or kinetic (live-cell imaging).Typically endpoint (cell lysate), but live-cell reporters are available.
Sensitivity High for detecting membrane-compromised cells.High, with luminescent assays offering the highest sensitivity.[3]
Throughput Moderate to high (plate-based assays).High (plate-based assays).[3]
Multiplexing Feasible with other fluorescent probes in different spectral channels.[2]Possible with other assays, depending on the detection method.

Experimental Protocols

Detailed methodologies for performing both this compound staining and a colorimetric caspase-3 assay are provided below. These protocols serve as a general guideline and may require optimization for specific cell types and experimental conditions.

This compound Staining for Flow Cytometry

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest

  • Apoptosis-inducing agent

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.

  • Cell Harvest: Harvest cells and wash them once with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin-Binding Buffer or PBS at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining: Add this compound to the cell suspension to a final concentration of 200-500 nM.[1]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[1]

  • Analysis: Analyze the stained cells on a flow cytometer without washing. Use the appropriate laser and filters for this compound (e.g., excitation at 594 nm and emission at 631 nm).[1]

Colorimetric Caspase-3 Assay

Materials:

  • Caspase-3 Assay Kit (Colorimetric), which typically includes:

    • Cell Lysis Buffer

    • 2X Reaction Buffer with DTT

    • Caspase-3 substrate (e.g., DEVD-pNA)

  • Cells of interest

  • Apoptosis-inducing agent

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent.

  • Cell Lysis:

    • Pellet 2-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[3]

    • Incubate on ice for 10 minutes.[3]

    • Centrifuge to pellet the debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.[3]

    • Add 50 µL of cell lysate (containing 100-200 µg of protein) to the wells.[3]

    • Add 5 µL of the Caspase-3 substrate.[3]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[3]

Mandatory Visualizations

To further elucidate the relationship between caspase-3 activation and this compound staining, the following diagrams illustrate the key signaling pathway and experimental workflows.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase_8 Caspase-8 DISC->Caspase_8 Procaspase_8 Procaspase-8 Procaspase_8->DISC Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 cleavage DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Procaspase_9 Procaspase-9 Procaspase_9->Apoptosome Caspase_9->Procaspase_3 cleavage Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 Substrates Cellular Substrates (e.g., PARP) Caspase_3->Substrates cleavage Membrane_Integrity Loss of Membrane Integrity Substrates->Membrane_Integrity YO_PRO_3 This compound Influx Membrane_Integrity->YO_PRO_3

Caption: Apoptosis signaling pathways leading to caspase-3 activation and membrane permeability.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_yopro This compound Assay cluster_caspase Caspase-3 Assay cluster_validation Data Validation Cell_Culture Cell Culture Apoptosis_Induction Induce Apoptosis (e.g., with Staurosporine) Cell_Culture->Apoptosis_Induction Harvest_Wash_Y Harvest & Wash Cells Apoptosis_Induction->Harvest_Wash_Y Harvest_Lysis_C Harvest & Lyse Cells Apoptosis_Induction->Harvest_Lysis_C Stain_Y Stain with this compound Harvest_Wash_Y->Stain_Y Analyze_Y Analyze by Flow Cytometry or Microscopy Stain_Y->Analyze_Y Correlation Correlate Caspase-3 Activity with this compound Positive Population Analyze_Y->Correlation Protein_Quant Protein Quantification Harvest_Lysis_C->Protein_Quant Assay_Reaction_C Add Substrate & Incubate Protein_Quant->Assay_Reaction_C Analyze_C Measure Absorbance/ Fluorescence/Luminescence Assay_Reaction_C->Analyze_C Analyze_C->Correlation

Caption: Comparative experimental workflow for this compound and caspase-3 assays.

Validation and Interpretation

Validating this compound apoptosis data with a caspase-3 assay provides a more complete picture of the cell death process. An increase in the this compound positive population should correlate with an increase in caspase-3 activity. However, it is important to consider the kinetics of apoptosis. Caspase-3 activation may peak earlier than the maximum percentage of this compound positive cells is observed. Therefore, time-course experiments are highly recommended to establish the temporal relationship between these two events for a specific cell type and apoptosis-inducing agent.

References

A Comparative Guide to YO-PRO-3 Staining and TUNEL Assay for DNA Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the study of programmed cell death, or apoptosis, the detection of DNA fragmentation is a key indicator of the final execution phase. Among the various methods available to researchers, YO-PRO-3 staining and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay are two prominent techniques. This guide provides an objective comparison of their principles, methodologies, and applications, supported by experimental data, to assist researchers in selecting the most appropriate assay for their needs.

Principle of Detection

This compound Staining: this compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1][2] In healthy, viable cells, the intact plasma membrane prevents the entry of this compound.[1][2] However, during the late stages of apoptosis or necrosis, the integrity of the plasma membrane becomes compromised.[1][3] This allows this compound to enter the cell, where it intercalates with double-stranded DNA (dsDNA) and exhibits a significant increase in fluorescence.[4] Therefore, this compound staining identifies cells with permeable membranes, a characteristic feature of late-stage apoptosis and necrosis.[2]

TUNEL Assay: The TUNEL assay is a method for directly detecting DNA fragmentation.[5][6] It relies on the enzyme Terminal deoxynucleotidyl transferase (TdT), which catalyzes the attachment of labeled deoxynucleotides (commonly dUTPs) to the 3'-hydroxyl (3'-OH) termini of DNA breaks.[5] These incorporated nucleotides are either directly conjugated to a fluorophore or tagged with a molecule like biotin (B1667282) or BrdU, which can then be detected by a fluorescently labeled streptavidin or antibody, respectively. This technique provides a direct measure of the DNA cleavage that is a hallmark of apoptosis.[7]

Quantitative Data Summary

FeatureThis compound StainingTUNEL Assay
Primary Target Cells with compromised plasma membrane integrity.[2]3'-hydroxyl ends of fragmented DNA.[5]
Stage of Apoptosis Late-stage apoptosis and necrosis.[1]Primarily late-stage apoptosis, but can detect earlier DNA breaks.[8][9]
Specificity Stains both late apoptotic and necrotic cells.[2]Highly selective for apoptotic cells over necrotic cells or cells with DNA damage from other sources, though it can label other forms of DNA breaks.[8][10]
Detection Method Flow cytometry, Fluorescence microscopy.[11]Flow cytometry, Fluorescence microscopy, Light microscopy (with chromogenic substrates).
Cell State Live or fixed cells.[11]Fixed and permeabilized cells or tissue sections.[12]
Advantages Simple, no-wash staining protocol.[11] Can be used for real-time imaging.[11]Specific for DNA fragmentation.[12] Versatile for use with various sample types.[12] Provides quantitative analysis of apoptosis.[12]
Disadvantages Does not differentiate between late apoptosis and necrosis without co-staining.[2]Can label non-apoptotic DNA breaks.[8] More complex and time-consuming protocol.[7]
Spectral Properties Excitation/Emission (DNA-bound): ~612 nm / ~631 nm.[4]Dependent on the fluorophore-conjugated dUTP used (e.g., FITC, Alexa Fluor dyes).

Signaling Pathway and Experimental Workflows

The process of apoptosis culminates in DNA fragmentation, which is the basis for detection by both this compound (indirectly) and TUNEL (directly).

G cluster_0 Apoptotic Stimuli (Intrinsic/Extrinsic) cluster_1 Caspase Cascade cluster_2 Execution Phase Stimuli e.g., DNA damage, death receptor ligation Caspase_Activation Initiator Caspases (e.g., Caspase-8, -9) activate Executioner Caspases (e.g., Caspase-3) Stimuli->Caspase_Activation DFF40_Activation Caspase-3 cleaves DFF45, activating DFF40 (CAD) Caspase_Activation->DFF40_Activation Membrane_Alteration Phosphatidylserine externalization, Membrane blebbing Caspase_Activation->Membrane_Alteration DNA_Fragmentation DFF40/CAD translocates to nucleus and cleaves DNA into fragments DFF40_Activation->DNA_Fragmentation Membrane_Permeability Loss of plasma membrane integrity Membrane_Alteration->Membrane_Permeability

Apoptotic signaling cascade leading to DNA fragmentation and membrane permeability.

The experimental workflows for this compound staining and the TUNEL assay differ significantly in their complexity and required steps.

G cluster_yopro This compound Staining Workflow cluster_tunel TUNEL Assay Workflow Y_Start Start: Cell Suspension Y_Stain Add this compound Staining Solution Y_Start->Y_Stain Y_Incubate Incubate (15-30 min) Y_Stain->Y_Incubate Y_Analyze Analyze (Flow Cytometry/Microscopy) Y_Incubate->Y_Analyze T_Start Start: Cell/Tissue Sample T_Fix Fixation (e.g., Paraformaldehyde) T_Start->T_Fix T_Perm Permeabilization (e.g., Triton X-100) T_Fix->T_Perm T_TUNEL_Reaction Incubate with TdT Enzyme and Labeled dUTPs T_Perm->T_TUNEL_Reaction T_Detect Detection (e.g., Streptavidin-Fluorophore) T_TUNEL_Reaction->T_Detect T_Wash Wash Steps T_Detect->T_Wash T_Analyze Analyze (Flow Cytometry/Microscopy) T_Wash->T_Analyze

Comparison of experimental workflows for this compound staining and TUNEL assay.

Experimental Protocols

This compound Staining for Flow Cytometry

This protocol is adapted for distinguishing between live, apoptotic, and necrotic cells, often in conjunction with a vital dye like Propidium Iodide (PI).

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution in water)

  • 1X Annexin-Binding Buffer or PBS

  • Cell suspension

Procedure:

  • Cell Preparation: Induce apoptosis in the cell line of interest. Harvest and wash the cells once with cold PBS. Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[2]

  • Incubation: Gently vortex the cell suspension and incubate on ice for 15-30 minutes, protected from light.[1][13]

  • Analysis: Analyze the stained cells on a flow cytometer without washing.[1] Use appropriate laser lines and emission filters for this compound (e.g., excited around 612 nm, emission detected around 631 nm) and PI.[13]

Fluorescent TUNEL Assay for Microscopy

This protocol outlines the general steps for detecting DNA fragmentation in adherent cells.

Materials:

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.25% Triton™ X-100 in PBS (Permeabilization Reagent)

  • TdT Reaction Buffer

  • TdT Enzyme

  • Fluorescently labeled dUTP (e.g., EdUTP)

  • Staining Buffer (e.g., containing a fluorescent azide (B81097) for click chemistry with EdUTP)

  • Nuclear counterstain (e.g., Hoechst 33342)

Procedure:

  • Sample Preparation: Culture cells on coverslips or in imaging dishes.

  • Fixation: Remove the culture medium and wash the cells once with PBS. Add the fixative solution to cover the cells and incubate for 15 minutes at room temperature.[10][14]

  • Permeabilization: Remove the fixative and wash the cells. Add the permeabilization reagent and incubate for 20 minutes at room temperature.[10]

  • TUNEL Reaction: Wash the samples. Add the TdT reaction buffer and incubate for 10 minutes.[10] Then, add the TdT reaction cocktail containing the TdT enzyme and labeled dUTP. Incubate for 60 minutes at 37°C in a humidified chamber.[10]

  • Detection: Wash the samples. If using an indirect detection method (like EdUTP and a fluorescent azide), add the staining solution and incubate for 30 minutes at room temperature, protected from light.[14]

  • Nuclear Staining: Wash the samples. Add a nuclear counterstain like Hoechst 33342 and incubate for 15 minutes.[10]

  • Imaging: Wash the samples and image using a fluorescence microscope with the appropriate filter sets.

Conclusion

Both this compound staining and the TUNEL assay are powerful tools for detecting cell death. The choice between them depends on the specific experimental question.

  • This compound staining is a rapid and straightforward method ideal for high-throughput screening of late-stage apoptotic and necrotic cell populations by flow cytometry. Its primary limitation is the inability to distinguish between these two forms of cell death without the use of additional markers.

  • The TUNEL assay offers a more direct and specific measurement of DNA fragmentation, a definitive hallmark of apoptosis.[9] While the protocol is more involved, its versatility across different sample types and its ability to be quantified at the single-cell level make it a robust choice for detailed studies of apoptosis.[12] However, researchers should be aware of the potential for false positives from non-apoptotic DNA breaks.[8]

Ultimately, a multi-parametric approach, potentially combining one of these assays with markers of early apoptosis (e.g., Annexin V), can provide the most comprehensive and reliable characterization of apoptotic events.

References

SYTOX Green as a Viable Alternative to YO-PRO-3 for Cell Viability Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for assessing cell viability, the choice of fluorescent stain is critical. This guide provides an objective comparison of two widely used cell-impermeant nucleic acid stains: SYTOX Green and YO-PRO-3. By examining their performance characteristics, supported by experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to select the optimal reagent for their specific applications.

Both SYTOX Green and this compound are vital dyes that effectively discriminate between live and dead cells based on plasma membrane integrity. In healthy, viable cells, the intact cell membrane prevents the entry of these dyes. However, in cells with compromised membranes—a hallmark of late-stage apoptosis and necrosis—these stains can enter, bind to nucleic acids, and exhibit a significant increase in fluorescence upon excitation. This fundamental principle makes them invaluable tools for cell health assessment in various platforms, including fluorescence microscopy, flow cytometry, and microplate-based assays.

Performance Characteristics: A Side-by-Side Comparison

To facilitate a clear understanding of their respective capabilities, the quantitative performance data for SYTOX Green and this compound are summarized below.

PropertySYTOX GreenThis compound
Excitation Maximum (with DNA) ~504 nm[1]~612 nm[2]
Emission Maximum (with DNA) ~523 nm[1]~631 nm[2][3]
Fluorescence Enhancement (upon DNA binding) >500-fold[1]20- to 200-fold (for the "3-series" of monomeric cyanine (B1664457) dyes)[2]
Quantum Yield (bound to dsDNA) Not explicitly reported0.16[4]
Cell Permeability Impermeant to live cells[1]Impermeant to live cells[2]
Cytotoxicity Low at working concentrations[5]Low at working concentrations[5]

Mechanism of Action and Cellular Uptake

Both SYTOX Green and this compound are nucleic acid intercalators. Their mechanism of action relies on the loss of plasma membrane integrity, a key event in cell death.

SYTOX Green: This high-affinity nucleic acid stain is effectively excluded from live cells. Upon membrane compromise, it enters the cell and binds to DNA, resulting in a dramatic increase in its fluorescence quantum yield.

This compound: As a carbocyanine-based monomeric nucleic acid stain, this compound is also cell-impermeant.[2] Its entry into cells with compromised membranes is a hallmark of late-stage apoptosis and necrosis.[4] Interestingly, the uptake of the related dye, YO-PRO-1, has been linked to the activation of the P2X7 receptor, an ATP-gated ion channel that can form pores in the cell membrane. This suggests a potential specific pathway for the entry of YO-PRO family dyes in certain cell types during early apoptosis.

Below is a diagram illustrating the general mechanism of viability staining with these cell-impermeant dyes.

Mechanism of Viability Staining cluster_live Live Cell cluster_dead Dead/Apoptotic Cell LiveCell Intact Membrane DyeOutside SYTOX Green or this compound DyeOutside->LiveCell No Entry DeadCell Compromised Membrane DyeInside Dye Enters DeadCell->DyeInside Entry Nucleus Nucleus (DNA) DyeInside->Nucleus Binds to DNA Fluorescence Fluorescence Nucleus->Fluorescence Fluorescence

Cell viability staining mechanism.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for using SYTOX Green and this compound in fluorescence microscopy and flow cytometry.

Fluorescence Microscopy Workflow

Fluorescence Microscopy Workflow Start Start: Culture Cells Induce Induce Cell Death (e.g., drug treatment) Start->Induce Wash1 Wash Cells with PBS Induce->Wash1 Stain Stain with SYTOX Green or this compound Wash1->Stain Wash2 Wash to Remove Excess Dye Stain->Wash2 Image Image with Fluorescence Microscope Wash2->Image Analyze Analyze Images (Quantify dead cells) Image->Analyze Flow Cytometry Workflow Start Start: Cell Suspension Induce Induce Cell Death Start->Induce Stain Stain with SYTOX Green or this compound Induce->Stain Incubate Incubate (protected from light) Stain->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze Gate Gate on Live/Dead Populations Analyze->Gate

References

Unveiling Apoptosis: A Comparative Guide to YO-PRO-3 Staining and its Correlation with Cellular Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis are critical for advancing our understanding of cellular processes and developing novel therapeutics. This guide provides a comprehensive comparison of YO-PRO-3, a fluorescent dye for identifying apoptotic cells, with other common methods. We delve into the correlation between this compound staining and the distinct morphological changes that characterize programmed cell death, supported by experimental data and detailed protocols.

The Principle of this compound Staining: A Gateway into the Apoptotic Cell

This compound is a cell-impermeant, far-red fluorescent nucleic acid stain that serves as a robust indicator of late-stage apoptosis and necrosis.[1] In healthy, viable cells, the integrity of the plasma membrane effectively excludes this compound. However, a key event in the progression of apoptosis is the loss of this membrane integrity. This compromise allows this compound to enter the cell, where it intercalates with double-stranded DNA, leading to a significant increase in its fluorescence and brightly staining the nucleus.[1][2] This mechanism forms the basis of its use in distinguishing apoptotic cells from their healthy counterparts.

The entry of this compound into apoptotic cells is linked to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. This activation can lead to the opening of specific channels on the cell surface, such as pannexin channels and P2X7 receptors, creating pores large enough for this compound to pass through.[3]

Correlating this compound Fluorescence with Apoptotic Morphology

The progression of apoptosis is accompanied by a series of well-defined morphological changes. This compound staining directly correlates with these late-stage events:

  • Membrane Blebbing and Permeabilization: Early apoptotic cells may still exclude this compound. However, as the apoptotic process continues, the cell membrane begins to bleb and loses its selective permeability. It is at this stage that this compound can enter the cell.

  • Nuclear Condensation and Fragmentation: A hallmark of apoptosis is the condensation of chromatin (pyknosis) and the subsequent fragmentation of the nucleus (karyorrhexis).[4] As this compound stains the nuclear DNA, its fluorescence highlights these morphological changes, allowing for their visualization.

  • Apoptotic Bodies: In the final stages, the cell breaks down into smaller, membrane-bound fragments called apoptotic bodies. These bodies contain fragments of the nucleus and other cellular components and will stain brightly with this compound.

Comparative Analysis: this compound vs. Alternative Apoptosis Probes

While this compound is a powerful tool, a multi-faceted approach to apoptosis detection is often recommended for data validation.[5] Below is a comparison of this compound with other commonly used apoptosis detection reagents.

AssayPrincipleStage of Apoptosis DetectedAdvantagesLimitations
This compound Enters cells with compromised plasma membranes and stains nuclear DNA.[1][2]Late-stage apoptosis, necrosis.[1]- Simple, no-wash protocols available.[5] - Far-red fluorescence minimizes spectral overlap with other common fluorophores.[3][6] - Suitable for both flow cytometry and fluorescence microscopy.[1][5]- Does not distinguish between late apoptosis and necrosis without the use of a viability dye like Propidium Iodide (PI).[5]
Annexin V Binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane.[1][7]Early to mid-stage apoptosis.[1]- Detects one of the earliest events in apoptosis.[7] - Can be conjugated to various fluorophores for multiplexing.- Requires specific binding buffer containing calcium.[8] - Staining can be transient.
Propidium Iodide (PI) A fluorescent intercalating agent that is excluded by viable cells and enters cells with severely compromised membranes.[6]Late-stage apoptosis, necrosis.[6]- Inexpensive and widely used.[9] - Bright red fluorescence.- Broad emission spectrum can lead to spectral overlap.[6] - Does not distinguish between late apoptosis and necrosis.[10]
Caspase-3/7 Assays Fluorogenic substrates that are cleaved by activated caspase-3 and -7, releasing a fluorescent molecule.[7][11]Mid-stage apoptosis (execution phase).- Directly measures the activity of key executioner caspases. - Available in various colors for live-cell imaging and flow cytometry.- Caspase activation can occur in cellular processes other than apoptosis.
TUNEL Assay TdT-mediated dUTP nick end labeling detects DNA fragmentation.[12]Late-stage apoptosis.- Highly specific for the DNA fragmentation characteristic of late apoptosis.- Can be prone to false positives in necrotic cells or cells with DNA damage. - Typically requires cell fixation and permeabilization.

Spectral Properties of Common Apoptosis Dyes

DyeExcitation Maximum (nm)Emission Maximum (nm)
This compound 612[1]631[1]
Annexin V-FITC 494518
Propidium Iodide (PI) 535[10]617[10]
7-AAD 546[11]647[11]
YO-PRO-1 491[13]509[13]

Experimental Protocols

Protocol 1: Apoptosis Detection by Flow Cytometry using this compound and Propidium Iodide

This protocol allows for the distinction between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (PI) (1 mg/mL solution)

  • 1X Annexin-Binding Buffer

  • Cell suspension (1 x 10^6 cells/mL)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include an untreated control group.

  • Cell Preparation: Harvest cells and wash once with cold PBS. Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining: Add this compound to the cell suspension to a final concentration of 200-500 nM. Add PI to a final concentration of 1-2 µg/mL.[1][9]

  • Incubation: Gently vortex and incubate for 15-30 minutes on ice or at room temperature, protected from light.[1]

  • Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer without washing. Use appropriate laser lines and emission filters for this compound (e.g., excitation at 561 nm or 640 nm) and PI (e.g., excitation at 488 nm).[1]

Data Interpretation:

  • Live cells: Negative for both this compound and PI.

  • Early apoptotic cells: Positive for this compound and negative for PI (in some cell types, YO-PRO-1 is a better marker for early apoptosis).

  • Late apoptotic/necrotic cells: Positive for both this compound and PI.

Protocol 2: Apoptosis Detection by Fluorescence Microscopy using this compound

This protocol is for visualizing apoptotic cells in adherent or suspension cultures.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells of interest

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere if necessary.[1]

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent.

  • Preparation of Staining Solution: Prepare a working solution of this compound in complete cell culture medium or PBS at a final concentration of 200-500 nM.[1]

  • Staining: Remove the culture medium, wash once with PBS, and add the this compound staining solution to the cells. Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[1]

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS.[1]

  • Imaging: Immediately image the cells using a fluorescence microscope. Live cells will show little to no fluorescence, while late-stage apoptotic and necrotic cells will exhibit bright far-red nuclear staining.[1]

Visualizing Cellular Pathways and Workflows

To better understand the processes involved in this compound staining and apoptosis detection, the following diagrams illustrate key pathways and experimental flows.

G Mechanism of this compound Entry in Apoptotic Cells Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase-3 Activation Apoptotic_Stimulus->Caspase_Activation Channel_Opening Pannexin/P2X7 Channel Opening Caspase_Activation->Channel_Opening YO_PRO_3_Entry This compound Enters Cell Channel_Opening->YO_PRO_3_Entry DNA_Binding Binds to Nuclear DNA YO_PRO_3_Entry->DNA_Binding Fluorescence Bright Far-Red Fluorescence DNA_Binding->Fluorescence

Caption: Mechanism of this compound uptake during apoptosis.

G Experimental Workflow for Apoptosis Detection Start Start: Cell Culture Induce_Apoptosis Induce Apoptosis Start->Induce_Apoptosis Harvest_Cells Harvest and Wash Cells Induce_Apoptosis->Harvest_Cells Stain_Cells Stain with this compound and PI Harvest_Cells->Stain_Cells Acquire_Data Data Acquisition (Flow Cytometry or Microscopy) Stain_Cells->Acquire_Data Analyze_Data Data Analysis and Interpretation Acquire_Data->Analyze_Data

Caption: A typical experimental workflow for apoptosis detection.

G Comparison of Apoptosis Detection Markers Apoptosis Apoptosis Early_Events Early Events Apoptosis->Early_Events Mid_Events Mid Events Apoptosis->Mid_Events Late_Events Late Events Apoptosis->Late_Events PS_Exposure Phosphatidylserine Exposure (Annexin V) Early_Events->PS_Exposure Caspase_Activation Caspase-3/7 Activation (Fluorogenic Substrates) Mid_Events->Caspase_Activation Membrane_Permeabilization Membrane Permeabilization (this compound) Late_Events->Membrane_Permeabilization DNA_Fragmentation DNA Fragmentation (TUNEL Assay) Late_Events->DNA_Fragmentation

Caption: Temporal relationship of key apoptotic events and their detection methods.

References

Distinguishing Late Apoptotic and Necrotic Cells: A Comparative Guide to YO-PRO-3 and 7-AAD

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular analysis, accurate differentiation between late apoptotic and necrotic cells is crucial for understanding disease mechanisms and evaluating drug efficacy. Both YO-PRO-3 and 7-Aminoactinomycin D (7-AAD) are widely utilized fluorescent dyes that serve as reliable markers for cells that have lost plasma membrane integrity, a hallmark of these terminal stages of cell death. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences and Spectral Properties

Both this compound and 7-AAD are cell-impermeant nucleic acid stains that only enter cells with compromised plasma membranes. Upon binding to DNA, their fluorescence emission increases significantly, allowing for the identification of late apoptotic and necrotic cells by flow cytometry or fluorescence microscopy. While they share a similar application, their distinct spectral properties are a key differentiating factor.

FeatureThis compound7-AAD
Primary Application Dead/Late Apoptotic/Necrotic Cell StainDead/Late Apoptotic/Necrotic Cell Stain[1]
Mechanism of Action Intercalates into DNA of membrane-compromised cells.Intercalates into GC-rich regions of double-stranded DNA in cells with compromised membranes.[2][3]
Excitation Maximum ~612 nm[4][5]~546 nm[6]
Emission Maximum ~631 nm[4][5]~647 nm[6]
Optimal Laser 561 nm or 640 nm488 nm or 561 nm[6]
Emission Color Far-RedFar-Red
Multicolor Panel Friendliness High (minimal spectral overlap with common green and red fluorophores)Good (can be used with FITC and PE, but compensation may be required)

Principles of Detection: Loss of Membrane Integrity

The fundamental principle behind the use of both this compound and 7-AAD lies in the progressive loss of plasma membrane integrity during the later stages of apoptosis and in necrosis.

Cell Death Pathways Leading to Membrane Permeabilization cluster_0 Apoptosis cluster_1 Necrosis Caspase Activation Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Membrane Blebbing Membrane Blebbing DNA Fragmentation->Membrane Blebbing Late Apoptosis Late Apoptosis Membrane Blebbing->Late Apoptosis Loss of Membrane Integrity Loss of Membrane Integrity Late Apoptosis->Loss of Membrane Integrity Cellular Injury Cellular Injury Loss of ATP Loss of ATP Cellular Injury->Loss of ATP Ion Pump Failure Ion Pump Failure Loss of ATP->Ion Pump Failure Cell Swelling Cell Swelling Ion Pump Failure->Cell Swelling Necrosis Necrosis Cell Swelling->Necrosis Necrosis->Loss of Membrane Integrity Dye Influx Dye Influx Loss of Membrane Integrity->Dye Influx This compound / 7-AAD This compound / 7-AAD Dye Influx->this compound / 7-AAD Fluorescent Signal Fluorescent Signal This compound / 7-AAD->Fluorescent Signal binds to DNA

Cell death pathways leading to dye influx.

In late-stage apoptosis, the cell membrane becomes permeable, allowing the influx of these dyes. Necrotic cells, characterized by a rapid loss of membrane integrity due to injury, are also readily stained.

Experimental Workflow for Distinguishing Cell Populations

To differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations, this compound or 7-AAD is often used in conjunction with a marker of early apoptosis, such as Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Flow Cytometry Workflow for Apoptosis Detection cluster_0 Cell Populations Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Harvest & Wash Cells Harvest & Wash Cells Induce Apoptosis->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Stain with Annexin V Stain with Annexin V Resuspend in Binding Buffer->Stain with Annexin V Stain with this compound or 7-AAD Stain with this compound or 7-AAD Stain with Annexin V->Stain with this compound or 7-AAD Incubate Incubate Stain with this compound or 7-AAD->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis Live Annexin V (-) Dye (-) Flow Cytometry Analysis->Live Early Apoptotic Annexin V (+) Dye (-) Flow Cytometry Analysis->Early Apoptotic Late Apoptotic / Necrotic Annexin V (+) Dye (+) Flow Cytometry Analysis->Late Apoptotic / Necrotic Necrotic Annexin V (-) Dye (+) Flow Cytometry Analysis->Necrotic

Distinguishing cell populations by co-staining.

This dual-staining strategy allows for the clear separation of four distinct cell populations:

  • Live cells: Annexin V-negative and this compound/7-AAD-negative.

  • Early apoptotic cells: Annexin V-positive and this compound/7-AAD-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and this compound/7-AAD-positive.

  • Primarily necrotic cells: Annexin V-negative and this compound/7-AAD-positive.

Experimental Protocol: Flow Cytometry Analysis of Apoptosis

This protocol provides a general framework for using either this compound or 7-AAD in combination with Annexin V for the analysis of apoptosis by flow cytometry.

Materials:

  • Cells of interest (suspension or adherent)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • 1X Annexin-binding buffer

  • Annexin V conjugate (e.g., Annexin V-FITC)

  • This compound Iodide (1 mM solution in DMSO) or 7-AAD (1 mg/mL solution)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line using a known method. Include both positive (treated) and negative (untreated) control samples.

    • Harvest cells (by centrifugation for suspension cells or gentle trypsinization for adherent cells).

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Add 5 µL of the Annexin V conjugate to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add either this compound to a final concentration of 0.1 µM or 5-10 µL of the 7-AAD staining solution to the cell suspension.[2]

    • Incubate for an additional 15-30 minutes at room temperature, protected from light. Do not wash the cells after adding this compound or 7-AAD.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer immediately.

    • For Annexin V-FITC, use a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission.

    • For this compound, use a 561 nm or 640 nm laser for excitation and a 660/20 nm bandpass filter for emission.[2]

    • For 7-AAD, use a 488 nm or 561 nm laser for excitation and a 650 nm long-pass or 670/30 nm bandpass filter for emission.

    • Set up appropriate compensation controls for multicolor analysis.

Conclusion

Both this compound and 7-AAD are effective and reliable probes for identifying late apoptotic and necrotic cells. The choice between them largely depends on the specific experimental setup, particularly the other fluorochromes being used in a multicolor panel. This compound, with its far-red emission and excitation by lasers that are often less utilized for common fluorophores, can be advantageous in minimizing spectral overlap. 7-AAD, being excitable by the common 488 nm laser, is a convenient option for many standard flow cytometer configurations. Researchers should consider the spectral properties of each dye in the context of their available instrumentation and experimental design to ensure optimal data quality.

References

YO-PRO-3 vs. Propidium Iodide: A Comparative Guide for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular analysis, the accurate detection and differentiation of apoptotic and necrotic cells are paramount for researchers in fundamental biology and drug development. While propidium (B1200493) iodide (PI) has long been a stalwart for identifying non-viable cells, newer fluorescent probes like YO-PRO-3 offer distinct advantages, particularly for discerning the nuanced stages of programmed cell death. This guide provides an objective comparison of this compound and propidium iodide, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their apoptosis assays.

Distinguishing Apoptotic Stages: The Core Advantage of this compound

The primary advantage of this compound over propidium iodide lies in its ability to penetrate the plasma membranes of cells in earlier stages of apoptosis.[1] Healthy, viable cells maintain an intact plasma membrane that excludes both dyes.[2] During the initial phases of apoptosis, cellular changes lead to an increase in plasma membrane permeability.[2] this compound can enter these early apoptotic cells, while propidium iodide is generally excluded until the later stages of apoptosis or necrosis when membrane integrity is severely compromised.[1] This differential permeability allows for a clearer distinction between early and late apoptotic events.

Another significant benefit of this compound is its far-red fluorescence, which minimizes spectral overlap with other common fluorophores used in multicolor flow cytometry and fluorescence microscopy.[1] This makes it an excellent choice for complex, multi-parameter experiments.

Quantitative Data Summary

The selection of an appropriate fluorescent probe is critical for the design and interpretation of apoptosis experiments. The following tables summarize the key quantitative data for this compound and propidium iodide.

FeatureThis compoundPropidium Iodide (PI)
Primary Application Dead/Late Apoptotic/Necrotic Cell StainDead/Necrotic Cell Stain
Mechanism of Action Intercalates into DNA of membrane-compromised cells.Intercalates into DNA and RNA of membrane-compromised cells.[1]
Membrane Permeability Impermeant to live cells, gains entry into early apoptotic cells with compromised plasma membranes.[1]Strictly impermeant to live and early apoptotic cells; only enters cells with severely compromised membranes (late apoptotic/necrotic).[1]
Apoptosis/Necrosis Distinction Can be used to distinguish early/late apoptosis from necrosis, often in combination with a live-cell stain.[1]Primarily identifies late apoptotic and necrotic cells. When used with markers of early apoptosis (e.g., Annexin V), it can distinguish between different stages of cell death.[1]
Spectral Properties Far-red fluorescence, minimizing spectral overlap.[1]Broad emission spectrum with significant overlap with common fluorochromes like PE.[1]
Multicolor Panel Friendliness HighModerate
Spectral PropertyThis compoundPropidium Iodide (PI)
Excitation Maximum (DNA-bound) 612 nm[3][4]~535 nm
Emission Maximum (DNA-bound) 631 nm[3][4]~617 nm[5]
Recommended Excitation Laser 594 nm or 633 nm[2]488 nm[5]
Recommended Emission Filter ~660/20 nm bandpass[2]>670 nm longpass or ~610/20 nm bandpass

Signaling Pathways and Experimental Workflows

The differential uptake of this compound and propidium iodide is a direct consequence of the progressive loss of plasma membrane integrity during cell death.

Differential Dye Uptake in Apoptosis and Necrosis cluster_0 Cell State cluster_1 Dye Permeability Live Live Cell (Intact Membrane) EarlyApop Early Apoptotic Cell (Increased Permeability) Live->EarlyApop Apoptotic Stimulus YP_no This compound Excluded Live->YP_no PI_no PI Excluded Live->PI_no LateApop Late Apoptotic/Necrotic Cell (Compromised Membrane) EarlyApop->LateApop Progression YP_in This compound Enters EarlyApop->YP_in PI_no2 PI Excluded EarlyApop->PI_no2 YP_in2 This compound Enters LateApop->YP_in2 PI_in PI Enters LateApop->PI_in

Caption: Differential uptake of this compound and PI during cell death.

A typical workflow for an apoptosis assay using these dyes involves cell treatment, staining, and analysis by flow cytometry or fluorescence microscopy.

Apoptosis Assay Experimental Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Start: Cell Culture induce Induce Apoptosis (e.g., with Staurosporine) start->induce harvest Harvest and Wash Cells induce->harvest stain Stain with this compound and/or PI harvest->stain incubate Incubate (15-30 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry or Fluorescence Microscopy incubate->analyze interpret Data Interpretation: Live, Apoptotic, Necrotic Populations analyze->interpret

Caption: General workflow for an apoptosis assay.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following are detailed methodologies for using this compound and propidium iodide for apoptosis detection.

Protocol 1: Apoptosis Detection by Flow Cytometry

This protocol is designed to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (1 mg/mL solution in water)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Binding Buffer (e.g., Annexin V Binding Buffer)

  • Cell suspension at 1 x 10⁶ cells/mL

  • Flow cytometer with appropriate lasers (e.g., 488 nm, 561 nm, or 633 nm)

Procedure:

  • Cell Preparation: Induce apoptosis in your cell line of interest using a known method. Include both positive and negative (untreated) control samples. Harvest cells and wash once with cold PBS.

  • Cell Suspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

  • Staining:

    • For this compound and PI co-staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.[6]

    • For PI only staining: Add PI to the cell suspension to a final concentration of 1-2 µg/mL.[7]

  • Incubation: Gently vortex the tubes to mix and incubate for 15-30 minutes on ice or at room temperature, protected from light.[2][3]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible after incubation.

    • Excite this compound with a 594 nm or 633 nm laser and collect emission using a filter appropriate for far-red fluorescence (e.g., 660/20 nm).[2][3]

    • Excite PI with a 488 nm laser and collect emission using a filter for red fluorescence (e.g., >670 nm longpass or 610/20 nm).[3]

    • Use unstained and single-stained controls to set up compensation correctly.

Data Interpretation:

  • Live cells: Negative for both this compound and PI.

  • Early apoptotic cells: Positive for this compound and negative for PI.

  • Late apoptotic/necrotic cells: Positive for both this compound and PI.

Protocol 2: Apoptosis Detection by Fluorescence Microscopy

This protocol is suitable for visualizing cells with compromised membrane integrity.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Propidium Iodide (1 mg/mL solution in water)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells under conditions that may induce cell death. Gently wash the cells twice with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS or an appropriate buffer at a final concentration of 200-500 nM.[8]

    • If using PI, a final concentration of 1-2 µg/mL is recommended.[7]

  • Incubation: Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[8]

  • Washing: Gently wash the cells two to three times with PBS.[8]

  • Imaging: Immediately image the cells using a fluorescence microscope.

Data Interpretation:

  • Live cells: Will show little to no fluorescence.

  • Early apoptotic cells (with this compound): Will exhibit bright far-red nuclear staining.

  • Late apoptotic/necrotic cells: Will exhibit bright red nuclear staining with PI and far-red staining with this compound.

References

Comparative Analysis of YO-PRO-3 with other Cyanine Dyes for Cell Death Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate assessment of cell viability and the differentiation between apoptosis and necrosis are fundamental to a wide range of research areas, from fundamental cell biology to drug discovery. Cyanine (B1664457) dyes have emerged as indispensable tools for this purpose, offering sensitive and reliable methods for identifying cells in various stages of death. This guide provides a comprehensive comparative analysis of YO-PRO-3 with other commonly used cyanine dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate dye for your research needs.

Mechanism of Action: Distinguishing the Stages of Cell Death

The utility of cyanine dyes like this compound in cell death analysis hinges on their differential permeability across the plasma membrane of live, apoptotic, and necrotic cells.

  • Live Cells: Healthy, viable cells maintain an intact plasma membrane that is impermeable to these dyes.

  • Early Apoptotic Cells: During the initial stages of apoptosis, the plasma membrane undergoes changes in permeability, allowing certain dyes, such as YO-PRO-1, to enter.[1]

  • Late Apoptotic and Necrotic Cells: In the later stages of apoptosis and in necrosis, the cell membrane's integrity is significantly compromised, allowing dyes like this compound and Propidium Iodide (PI) to readily enter and stain the nucleus.[2][3]

This compound, a carbocyanine dye, is a nucleic acid stain that is impermeant to live cells.[4] It enters cells with compromised membranes and intercalates with DNA, resulting in a significant increase in its fluorescence.[5] This property allows it to effectively label late apoptotic and necrotic cells.[6]

Quantitative Data Summary

For researchers designing multicolor flow cytometry or fluorescence microscopy experiments, understanding the spectral properties and recommended concentrations of these dyes is critical to minimize spectral overlap and ensure optimal staining.

FeatureThis compoundYO-PRO-1Propidium Iodide (PI)
Primary Application Late Apoptotic/Necrotic Cell StainEarly Apoptotic Cell StainLate Apoptotic/Necrotic Cell Stain
Mechanism of Action Intercalates into DNA of membrane-compromised cellsEnters early apoptotic cells with compromised plasma membranesIntercalates into DNA and RNA of membrane-compromised cells[2]
Excitation Maximum (DNA-bound) 612 nm[4]491 nm[1]~535 nm
Emission Maximum (DNA-bound) 631 nm[4]509 nm[1]~617 nm
Recommended Excitation Laser 594 nm or 633 nm[1]488 nm[1]488 nm
Recommended Emission Filter ~660/20 nm bandpass[1]~530/30 nm bandpass[1]~610/20 nm bandpass
Typical Concentration (Flow Cytometry) 25 nM - 1 µM0.1 µM - 1 µM1-2 µg/mL
Typical Concentration (Microscopy) 1 µM - 10 µM5 µM1-5 µg/mL
Multicolor Panel Friendliness High (Far-red emission minimizes spectral overlap)Moderate (Green emission can overlap with other common fluorophores)Moderate (Broad emission spectrum)[2]

Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for using this compound in combination with other dyes for cell death analysis.

Protocol 1: Distinguishing Apoptotic and Necrotic Cells by Flow Cytometry

This protocol utilizes this compound in conjunction with YO-PRO-1 to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • YO-PRO-1 Iodide (1 mM in DMSO)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL) - Optional, as a further control for necrosis

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • 1X Annexin-binding buffer (optional, for co-staining with Annexin V)

  • Cell suspension of interest (control and treated)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells using a desired method. Include untreated control cells. Harvest and wash the cells once with cold PBS. Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining:

    • To 1 mL of the cell suspension, add YO-PRO-1 to a final concentration of 0.1 µM.

    • Add this compound to a final concentration of 0.1 µM.[4]

    • If using PI, add to a final concentration of 1.5 µM.[4]

  • Incubation: Incubate the cells on ice, protected from light, for 20-30 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without washing.

    • Excite YO-PRO-1 with a 488 nm laser and detect emission around 530 nm.

    • Excite this compound with a 594 nm or 633 nm laser and detect emission around 631 nm.[4]

    • Excite PI with a 488 nm laser and detect emission around 617 nm.

Data Interpretation:

  • Live cells: Negative for both YO-PRO-1 and this compound.

  • Early apoptotic cells: Positive for YO-PRO-1, negative for this compound.

  • Late apoptotic/necrotic cells: Positive for both YO-PRO-1 and this compound.

Protocol 2: Visualization of Apoptosis by Fluorescence Microscopy

This protocol allows for the direct visualization of apoptotic cells using this compound and a nuclear counterstain like Hoechst 33342.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Hoechst 33342 (e.g., 1 mg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging-compatible plates

Procedure:

  • Cell Preparation: Grow cells on a suitable imaging surface and induce apoptosis as required.

  • Staining:

    • Dilute this compound in PBS or an appropriate buffer to a final concentration of 1 µM.[7]

    • Add Hoechst 33342 to a final concentration of 1 µg/mL.

    • Remove the culture medium and add the staining solution to the cells.

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[1]

  • Washing: Gently wash the cells two to three times with PBS.[1]

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence (for this compound) and DAPI (for Hoechst 33342).

Data Interpretation:

  • Live cells: Will only show blue nuclear staining from Hoechst 33342.

  • Late apoptotic/necrotic cells: Will exhibit bright far-red nuclear staining with this compound in addition to the blue nuclear counterstain.[1]

Visualizing Cellular Processes and Workflows

Diagrams are powerful tools for conceptualizing complex biological pathways and experimental procedures. The following have been generated using the DOT language to illustrate key aspects of cell death analysis.

cluster_0 Apoptotic Signaling Pathway Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Membrane Blebbing Membrane Blebbing Caspase-3->Membrane Blebbing DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation Apoptotic Bodies Apoptotic Bodies Membrane Blebbing->Apoptotic Bodies DNA Fragmentation->Apoptotic Bodies

Caption: Overview of the major signaling pathways leading to apoptosis.

cluster_1 Flow Cytometry Experimental Workflow Cell Culture & Treatment Cell Culture & Treatment Harvest & Wash Cells Harvest & Wash Cells Cell Culture & Treatment->Harvest & Wash Cells Stain with Cyanine Dyes Stain with Cyanine Dyes Harvest & Wash Cells->Stain with Cyanine Dyes Incubate Incubate Stain with Cyanine Dyes->Incubate Acquire Data on Flow Cytometer Acquire Data on Flow Cytometer Incubate->Acquire Data on Flow Cytometer Analyze Data Analyze Data Acquire Data on Flow Cytometer->Analyze Data

Caption: A typical workflow for analyzing cell death using flow cytometry.

cluster_2 Differential Dye Uptake in Cell Death Live Cell Live Cell YO-PRO-1 YO-PRO-1 Live Cell->YO-PRO-1 Impermeable This compound This compound Live Cell->this compound Impermeable PI PI Live Cell->PI Impermeable Early Apoptotic Cell Early Apoptotic Cell Early Apoptotic Cell->YO-PRO-1 Permeable Early Apoptotic Cell->this compound Impermeable Early Apoptotic Cell->PI Impermeable Late Apoptotic/Necrotic Cell Late Apoptotic/Necrotic Cell Late Apoptotic/Necrotic Cell->YO-PRO-1 Permeable Late Apoptotic/Necrotic Cell->this compound Permeable Late Apoptotic/Necrotic Cell->PI Permeable

Caption: Logical relationship of dye permeability in different cell states.

References

Safety Operating Guide

Navigating the Disposal of YO-PRO-3: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the proper disposal of YO-PRO-3, a fluorescent nucleic acid stain. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a valuable tool in cellular and molecular biology for identifying cells with compromised plasma membranes. As a nucleic acid intercalating agent, it requires careful handling and disposal. It is often supplied in a dimethyl sulfoxide (B87167) (DMSO) solution, a solvent known for its ability to facilitate the absorption of substances through the skin. Therefore, stringent adherence to safety and disposal protocols is imperative.

Key Safety and Handling Data

A thorough understanding of the chemical and physical properties of this compound is the foundation of its safe handling and disposal. While some safety data sheets (SDS) may classify this compound Iodide as non-hazardous, a conservative approach is recommended due to its mechanism of action and the potential hazards of the solvents it is dissolved in.[1]

PropertyValueSource
Chemical Name This compound Iodide[1]
Molecular Formula C26H31I2N3S[1]
Appearance Liquid (as a solution) or Solid[1]
Excitation/Emission Maxima 612 nm / 631 nm[1][2]
Storage Temperature -5°C to -30°C, protect from light[1][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1][4]
Hazardous Decomposition May decompose and emit toxic fumes under fire conditions.[1][4]

Procedural Guidance for Disposal

The cornerstone of this compound disposal is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the sink. [1][5] The following protocols outline the necessary steps for managing different forms of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, the following PPE must be worn:

  • Hand Protection: Chemical-resistant gloves (butyl rubber or neoprene are recommended over standard nitrile gloves when working with DMSO solutions). Double gloving is advised.

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A fully buttoned laboratory coat.

Waste Segregation and Collection

Proper segregation of waste streams is crucial for safe and compliant disposal.

1. Liquid Waste:

  • Aqueous Solutions: All aqueous solutions containing this compound, such as staining buffers and washes, must be collected as hazardous waste.[1]

  • Concentrated Stock Solutions: Unused or expired concentrated stock solutions of this compound, often in DMSO, must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Collection: Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "this compound," "DMSO" (if applicable), and any other chemical constituents with their approximate percentages.[5]

2. Solid Waste:

  • Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into direct contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container designated for solid chemical waste.[1][5]

3. Sharps Waste:

  • Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is clearly labeled as containing chemically contaminated sharps.

Experimental Protocol: Disposal of this compound Waste Streams

Objective: To safely collect and dispose of this compound waste streams, including concentrated stock solutions, dilute working solutions, and contaminated labware.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste containers, clearly labeled "Hazardous Waste: this compound" (one for liquid and one for solid waste)

  • Chemical fume hood

Procedure:

For Dilute Liquid Waste (e.g., staining solutions, washes):

  • Work in a Ventilated Area: Perform all transfers of liquid waste within a chemical fume hood to minimize inhalation exposure.[1]

  • Transfer: Using a funnel, carefully pour the dilute solutions into the designated hazardous liquid waste container.

  • Secure Container: Ensure the cap of the waste container is securely fastened after each addition.

For Concentrated Liquid Waste (e.g., stock solutions):

  • Labeling: Verify that the original container of the concentrated this compound stock solution is clearly labeled with its contents and associated hazards.

  • Segregation: If the concentrated solution is to be discarded, do not mix it with other chemical waste unless explicitly permitted by your institution's EHS office.[1]

  • Transfer: Carefully place the original, tightly sealed container into the designated hazardous waste container. Alternatively, if consolidating waste, transfer the concentrated solution to the liquid hazardous waste container in a chemical fume hood.

  • Documentation: Log the addition of the waste to the container per your laboratory's established procedures.

For Solid Waste (e.g., pipette tips, gloves):

  • Collection: Place all solid waste items that have come into direct contact with this compound into the designated hazardous solid waste bag or container.

  • Seal: Once the container is full, securely seal it.

For Contaminated Glassware:

  • Rinsing: Glassware should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: The first two rinsates must be collected as hazardous chemical waste and added to the liquid waste container. The third rinsate may be eligible for drain disposal, pending approval from your institution's EHS office.

  • Final Disposal: After thorough rinsing and drying, the glassware can typically be disposed of in a designated glass disposal container.

Waste Pickup:

  • Arrange for the pickup of the hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal company.[5]

Mandatory Visualizations

YO_PRO_3_Disposal_Workflow cluster_start Waste Generation cluster_waste_type Waste Stream Identification cluster_liquid Liquid Waste Management cluster_solid Solid Waste Management cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Aqueous solutions, stock solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, pipette tips, tubes) waste_type->solid_waste Solid fume_hood Work in Chemical Fume Hood liquid_waste->fume_hood collect_liquid Collect in Labeled Hazardous Liquid Waste Container store_waste Store in Designated Hazardous Waste Area collect_liquid->store_waste fume_hood->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Bag/Container solid_waste->collect_solid collect_solid->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: A workflow diagram for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling YO-PRO-3

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of YO-PRO-3, a fluorescent nucleic acid stain, are critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals to provide procedural, step-by-step guidance on the safe use of this valuable tool in cellular imaging and analysis.

This compound is a nucleic acid intercalating agent and must be handled with care to prevent potential exposure.[1] It is commonly supplied in a dimethyl sulfoxide (B87167) (DMSO) solution, a solvent known for its ability to rapidly penetrate the skin, carrying dissolved substances with it.[1] Therefore, stringent safety measures are imperative. While some safety data sheets (SDS) classify this compound Iodide as non-hazardous, others indicate potential harm from ingestion, skin contact, or inhalation, alongside risks of skin and eye irritation.[2] Given this conflicting information, a conservative approach to handling and disposal is paramount.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, particularly when in a DMSO solution.[1]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber or Neoprene recommended). Double gloving is recommended.[1]Standard nitrile gloves can degrade when exposed to DMSO. Butyl rubber or neoprene offer superior protection against DMSO penetration. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.[1]
Eye Protection Safety goggles or a face shield.[1]Protects against splashes and aerosols of the this compound solution.[1]
Body Protection A fully buttoned laboratory coat.[1]Prevents contamination of personal clothing.[1]
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood.[1]This compound is typically supplied in a low-volatility DMSO solution. However, a risk assessment should be performed for large-scale use or if aerosolization is possible.[1]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.

PropertyValue
Chemical Name This compound Iodide
Molecular Formula C26H31I2N3S[2]
Appearance Liquid (as solution) or Solid[2]
Excitation/Emission Maxima 612 nm / 631 nm[2]
Storage Temperature -5°C to -30°C, protect from light[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]
Hazardous Decomposition May decompose and emit toxic fumes under fire conditions[2]

Safe Handling and Disposal Workflow

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling and disposal.[1]

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal A Don appropriate PPE B Work in a well-ventilated area or chemical fume hood A->B C Prepare working solutions B->C D Perform experiment C->D E Segregate liquid and solid waste D->E F Collect in labeled, leak-proof hazardous waste containers E->F G Arrange for hazardous waste pickup by EHS F->G

Workflow for safe handling and disposal of this compound.

Experimental Protocol: Cell Viability and Apoptosis Assay

This protocol outlines a common method for distinguishing between live, apoptotic, and necrotic cells using this compound in combination with Propidium Iodide (PI).[3]

Materials:

  • This compound Iodide (1 mM solution in DMSO)[3]

  • Propidium Iodide (PI) (1 mg/mL solution in water)[3]

  • Phosphate-buffered saline (PBS), cold[3]

  • Cell suspension (e.g., Jurkat cells treated to induce apoptosis)[3]

  • Flow cytometer with appropriate lasers and filters[3]

Procedure:

  • Cell Preparation: Induce apoptosis in your cell line. Harvest and wash the cells with cold PBS. Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and Propidium Iodide to a final concentration of 1.5 µM.[3]

  • Incubation: Incubate the cells on ice, protected from light, for 20-30 minutes.[3]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite this compound at approximately 612 nm and detect emission around 631 nm. Excite PI with a 488 nm laser and detect emission around 617 nm.[3]

Data Interpretation:

  • Live cells: Low to no fluorescence for both this compound and PI.[3]

  • Apoptotic cells: Positive for this compound and negative for PI.[3]

  • Necrotic/Late Apoptotic cells: Positive for both this compound and PI.[3]

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1]

Waste Segregation and Collection:

  • Liquid Waste: All solutions containing this compound, including unused stock, working solutions, and contaminated buffers, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "this compound", "DMSO", and the appropriate hazard symbols.[1]

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must be considered contaminated solid waste. These items should be collected in a separate, clearly labeled hazardous waste bag or container.[1]

Disposal Procedure:

  • Consult Institutional Guidelines: Always follow your institution's specific chemical waste disposal procedures. The Environmental Health and Safety (EHS) office can provide detailed guidance.[1]

  • Do Not Pour Down the Drain: this compound and DMSO should never be disposed of down the sink.[1][2]

  • Waste Pickup: Arrange for the pickup of the hazardous waste containers by the institutional EHS department or a licensed hazardous waste disposal company.[1]

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, contributing to scientific advancement while prioritizing personal and environmental safety.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.